molecular formula C43H66N7O18P3S B15545784 3-Oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA

3-Oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA

Katalognummer: B15545784
Molekulargewicht: 1094.0 g/mol
InChI-Schlüssel: SLYKKQSPRFJDAF-PNHDASEGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-Oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA is a useful research compound. Its molecular formula is C43H66N7O18P3S and its molecular weight is 1094.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C43H66N7O18P3S

Molekulargewicht

1094.0 g/mol

IUPAC-Name

S-[2-[3-[[(2R)-4-[[[(2S,3S,4R,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (7Z,10Z,13Z,16Z,19Z)-3-oxodocosa-7,10,13,16,19-pentaenethioate

InChI

InChI=1S/C43H66N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-31(51)26-34(53)72-25-24-45-33(52)22-23-46-41(56)38(55)43(2,3)28-65-71(62,63)68-70(60,61)64-27-32-37(67-69(57,58)59)36(54)42(66-32)50-30-49-35-39(44)47-29-48-40(35)50/h5-6,8-9,11-12,14-15,17-18,29-30,32,36-38,42,54-55H,4,7,10,13,16,19-28H2,1-3H3,(H,45,52)(H,46,56)(H,60,61)(H,62,63)(H2,44,47,48)(H2,57,58,59)/b6-5-,9-8-,12-11-,15-14-,18-17-/t32-,36+,37+,38-,42-/m0/s1

InChI-Schlüssel

SLYKKQSPRFJDAF-PNHDASEGSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

The Peroxisomal Retroconversion of Tetracosahexaenoic Acid: A Technical Guide to the Function of 3-Oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid (PUFA), is a critical component of cellular membranes, particularly in the brain and retina, and a precursor to potent signaling molecules. Unlike many fatty acids, the final step in the biosynthesis of DHA in mammals does not occur through a direct desaturation of its C22 precursor. Instead, it involves a fascinating metabolic detour: the elongation of eicosapentaenoic acid (EPA) to tetracosahexaenoic acid (C24:6n-3), followed by a single round of peroxisomal beta-oxidation. This process, often termed retroconversion, is essential for maintaining adequate DHA levels. This in-depth technical guide focuses on a pivotal, yet often overlooked, intermediate in this pathway: 3-Oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA . We will dissect its formation, its function as a substrate for the final thiolytic cleavage, and the broader physiological and pathological implications of this metabolic nexus. Furthermore, this guide provides detailed experimental protocols for the study of the enzymes involved, offering a comprehensive resource for researchers in lipid metabolism and drug discovery.

Introduction: The Sprecher Pathway and the Centrality of Peroxisomal Beta-Oxidation

The biosynthesis of DHA from its dietary precursor, alpha-linolenic acid (ALA), is a multi-step process involving a series of elongation and desaturation reactions primarily occurring in the endoplasmic reticulum. The final conversion of docosapentaenoic acid (DPA, 22:5n-3) to DHA (22:6n-3), however, follows a unique pathway first proposed by Sprecher. This pathway involves the elongation of DPA to tetracosahexaenoic acid (24:6n-3), which is then transported to the peroxisome for a single round of beta-oxidation to yield DHA-CoA.[1] This retroconversion is not a mere reversal of fatty acid synthesis; it is a distinct catabolic process occurring in a specific subcellular compartment and is absolutely essential for DHA production in mammals.[2]

Peroxisomal beta-oxidation is a catabolic pathway responsible for the chain shortening of very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and certain polyunsaturated fatty acids that are poor substrates for the mitochondrial beta-oxidation machinery.[3] The peroxisomal system employs a distinct set of enzymes, and it is within this machinery that this compound emerges as a key intermediate.

The Metabolic Crossroads: Formation and Fate of this compound

The conversion of tetracosahexaenoyl-CoA (C24:6n-3-CoA) to DHA-CoA within the peroxisome is a three-step enzymatic cascade. This compound is the product of the second step and the substrate for the final, irreversible thiolytic cleavage.

Step 1: Acyl-CoA Oxidase 1 (ACOX1)

The first and rate-limiting step of peroxisomal beta-oxidation is the FAD-dependent dehydrogenation of the acyl-CoA substrate. In the context of DHA synthesis, Acyl-CoA Oxidase 1 (ACOX1) catalyzes the introduction of a double bond between the α and β carbons (C2 and C3) of tetracosahexaenoyl-CoA.[2]

  • Substrate: Tetracosahexa-4,7,10,13,16,19-all-cis-enoyl-CoA

  • Product: 2-trans,4,7,10,13,16,19-octacosahexaenoyl-CoA

  • Cofactor: FAD (flavin adenine dinucleotide)

  • Byproduct: Hydrogen peroxide (H₂O₂)

Step 2: D-Bifunctional Protein (DBP)

The second and third steps of this pathway are catalyzed by a single polypeptide with two distinct enzymatic activities: D-Bifunctional Protein (DBP) , encoded by the HSD17B4 gene.[4][5] DBP possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.

  • Hydratase Activity: The enoyl-CoA hydratase domain of DBP hydrates the newly formed double bond in 2-trans,4,7,10,13,16,19-octacosahexaenoyl-CoA, forming a hydroxyl group on the β-carbon.

    • Substrate: 2-trans,4,7,10,13,16,19-octacosahexaenoyl-CoA

    • Product: 3-Hydroxy-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA

  • Dehydrogenase Activity: The 3-hydroxyacyl-CoA dehydrogenase domain of DBP then oxidizes the hydroxyl group to a keto group, yielding the central molecule of this guide.

    • Substrate: 3-Hydroxy-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA

    • Product: This compound

    • Cofactor: NAD⁺ (nicotinamide adenine dinucleotide)

Step 3: Peroxisomal 3-Ketoacyl-CoA Thiolase

The final step is the thiolytic cleavage of this compound, which is catalyzed by peroxisomal 3-ketoacyl-CoA thiolase .[2] This reaction is irreversible and releases a molecule of acetyl-CoA and the final product, docosahexaenoyl-CoA (DHA-CoA).

  • Substrate: This compound

  • Products:

    • Docosahexaenoyl-CoA (DHA-CoA)

    • Acetyl-CoA

  • Cofactor: Coenzyme A (CoASH)

The resulting DHA-CoA is then transported out of the peroxisome to be incorporated into cellular lipids.

DHA_Biosynthesis_Pathway cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome ALA Alpha-Linolenic Acid (ALA, 18:3n-3) EPA Eicosapentaenoic Acid (EPA, 20:5n-3) ALA->EPA Desaturases & Elongases DPA Docosapentaenoic Acid (DPA, 22:5n-3) EPA->DPA Elongases C24_5 Tetracosapentaenoic Acid (24:5n-3) DPA->C24_5 Elongase C24_6 Tetracosahexaenoic Acid (C24:6n-3) C24_5->C24_6 Δ6 Desaturase C24_6_CoA Tetracosahexaenoyl-CoA C24_6->C24_6_CoA Transport & Activation Intermediate_1 2-trans,4,7,10,13,16,19- Octacosahexaenoyl-CoA C24_6_CoA->Intermediate_1 ACOX1 (FAD -> FADH2, O2 -> H2O2) Intermediate_2 3-Hydroxy-docosa-7,10,13,16,19- all-cis-pentaenoyl-CoA Intermediate_1->Intermediate_2 DBP (Hydratase) (+H2O) Target_Molecule 3-Oxo-docosa-7,10,13,16,19- all-cis-pentaenoyl-CoA Intermediate_2->Target_Molecule DBP (Dehydrogenase) (NAD+ -> NADH + H+) DHA_CoA Docosahexaenoyl-CoA (DHA-CoA) Target_Molecule->DHA_CoA 3-Ketoacyl-CoA Thiolase (+CoASH) Acetyl_CoA Acetyl-CoA Target_Molecule->Acetyl_CoA Incorporation Cellular Lipids DHA_CoA->Incorporation Transport & Incorporation into Lipids ACOX1_Assay C24_6_CoA C24:6-CoA H2O2 H₂O₂ C24_6_CoA->H2O2 ACOX1 (FAD, O₂) Chromogen_oxidized Oxidized Chromogen (Colored/Fluorescent) H2O2->Chromogen_oxidized HRP Chromogen_reduced Reduced Chromogen Thiolase_Assay Target_Molecule 3-Oxo-docosa-7,10,13,16,19- all-cis-pentaenoyl-CoA (Absorbs at 303 nm) Products DHA-CoA + Acetyl-CoA (No absorbance at 303 nm) Target_Molecule->Products 3-Ketoacyl-CoA Thiolase (+CoASH)

References

role of 3-Oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA in DHA metabolism

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: The Pivotal Role of 3-Oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA in Docosahexaenoic Acid (DHA) Metabolism

Abstract

Docosahexaenoic acid (DHA, 22:6n-3) is a cornerstone of neural health and physiological regulation, with its tissue concentrations being meticulously controlled by a network of biosynthetic and catabolic pathways. While the synthesis of DHA via elongation and desaturation of shorter omega-3 fatty acids is well-documented, the catabolic pathways that fine-tune the availability of its immediate precursor, docosapentaenoic acid (DPA, 22:5n-3), are of critical regulatory importance. This technical guide delineates the role of this compound, a key metabolic intermediate formed during the peroxisomal β-oxidation of DPA. We will explore its formation via the D-bifunctional protein, its subsequent thiolytic cleavage by peroxisomal thiolases, and its position as a metabolic checkpoint that dictates the flux of DPA towards either degradation or conversion to DHA. This guide provides an in-depth examination of the enzymatic machinery, regulatory mechanisms, and state-of-the-art methodologies for investigating this crucial node in DHA homeostasis, offering valuable insights for researchers in lipid metabolism and drug development.

Introduction: The Physiological Imperative for DHA and the Role of Peroxisomes

Docosahexaenoic acid (DHA) is the most abundant omega-3 polyunsaturated fatty acid (PUFA) in the brain and retina, where it is a fundamental structural component of neuronal and photoreceptor membranes.[1][2] Its unique, highly flexible structure contributes to optimal membrane fluidity, which is essential for a vast range of cellular functions, including signal transduction, ion channel activity, and synaptic plasticity.[3][4] Beyond its structural role, DHA and its derivatives, known as docosanoids, are potent signaling molecules with anti-inflammatory and neuroprotective properties.[4]

The endogenous synthesis of DHA is a complex process that occurs primarily in the liver. It begins with the essential fatty acid α-linolenic acid (ALA, 18:3n-3) and proceeds through a series of elongation and desaturation steps to produce DPA (22:5n-3). The final, rate-limiting step is the Δ4-desaturation of DPA to form DHA. However, the primary route for significant DHA production involves a pathway known as "Sprecher's shunt," where DPA is first elongated to a 24-carbon intermediate (tetracosahexaenoic acid, 24:6n-3) in the endoplasmic reticulum, followed by a single cycle of β-oxidation in peroxisomes to yield DHA-CoA.[5][6]

This reliance on peroxisomal β-oxidation is a defining feature of very-long-chain fatty acid (VLCFA) metabolism.[7][8][9] Mitochondria, the primary sites of fatty acid oxidation, are not equipped to handle fatty acids longer than 20 carbons.[7] Peroxisomes contain a distinct set of β-oxidation enzymes that are essential for shortening VLCFAs, branched-chain fatty acids, and the precursors to bile acids.[8][10][11] Therefore, the peroxisome is an indispensable organelle for maintaining DHA homeostasis, both through the final step of its synthesis and by regulating the catabolism of its precursor, DPA.

The Central Intermediate: this compound

2.1. Biochemical Profile

The molecule at the core of this guide is This compound , hereafter referred to as 3-Oxo-DPA-CoA .[12] Its nomenclature precisely describes its structure:

  • Docosa...pentaenoyl : A 22-carbon acyl chain with five double bonds. This corresponds to docosapentaenoic acid (DPA, 22:5n-3).

  • 7,10,13,16,19-all-cis : The positions and cis configuration of the double bonds, characteristic of the n-3 family of fatty acids.[13]

  • 3-Oxo : A ketone group is located at the β-carbon (C-3) of the acyl chain. This modification marks the molecule as a committed intermediate for the final step of a β-oxidation cycle.

  • -CoA : The acyl chain is activated by a thioester linkage to coenzyme A, a prerequisite for enzymatic processing in fatty acid metabolism.

2.2. Metabolic Context

3-Oxo-DPA-CoA does not exist in isolation; it is the third intermediate in the first cycle of peroxisomal β-oxidation of DPA-CoA. This pathway represents a critical catabolic fate for DPA, competing directly with its conversion to DHA. Understanding the enzymes that produce and consume 3-Oxo-DPA-CoA is fundamental to appreciating its regulatory role.

The Core Pathway: Peroxisomal β-Oxidation of Docosapentaenoyl-CoA

The degradation of DPA-CoA in peroxisomes is a four-step spiral that shortens the acyl chain by two carbons, yielding eicosapentaenoyl-CoA (EPA-CoA) and acetyl-CoA. 3-Oxo-DPA-CoA is transiently formed in the third step of this process.

Step 1: Dehydrogenation The cycle begins with the FAD-dependent oxidation of DPA-CoA, catalyzed by Acyl-CoA Oxidase 1 (ACOX1) . This enzyme introduces a trans double bond between the α and β carbons (C-2 and C-3). Unlike its mitochondrial counterpart, ACOX1 directly transfers electrons to molecular oxygen, generating hydrogen peroxide (H₂O₂).[7][14]

Step 2: Hydration The resulting 2-trans-enoyl-DPA-CoA is hydrated by the enoyl-CoA hydratase activity of the D-bifunctional protein (DBP) , also known as Multifunctional Protein 2 (MFP2). This adds a hydroxyl group to the β-carbon, forming L-3-hydroxy-DPA-CoA.[5]

Step 3: Dehydrogenation The L-3-hydroxyacyl-CoA dehydrogenase activity of DBP then carries out an NAD⁺-dependent oxidation of the hydroxyl group, yielding the central intermediate: 3-Oxo-DPA-CoA .[5]

Step 4: Thiolytic Cleavage This is the terminal step of the cycle and the reaction that consumes 3-Oxo-DPA-CoA. A molecule of free coenzyme A attacks the β-keto group in a thiolytic cleavage reaction. This reaction is catalyzed by one of two peroxisomal thiolases:

  • 3-ketoacyl-CoA thiolase (ACAA1 or ThB) : This enzyme has broad substrate specificity and is involved in the degradation of straight-chain fatty acids.[15][16][17][18]

  • Sterol Carrier Protein x (SCPx) : A bifunctional protein where the N-terminal domain possesses 3-ketoacyl-CoA thiolase activity, particularly for branched-chain fatty acids, but it also contributes to the oxidation of straight-chain VLCFAs.[5][19][20]

The products of this reaction are a two-carbon shortened acyl-CoA (20:5-CoA, or EPA-CoA) and one molecule of acetyl-CoA.

Caption: Metabolic fate of DPA-CoA at the peroxisomal-ER interface.

Regulatory Significance and Clinical Implications

The β-oxidation of DPA is not merely a degradative process; it is a critical regulatory hub. The enzymatic machinery that processes DPA-CoA to 3-Oxo-DPA-CoA and ultimately to EPA-CoA directly controls the size of the DPA pool available for conversion to DHA.

4.1. Controlling the DPA/DHA Ratio The balance between DPA degradation and DHA synthesis is crucial for maintaining cellular health. High rates of peroxisomal β-oxidation can deplete the DPA precursor pool, thereby limiting DHA synthesis. Conversely, reduced β-oxidation can lead to an accumulation of DPA and other VLCFAs. This balance is influenced by several factors:

  • Substrate Availability : Dietary intake of n-3 PUFAs directly influences the substrate load on these pathways.

  • Transcriptional Regulation : The expression of nearly all peroxisomal β-oxidation enzymes, including ACOX1, DBP, and the thiolases, is upregulated by the nuclear receptor Peroxisome Proliferator-Activated Receptor Alpha (PPARα) .[7][14] Ligands for PPARα, which include fatty acids themselves, can therefore increase the rate of DPA catabolism.[21]

4.2. Peroxisomal Biogenesis Disorders The essentiality of this pathway is starkly illustrated by a group of severe genetic disorders. In conditions like Zellweger syndrome, where peroxisome biogenesis is defective, or in single-enzyme deficiencies such as ACOX1 or DBP deficiency, the β-oxidation of VLCFAs is impaired.[11] This leads to a toxic accumulation of VLCFAs (including DPA) and a profound deficiency in DHA, contributing to the severe neurological and developmental abnormalities seen in patients.[6] Studies on fibroblasts from patients with these disorders have been instrumental in confirming the specific enzymes involved in the DHA biosynthetic pathway.[5]

Methodologies for the Study of 3-Oxo-DPA-CoA

Investigating a transient intermediate like 3-Oxo-DPA-CoA requires sensitive and specific analytical techniques. The low abundance and lability of acyl-CoA thioesters present significant methodological challenges.[22]

5.1. Experimental Workflow: Acyl-CoA Profiling

A common workflow for analyzing acyl-CoA species in biological samples involves extraction followed by high-sensitivity mass spectrometry.

Workflow_Diagram start Biological Sample (e.g., Liver Tissue, Cultured Fibroblasts) extraction Step 1: Quenching & Homogenization (in acidic organic solvent with internal standards) start->extraction spe Step 2: Solid Phase Extraction (SPE) (to isolate and concentrate acyl-CoAs) extraction->spe analysis Step 3: LC-MS/MS Analysis (separation by reverse-phase HPLC, detection by tandem mass spectrometry) spe->analysis data Step 4: Data Processing (quantification of DPA-CoA, 3-Oxo-DPA-CoA, and other species) analysis->data

Caption: General experimental workflow for acyl-CoA analysis.

5.2. Protocol 1: Quantification of DPA-CoA and its Metabolites via LC-MS/MS

This protocol provides a framework for measuring the levels of 3-Oxo-DPA-CoA and related metabolites in a biological matrix.

  • Objective : To quantify the abundance of DPA-CoA, 3-Oxo-DPA-CoA, and EPA-CoA in liver tissue from a mouse model.

  • Principle : Acyl-CoAs are extracted from the tissue, separated by liquid chromatography based on their hydrophobicity, and detected by tandem mass spectrometry (MS/MS), which provides both mass-to-charge information for identification and fragment ion data for specific quantification.[23][24][25]

  • Methodology :

    • Sample Preparation : Flash-freeze approximately 50 mg of liver tissue in liquid nitrogen to quench metabolic activity.

    • Extraction : Homogenize the frozen tissue in a cold solution of 2:1 isopropanol:50 mM KH₂PO₄ containing a suite of stable isotope-labeled internal standards (e.g., [¹³C₁₆]-Palmitoyl-CoA).

    • Purification : Centrifuge the homogenate to pellet proteins and debris. Load the supernatant onto a C18 solid-phase extraction (SPE) cartridge to bind the acyl-CoAs. Wash the cartridge to remove interfering substances and elute the acyl-CoAs with a high-organic solvent (e.g., methanol).

    • LC-MS/MS Analysis :

      • Inject the purified extract onto a C18 reverse-phase HPLC column.

      • Elute the acyl-CoAs using a gradient of two mobile phases (e.g., A: water with 0.1% formic acid; B: acetonitrile with 0.1% formic acid).

      • Interface the HPLC with a tandem mass spectrometer operating in positive ion mode.

      • Monitor for specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode for each target analyte and internal standard.

  • Data Analysis : Construct calibration curves using authentic standards. Quantify the endogenous acyl-CoAs by comparing their peak areas to those of the internal standards.

5.3. Protocol 2: In Vitro Thiolase Activity Assay

This assay measures the specific enzymatic activity responsible for the consumption of 3-Oxo-DPA-CoA.

  • Objective : To determine the kinetic parameters of purified peroxisomal thiolase (ACAA1) using a synthetic 3-oxoacyl-CoA substrate.

  • Principle : The thiolytic cleavage of a 3-oxoacyl-CoA thioester by thiolase results in the disappearance of the enolate form of the substrate, which has a characteristic absorbance maximum around 303-310 nm. The rate of decrease in absorbance is directly proportional to enzyme activity.[26]

  • Methodology :

    • Substrate Synthesis : Synthesize a suitable 3-oxoacyl-CoA, such as 3-oxopalmitoyl-CoA, as a stable and commercially available analog for 3-Oxo-DPA-CoA. Chemical synthesis of acyl-CoAs can be achieved via methods like the 1-acylimidazole procedure.[27]

    • Reaction Mixture : In a quartz cuvette, prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0) containing a known concentration of the 3-oxoacyl-CoA substrate and 50 µM free Coenzyme A.

    • Initiation : Start the reaction by adding a small amount of purified recombinant ACAA1 enzyme.

    • Measurement : Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 304 nm over time.

    • Calculation : Calculate the rate of reaction using the Beer-Lambert law (extinction coefficient for the Mg²⁺-enolate complex of 3-oxoacyl-CoA is ~14,000 M⁻¹cm⁻¹). Determine kinetic parameters (Kₘ and Vₘₐₓ) by varying the substrate concentration.

ParameterExpected Value Range for ThiolaseSignificance
Kₘ (3-oxoacyl-CoA) 1 - 20 µMReflects the enzyme's affinity for the substrate.
Vₘₐₓ Substrate- and enzyme-dependentRepresents the maximum rate of the enzymatic reaction.
kcat/Kₘ > 10⁵ M⁻¹s⁻¹A measure of the enzyme's catalytic efficiency.
Table 1: Representative kinetic parameters for peroxisomal thiolase enzymes.

Conclusion and Future Directions

This compound is more than a fleeting intermediate; it is a metabolic fulcrum that balances the catabolism of DPA against the biosynthesis of DHA. The peroxisomal β-oxidation pathway, in which this molecule is formed and consumed, is a key determinant of cellular DHA availability. An in-depth understanding of the kinetics and regulation of the enzymes involved—particularly the peroxisomal thiolases ACAA1 and SCPx—is paramount.

Future research should focus on several key areas:

  • Developing Specific Inhibitors : Designing small molecule inhibitors that can selectively target peroxisomal thiolases could provide a novel therapeutic strategy to increase the DPA pool and enhance DHA synthesis in conditions of DHA deficiency.

  • Advanced Analytical Probes : Creating chemical probes that can trap and enrich 3-oxoacyl-CoA intermediates in living cells would enable a more dynamic view of metabolic flux through this pathway.

  • Systems Biology Approaches : Integrating quantitative data from acyl-CoA profiling with transcriptomic and proteomic data will be essential to build comprehensive models of DHA homeostasis and its dysregulation in metabolic disease.

By continuing to unravel the complexities surrounding this pivotal metabolic step, the scientific community can pave the way for new interventions aimed at optimizing DHA levels for improved neurological and systemic health.

References

3-Oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA metabolic pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the 3-Oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA Metabolic Pathway

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the metabolic pathway involving this compound, a critical intermediate in the biosynthesis of docosahexaenoic acid (DHA). Positioned within the terminal cycle of peroxisomal β-oxidation, this pathway is indispensable for the production of DHA, a fatty acid vital for neural and retinal function.[1][2][3] This document delineates the core biochemical reactions, enzymatic machinery, and regulatory mechanisms governing this pathway. Furthermore, it offers detailed, field-proven methodologies for its investigation, including enzyme activity assays and metabolic flux analysis, tailored for researchers, scientists, and drug development professionals. The objective is to furnish a robust scientific resource that combines foundational knowledge with practical, actionable protocols to advance research in fatty acid metabolism and related therapeutic areas.

Introduction: The Significance of a Single Metabolic Step

In the intricate landscape of lipid metabolism, the synthesis of long-chain polyunsaturated fatty acids (PUFAs) is a process of profound biological importance. Among these, docosahexaenoic acid (DHA, C22:6n-3) stands out for its critical roles in the structure and function of the central nervous system and the retina.[1][2] The metabolic pathway of This compound represents the penultimate step in the primary endogenous route of DHA synthesis in mammals. This pathway is not a standalone process but the final thiolytic cleavage step in the peroxisomal β-oxidation of a C24:6n-3 precursor, tetracosahexaenoic acid.[4][5] Understanding this specific metabolic conversion is paramount, as its efficiency directly dictates the availability of DHA, and dysregulation can be implicated in various pathophysiological conditions. This guide will illuminate this crucial metabolic juncture, providing the technical depth required for its rigorous scientific investigation.

The Biochemical Landscape: Peroxisomal β-Oxidation of Very-Long-Chain Fatty Acids

While mitochondria are the primary sites for the β-oxidation of short, medium, and long-chain fatty acids, they are incapable of processing very-long-chain fatty acids (VLCFAs; >C22).[6][7] This critical responsibility falls to the peroxisome.[8][9][10] The peroxisomal β-oxidation system is biochemically distinct from its mitochondrial counterpart and is essential for shortening VLCFAs, branched-chain fatty acids, and bile acid precursors.[9][10]

The synthesis of DHA from its dietary precursor, α-linolenic acid (C18:3n-3), involves a series of elongation and desaturation reactions to produce tetracosahexaenoic acid (C24:6n-3), followed by one cycle of peroxisomal β-oxidation to yield DHA (C22:6n-3).[4][5][11] This final shortening process is where our topic molecule plays its central role.

The key differences between peroxisomal and mitochondrial β-oxidation are summarized below:

FeaturePeroxisomal β-OxidationMitochondrial β-Oxidation
Substrate Specificity Very-long-chain fatty acids (>C22), branched-chain fatty acids, bile acid precursors.[6][9]Short, medium, and long-chain fatty acids (
First Enzyme Acyl-CoA Oxidase (donates electrons to O₂, producing H₂O₂).[10]Acyl-CoA Dehydrogenase (donates electrons to FAD).
Energy Coupling Not directly coupled to ATP synthesis; produces H₂O₂.[6]Directly coupled to the electron transport chain for ATP synthesis.
Metabolic Fate Chain-shortened acyl-CoAs and acetyl-CoA are exported to mitochondria for complete oxidation.[9]Acetyl-CoA directly enters the citric acid cycle within the mitochondrion.

Core Pathway Elucidation: From C24 to C22

The conversion of tetracosahexaenoyl-CoA (C24:6n-3-CoA) to DHA-CoA (C22:6n-3-CoA) is a four-step process analogous to a single cycle of β-oxidation, occurring entirely within the peroxisomal matrix.[4][12] this compound is the ketoacyl intermediate of the C22 fatty acid that is formed in this process before the final cleavage.

The sequence is as follows:

  • Oxidation: Tetracosahexaenoyl-CoA is oxidized by the straight-chain acyl-CoA oxidase (SCOX), introducing a double bond.[4][12]

  • Hydration & Dehydrogenation: The resulting enoyl-CoA is acted upon by D-bifunctional protein (DBP), which possesses both hydratase and dehydrogenase activities, yielding 3-keto-tetracosahexaenoyl-CoA.[4][12]

  • Thiolysis: This is the critical step. The 3-ketoacyl-CoA intermediate is cleaved by a peroxisomal thiolase, releasing acetyl-CoA and the final product, DHA-CoA. The substrate for this reaction is technically 3-oxo-tetracosa-9,12,15,18,21-all-cis-hexaenoyl-CoA. The product of the DBP in the subsequent cycle, which is the focus of this guide, is this compound, which is then cleaved. However, the literature often discusses the overall conversion from C24 to C22. The final thiolytic cleavage step acts on a 3-ketoacyl-CoA to release acetyl-CoA.

DHA_Synthesis_Pathway cluster_peroxisome Peroxisomal Matrix C24_6_CoA Tetracosahexaenoyl-CoA (C24:6n-3) Enoyl_CoA trans-2-Enoyl-C24:6-CoA C24_6_CoA->Enoyl_CoA SCOX Hydroxyacyl_CoA 3-Hydroxyacyl-C24:6-CoA Enoyl_CoA->Hydroxyacyl_CoA DBP (Hydratase) Ketoacyl_CoA 3-Ketoacyl-C24:6-CoA Hydroxyacyl_CoA->Ketoacyl_CoA DBP (Dehydrogenase) DHA_CoA Docosahexaenoyl-CoA (DHA-CoA, C22:6n-3) Ketoacyl_CoA->DHA_CoA 3-Ketoacyl-CoA Thiolase / SCPx Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA 3-Ketoacyl-CoA Thiolase / SCPx

Figure 1: Peroxisomal β-oxidation cycle for DHA synthesis.

The Key Catalyst: 3-Ketoacyl-CoA Thiolase

The final, irreversible step of the β-oxidation spiral is catalyzed by 3-ketoacyl-CoA thiolase (KAT).[13][14][15] In the context of DHA synthesis, this reaction is performed by two key enzymes in the peroxisome: the classic 3-ketoacyl-CoA thiolase and sterol carrier protein X (SCPx), which also possesses thiolase activity.[12]

  • Reaction: 3-Ketoacyl-CoA + CoA-SH → Acyl-CoA (chain-shortened by 2 carbons) + Acetyl-CoA

  • Mechanism: The reaction is a thiolytic cleavage, a reverse Claisen condensation. A cysteine residue in the enzyme's active site acts as a nucleophile, attacking the β-carbonyl carbon of the substrate. This leads to the cleavage of the Cα-Cβ bond, releasing acetyl-CoA. The shortened acyl group is transiently bound to the enzyme before being transferred to a molecule of coenzyme A (CoA-SH), regenerating the active enzyme and releasing the final acyl-CoA product (DHA-CoA).

Regulation of the Pathway

The entire peroxisomal β-oxidation pathway is transcriptionally regulated, primarily by the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) .[10][15] PPARα is a nuclear receptor that, upon activation by ligands such as fatty acids or synthetic compounds (e.g., fibrate drugs), heterodimerizes with the retinoid X receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, upregulating their expression.[15] Genes encoding the core enzymes of this pathway, including acyl-CoA oxidase and 3-ketoacyl-CoA thiolase, are well-established PPARα targets.[15][16] This regulatory mechanism allows the cell to increase its capacity for fatty acid oxidation in response to lipid overload or increased energy demand.

Physiological and Pathological Significance

  • Physiological Roles: The primary importance of this pathway lies in its product, DHA. DHA is a fundamental component of membrane phospholipids in the brain and retina, influencing membrane fluidity, signal transduction, and neuroprotection.[1][2] Adequate DHA levels are essential during fetal and early postnatal development for proper neurological and visual maturation.[1]

  • Pathological Implications: Genetic defects in the enzymes of peroxisomal β-oxidation lead to severe metabolic disorders. Deficiencies in SCOX or DBP result in an inability to shorten VLCFAs, leading to their accumulation and severe neurological symptoms.[8] While a specific disorder linked solely to the thiolase involved in DHA synthesis is less characterized, broader peroxisomal biogenesis disorders like Zellweger syndrome, where peroxisomes are absent, result in profound DHA deficiency and devastating clinical outcomes.[4] Furthermore, understanding this pathway is relevant for conditions associated with abnormal lipid metabolism, including dyslipidemia and steatohepatitis.[10][16]

Methodologies for Pathway Investigation

A robust investigation of the this compound pathway requires precise and validated experimental protocols. The following sections provide both the theoretical basis and practical steps for key analyses.

Enzyme Activity Assays for 3-Ketoacyl-CoA Thiolase

The activity of 3-ketoacyl-CoA thiolase can be measured by monitoring the consumption of substrates or the formation of products. Spectrophotometric assays are most common due to their convenience and high-throughput potential.

Assay TypePrincipleWavelengthProsCons
Thiolysis Assay Monitors the decrease in absorbance as the Mg²⁺-complexed enolate of acetoacetyl-CoA is consumed.303-310 nmDirect measurement of substrate consumption.Limited to specific ketoacyl-CoA substrates.
DTNB-Based Assay Measures the release of free Coenzyme A (CoA-SH), which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound.[17]412 nmHigh sensitivity; applicable to various thiolase substrates.Endpoint or continuous; potential for interference from other thiols.
Coupled Enzyme Assay The product, acetyl-CoA, is used by citrate synthase to produce citrate and CoA-SH. In a further coupled reaction with malate dehydrogenase, oxaloacetate is regenerated from malate, producing NADH.[18]340 nmContinuous assay; highly specific if coupling enzymes are pure.Requires multiple enzymes and substrates; more complex setup.
Protocol: Spectrophotometric Thiolase Activity Assay (DTNB Method)

This protocol details a common method for measuring the thiolytic cleavage activity of 3-ketoacyl-CoA thiolase by quantifying the release of CoA-SH.

Causality: The rate of the thiolase reaction is directly proportional to the rate of CoA-SH release. DTNB reacts stoichiometrically with the sulfhydryl group of CoA-SH, producing 2-nitro-5-thiobenzoate (TNB²⁻), which has a strong absorbance at 412 nm. This allows for the continuous monitoring of enzyme activity.

Self-Validation:

  • No-Enzyme Control: A reaction mixture without the thiolase enzyme should show no increase in absorbance, confirming that the reaction is enzyme-dependent.

  • No-Substrate Control: A reaction mixture containing the enzyme but lacking the 3-ketoacyl-CoA substrate should also show no activity, confirming substrate specificity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, 50 mM KCl, pH 8.0. Ensure all buffers are deoxygenated if studying redox sensitivity.

    • Substrate Stock: 10 mM 3-ketoacyl-CoA (e.g., acetoacetyl-CoA as a model substrate) in water. Store in aliquots at -80°C.

    • CoA-SH Stock: 10 mM Coenzyme A lithium salt in water. Store in aliquots at -80°C.

    • DTNB Stock: 10 mM DTNB in Assay Buffer. Prepare fresh.

    • Enzyme Sample: Purified recombinant thiolase or cellular lysate/peroxisomal fraction. Dilute in Assay Buffer to the desired concentration immediately before use.

  • Assay Procedure:

    • Set up a spectrophotometer to read absorbance at 412 nm at a constant temperature (e.g., 25°C or 37°C).

    • In a 1 mL cuvette, prepare the reaction mixture (final concentrations):

      • 850 µL Assay Buffer

      • 50 µL DTNB Stock (0.5 mM)

      • 50 µL CoA-SH Stock (0.5 mM)

      • 25 µL 3-ketoacyl-CoA Stock (0.25 mM)

    • Incubate the mixture for 5 minutes in the spectrophotometer to reach thermal equilibrium and obtain a stable baseline.

    • Initiate the reaction by adding 25 µL of the diluted enzyme sample.

    • Immediately mix by inversion and start recording the absorbance at 412 nm for 5-10 minutes, taking readings every 15-30 seconds.

  • Data Analysis:

    • Determine the linear rate of reaction (ΔAbs/min) from the initial phase of the progress curve.

    • Calculate the enzyme activity using the Beer-Lambert law:

      • Activity (µmol/min/mg) = (ΔAbs/min * Total Volume) / (ε * Path Length * mg of Protein)

      • Where ε (molar extinction coefficient) for TNB²⁻ at 412 nm is 14,150 M⁻¹cm⁻¹.

Thiolase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Reagents Prepare Buffers, Substrates (Ketoacyl-CoA, CoA), DTNB, and Enzyme Sample Mix Combine Buffer, DTNB, CoA, and Ketoacyl-CoA in Cuvette Reagents->Mix Equilibrate Equilibrate at Assay Temperature (e.g., 37°C) Mix->Equilibrate Initiate Initiate Reaction with Enzyme Equilibrate->Initiate Record Record Absorbance at 412 nm over Time Initiate->Record Plot Plot Absorbance vs. Time Record->Plot Rate Determine Linear Rate (ΔAbs/min) Plot->Rate Calculate Calculate Specific Activity using Beer-Lambert Law Rate->Calculate

Figure 2: Experimental workflow for the DTNB-based thiolase activity assay.
Metabolic Flux Analysis

To understand the dynamic activity of the pathway within a cellular context, metabolic flux analysis using stable isotope tracers is the gold standard.[19][20] This technique tracks the conversion of a labeled precursor into downstream metabolites, providing a quantitative measure of pathway flux.

Causality: By providing cells with a fatty acid precursor labeled with a stable isotope (e.g., ¹³C), the carbons from the precursor can be traced as they are incorporated into downstream metabolites. The rate of appearance and the isotopic enrichment pattern of products like DHA provide a direct readout of the synthetic flux through the pathway.

Self-Validation:

  • Unlabeled Control: Cells grown in parallel with an unlabeled version of the precursor serve as a negative control to determine the natural isotopic abundance of the target metabolites.

  • Time-Course Analysis: Measuring metabolite labeling at multiple time points ensures that the observed flux is in a steady or pseudo-steady state and allows for the calculation of absolute rates.[20]

Protocol: Stable Isotope Tracing for DHA Biosynthesis
  • Cell Culture and Labeling:

    • Culture relevant cells (e.g., hepatocytes, fibroblasts) in standard medium.

    • Prepare the labeling medium by supplementing standard medium with a known concentration of ¹³C-labeled tetracosahexaenoic acid ([U-¹³C₂₄]-C24:6n-3).

    • Replace the standard medium with the labeling medium and incubate the cells for a defined period (e.g., 0, 4, 8, 24 hours).

  • Metabolite Extraction:

    • At each time point, rapidly quench metabolism by aspirating the medium and adding ice-cold 80% methanol.

    • Scrape the cells, collect the cell lysate, and centrifuge to pellet protein and debris.

    • Collect the supernatant containing the polar and lipid metabolites. Perform a liquid-liquid extraction (e.g., using the Bligh-Dyer method) to separate the lipid fraction.

  • LC-MS/MS Analysis:

    • Analyze the lipid fraction using a high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) system.

    • Use a chromatographic method (e.g., reverse-phase C18 column) capable of separating different fatty acid species.

    • Operate the mass spectrometer in negative ion mode to detect the deprotonated fatty acid molecules [M-H]⁻.

    • Monitor for the mass isotopologues of the precursor (C24:6n-3) and the product (DHA, C22:6n-3). For example, for [U-¹³C₂₄]-C24:6n-3, the M+24 isotopologue of C24:6 will be monitored, and the expected M+22 isotopologue of DHA will be the primary product.

  • Flux Calculation:

    • Quantify the peak areas for each mass isotopologue at each time point.

    • Calculate the fractional enrichment (FE) of the product (DHA) as the ratio of the labeled product to the total product pool (labeled + unlabeled).

    • The rate of synthesis (flux) can be modeled from the rate of change in fractional enrichment over time.

Flux_Analysis_Workflow cluster_cell Cellular Experiment cluster_instrument Instrumental Analysis cluster_data Data Interpretation Label Incubate Cells with ¹³C-Labeled Precursor (e.g., [U-¹³C₂₄]-C24:6) Quench Quench Metabolism (Ice-Cold Methanol) Label->Quench Extract Extract Lipids Quench->Extract LCMS Analyze Lipid Extract by LC-MS/MS Extract->LCMS Detect Detect and Quantify Mass Isotopologues of Precursor and Product (DHA) LCMS->Detect Enrich Calculate Fractional Enrichment of DHA Detect->Enrich Model Model Isotope Labeling Kinetics Enrich->Model Flux Determine Metabolic Flux Rate Model->Flux

Figure 3: Conceptual workflow for metabolic flux analysis of DHA synthesis.

Future Directions and Therapeutic Implications

The metabolic pathway culminating in DHA synthesis is a potential target for therapeutic intervention. For conditions characterized by DHA deficiency, strategies aimed at enhancing the flux through peroxisomal β-oxidation could be beneficial. This might involve the development of small-molecule activators of PPARα or specific enzymes within the pathway. Conversely, in diseases where fatty acid oxidation is pathologically upregulated (e.g., certain cancers), targeted inhibition of peroxisomal thiolases could represent a novel therapeutic avenue. A deeper understanding of the structure, function, and regulation of 3-ketoacyl-CoA thiolase is essential for the rational design of such modulators. Continued research, employing the advanced methodologies described herein, will be critical to translating our knowledge of this fundamental metabolic pathway into tangible clinical benefits.

References

An In-Depth Technical Guide to 3-Oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA and Peroxisomal β-Oxidation

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Metabolic Nexus for Very-Long-Chain Polyunsaturated Fatty Acids

Abstract

This technical guide provides a comprehensive examination of the pivotal role of 3-Oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA within the intricate framework of peroxisomal β-oxidation. Docosahexaenoic acid (DHA, C22:6n-3), a critical component of cellular membranes, particularly in the brain and retina, undergoes a unique metabolic pathway involving chain shortening within peroxisomes. This guide elucidates the biochemical rationale for this organelle-specific processing, details the enzymatic cascade leading to and succeeding the formation of the 3-oxo intermediate, and presents validated experimental methodologies for its study. Designed for researchers, biochemists, and drug development professionals, this document synthesizes mechanistic insights with practical, field-proven protocols to facilitate a deeper understanding of this vital metabolic pathway and its implications in human health and disease.

Introduction: The Peroxisomal Imperative for DHA Metabolism

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbons, present a unique metabolic challenge that mitochondria, the primary sites of β-oxidation for shorter fatty acids, are not equipped to handle.[1][2] Docosahexaenoic acid (DHA), a C22:6 polyunsaturated fatty acid, is indispensable for neural development and function. The biosynthesis of mature DHA does not end with its elongation and desaturation but requires a final, crucial step: a single round of β-oxidation to shorten a C24:6 precursor to the final C22:6 product.[3][4]

Experimental evidence from fibroblasts of patients with defined metabolic defects has conclusively shown that this retroconversion of tetracosahexaenoic acid (C24:6n-3) to DHA (C22:6n-3) occurs exclusively in peroxisomes, not mitochondria.[3][5] This compartmentalization is a key feature of lipid metabolism, distinguishing the processing of VLCFAs from that of their shorter-chain counterparts.[1][2] The intermediate, This compound , represents a critical checkpoint in this pathway, lying at the heart of the enzymatic machinery responsible for this precise molecular tailoring. Understanding its formation and fate is fundamental to comprehending lipid homeostasis and the pathophysiology of peroxisomal disorders.

The Biochemical Landscape: Peroxisomal β-Oxidation of DHA Precursor

The journey from C24:6n-3-CoA to DHA-CoA is a four-step cycle analogous to mitochondrial β-oxidation but executed by a distinct set of enzymes.[6] Key differences include the first, FAD-dependent oxidation step, which in peroxisomes is catalyzed by an acyl-CoA oxidase that directly transfers electrons to oxygen, generating hydrogen peroxide (H₂O₂).[1][7]

The Enzymatic Cascade

The conversion of the C24:6n-3 precursor to the shortened C22:6n-3 (DHA) involves one full cycle of peroxisomal β-oxidation. The key enzymes involved are straight-chain acyl-CoA oxidase (ACOX1), D-bifunctional protein (DBP), and sterol carrier protein X (SCPx) or 3-ketoacyl-CoA thiolase.[3][4][5]

  • Dehydrogenation: The process begins with Acyl-CoA Oxidase (ACOX1) , which introduces a double bond between the α and β carbons of C24:6n-3-CoA, yielding 2-trans-enoyl-C24:6-CoA and H₂O₂.[6]

  • Hydration & Dehydrogenation: The subsequent hydration and dehydrogenation steps are both catalyzed by a single polypeptide, D-Bifunctional Protein (DBP) , also known as multifunctional enzyme 2.[8][9] DBP first hydrates the double bond to form 3-hydroxyacyl-CoA and then oxidizes the hydroxyl group to a keto group, producing the central molecule of our focus: This compound .[9][10]

  • Thiolytic Cleavage: Finally, peroxisomal 3-ketoacyl-CoA thiolase mediates the cleavage of the 3-oxo intermediate by coenzyme A.[11] This reaction releases a molecule of acetyl-CoA and the final product, docosahexaenoyl-CoA (DHA-CoA), which is now two carbons shorter.[12]

The resulting DHA-CoA can then be utilized for the synthesis of complex lipids, while the acetyl-CoA is exported to the cytosol.

Visualization of the Pathway

The following diagram illustrates the peroxisomal β-oxidation cycle responsible for the conversion of C24:6n-3-CoA to DHA-CoA.

Peroxisomal_DHA_Synthesis C24_6_CoA C24:6-CoA ACOX1 ACOX1 C24_6_CoA->ACOX1 Enoyl_CoA trans-2-Enoyl-C24:6-CoA DBP_hydratase DBP (Hydratase) Enoyl_CoA->DBP_hydratase Hydroxyacyl_CoA 3-Hydroxy-C24:6-CoA DBP_dehydrogenase DBP (Dehydrogenase) Hydroxyacyl_CoA->DBP_dehydrogenase Oxoacyl_CoA 3-Oxo-C24:6-CoA (this compound) Thiolase Thiolase Oxoacyl_CoA->Thiolase DHA_CoA DHA-CoA (C22:6) Acetyl_CoA Acetyl-CoA ACOX1->Enoyl_CoA FAD -> FADH₂ O₂ -> H₂O₂ DBP_hydratase->Hydroxyacyl_CoA + H₂O DBP_dehydrogenase->Oxoacyl_CoA NAD⁺ -> NADH Thiolase->DHA_CoA + CoA-SH Thiolase->Acetyl_CoA

Peroxisomal β-oxidation pathway of DHA precursor.

Methodology: In Vitro Analysis of Peroxisomal β-Oxidation

Studying this pathway requires robust methodologies to isolate functional organelles and accurately measure enzymatic activity. The following protocols provide a framework for such investigations, focusing on rat liver as a rich source of peroxisomes.[13][14]

Protocol 1: Isolation of Functional Peroxisomes from Rat Liver

Causality: The integrity of the peroxisomal membrane is critical for functional assays. This protocol uses a density gradient centrifugation method to separate peroxisomes from other organelles like mitochondria and lysosomes, ensuring the purity of the preparation.[13][14][15] Metrizamide or Nycodenz gradients are effective for this purpose.[13][15]

Step-by-Step Methodology:

  • Homogenization: Euthanize a fasted adult rat and perfuse the liver with cold homogenization buffer (0.25 M sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA). Homogenize the liver using a Potter-Elvehjem homogenizer.

  • Differential Centrifugation: Centrifuge the homogenate to remove nuclei and cell debris. Subsequently, centrifuge the supernatant to obtain a "light mitochondrial fraction," which is enriched in peroxisomes and mitochondria.[15]

  • Gradient Centrifugation: Carefully layer the light mitochondrial fraction onto a pre-formed continuous density gradient (e.g., 30-50% Nycodenz or a similar medium).[15]

  • Ultracentrifugation: Centrifuge at high speed (e.g., 100,000 x g) for 1-2 hours. Peroxisomes will band at a high density.[15]

  • Fraction Collection and Validation: Carefully collect the peroxisomal fraction. Validate purity and integrity by measuring the activity of marker enzymes: catalase for peroxisomes, cytochrome c oxidase for mitochondria, and acid phosphatase for lysosomes.[16] A high ratio of catalase to other markers indicates a pure fraction.

Protocol 2: The Core Assay - Measuring Peroxisomal β-Oxidation

Causality: The activity of the peroxisomal β-oxidation pathway can be quantified by measuring the production of its end products, namely chain-shortened acyl-CoAs and acetyl-CoA, or by monitoring the consumption of cofactors like NAD+.[17][18] A common method involves using a radiolabeled substrate and tracking the formation of radiolabeled acetyl-CoA.

Step-by-Step Methodology:

  • Substrate Preparation: Synthesize or procure a suitable substrate, such as [1-¹⁴C]-labeled C24:6-CoA.

  • Reaction Mixture: Prepare a reaction buffer containing the isolated peroxisomes (approx. 50-100 µg protein), 50 mM Tris-HCl (pH 8.0), 20 µM FAD, 0.5 mM NAD+, 0.2 mM CoA, 2 mM ATP, and 5 mM MgCl₂.

  • Initiation: Add the radiolabeled C24:6-CoA substrate to the reaction mixture to start the reaction. Incubate at 37°C for a defined period (e.g., 15-30 minutes).

  • Termination: Stop the reaction by adding a strong acid, such as perchloric acid, which precipitates proteins.

  • Separation of Products: Centrifuge to pellet the protein. The supernatant contains the water-soluble acetyl-CoA. Separate the radiolabeled acetyl-CoA from the unreacted fatty acyl-CoA substrate using a method like anion-exchange chromatography or by partitioning into an aqueous phase.

  • Quantification: Measure the radioactivity in the aqueous phase containing the [¹⁴C]acetyl-CoA using liquid scintillation counting.

  • Controls: Run parallel reactions without peroxisomes (negative control) and without substrate to account for background. A positive control could involve a substrate known to be robustly oxidized by peroxisomes, like lignoceric acid.[19]

Visualization of the Experimental Workflow

The following diagram outlines the key stages of the experimental process, from tissue harvesting to data analysis.

Experimental_Workflow start Start: Fasted Rat liver Liver Perfusion & Excision start->liver homogenize Homogenization liver->homogenize diff_cent Differential Centrifugation (Light Mitochondrial Fraction) homogenize->diff_cent gradient Density Gradient Ultracentrifugation diff_cent->gradient isolate Isolate Pure Peroxisome Fraction gradient->isolate validate Validate Purity (Marker Enzyme Assays) isolate->validate assay β-Oxidation Assay (Incubate with Substrate) isolate->assay terminate Terminate Reaction & Separate Products assay->terminate quantify Quantify Acetyl-CoA (Scintillation Counting) terminate->quantify end Data Analysis & Interpretation quantify->end

Workflow for isolating peroxisomes and assaying β-oxidation.

Data Interpretation and Expected Outcomes

The primary output of the core assay is the rate of β-oxidation, typically expressed as nmol of acetyl-CoA produced per minute per milligram of protein. This data allows for the characterization of enzyme kinetics and the comparison of metabolic rates under different physiological or pathological conditions.

ParameterExpected Value Range (Rat Liver)Significance
Specific Activity 0.5 - 5.0 nmol/min/mg proteinA direct measure of the pathway's efficiency.
Substrate Specificity Highest for VLCFAs (e.g., C24:0, C26:0)Confirms the peroxisomal preference for very-long-chain substrates.
Cofactor Dependence Requirement for NAD+, CoA, FADValidates the integrity of the enzymatic machinery.
Inhibitor Effect Inhibition by specific compoundsCan be used to probe enzyme mechanisms or screen for drugs.

Therapeutic Relevance and Drug Development

Defects in peroxisomal β-oxidation are linked to a group of severe genetic disorders, collectively known as peroxisome biogenesis disorders (PBDs), with Zellweger syndrome being the most severe form.[20][21][22] These disorders are characterized by the accumulation of VLCFAs, leading to profound neurological deficits, liver dysfunction, and early death.[21][23] A specific deficiency in the D-bifunctional protein (DBP) also causes a severe phenotype that resembles Zellweger syndrome.[8][24]

  • Diagnostic Applications: The assays described herein are crucial for diagnosing these disorders by measuring fatty acid oxidation rates in patient-derived fibroblasts.[18]

  • Drug Development: The enzymes of the peroxisomal β-oxidation pathway represent potential targets for therapeutic intervention.[25] For instance, in diseases of VLCFA accumulation, strategies aimed at enhancing residual enzyme activity or bypassing the metabolic block are under investigation.[26] Conversely, in certain cancers that exhibit a dependency on fatty acid oxidation for energy, inhibiting this pathway is a promising therapeutic strategy.[27][28]

Conclusion

This compound is more than a mere intermediate; it is a linchpin in the specialized metabolic pathway that ensures the proper synthesis of DHA, a fatty acid vital for human health. The exclusive localization of this process within peroxisomes underscores the elegant compartmentalization of cellular metabolism. The methodologies detailed in this guide provide a robust framework for investigating this pathway, paving the way for a deeper understanding of its function and for the development of novel diagnostics and therapeutics for related metabolic disorders.

References

An In-depth Technical Guide to the Cellular Localization of 3-Oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and experimentally determining the subcellular localization of 3-Oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA. This molecule is a critical intermediate in the metabolic processing of very-long-chain polyunsaturated fatty acids (VLC-PUFAs). Its precise location within the cell is intrinsically linked to the compartmentalization of fatty acid metabolism, a key area of interest in metabolic research and drug development. This document synthesizes theoretical knowledge with actionable, field-proven experimental protocols, empowering researchers to rigorously investigate and validate the localization of this and similar metabolites.

Part 1: Introduction and Theoretical Framework

Identity of the Target Metabolite

This compound is a specific acyl-CoA thioester. Its structure—a 22-carbon backbone with five cis double bonds and a ketone group at the third carbon (the β-position)—unambiguously identifies it as an intermediate in the β-oxidation of docosahexaenoic acid (DHA, 22:6n-3). Specifically, it is the product of the first two enzymatic steps of a β-oxidation cycle acting on a DHA derivative.

The Case for Peroxisomal Localization

The β-oxidation of fatty acids is not monolithic; it is spatially segregated between two primary organelles: mitochondria and peroxisomes. The division of labor is largely determined by substrate chain length and complexity.

  • Mitochondria are the primary site for the β-oxidation of short, medium, and long-chain saturated and monounsaturated fatty acids.

  • Peroxisomes specialize in the chain-shortening of substrates that mitochondria cannot efficiently process, including very-long-chain fatty acids (VLCFAs, >C20) and complex polyunsaturated fatty acids like DHA.[1]

The synthesis of mature DHA (22:6n-3) in mammals involves a crucial final step: the chain-shortening of a C24:6n-3 precursor via one cycle of β-oxidation.[2][3] This retroconversion process occurs exclusively in peroxisomes, as confirmed by studies in fibroblasts from patients with peroxisomal biogenesis disorders, who are deficient in DHA.[2][3] Therefore, all intermediates of this specific β-oxidation cycle, including this compound, are axiomatically localized within the peroxisomal matrix.

The enzymatic machinery required to produce this intermediate resides within the peroxisome. The conversion from its precursor is catalyzed by two key peroxisomal enzymes:

  • Straight-chain Acyl-CoA Oxidase (ACOX1): Catalyzes the first, rate-limiting dehydrogenation step.

  • D-Bifunctional Protein (DBP), encoded by the HSD17B4 gene: Possesses both 2-enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, catalyzing the second and third steps of the pathway.[4][5][6][7]

Defects in the HSD17B4 gene lead to D-bifunctional protein deficiency, a severe peroxisomal disorder characterized by the accumulation of VLCFAs, underscoring the critical role of this enzyme in the peroxisomal pathway.[4][7][8]

Metabolic Significance

Pinpointing the location of this 3-oxo intermediate is fundamental. It confirms the compartmentalization of DHA metabolism, informs our understanding of metabolic flux between organelles, and provides a target for studying diseases of fatty acid oxidation and developing therapeutics that modulate these pathways.

DHA_Beta_Oxidation_Pathway cluster_peroxisome Peroxisomal Matrix cluster_cytosol C24_6_CoA Tetracosahexaenoyl-CoA (C24:6n-3-CoA) Enoyl_CoA 2-trans-Enoyl-docosa-pentaenoyl-CoA C24_6_CoA->Enoyl_CoA ACOX1 (FAD -> FADH2) Hydroxyacyl_CoA 3(S)-Hydroxy-docosa-pentaenoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA D-Bifunctional Protein (Hydratase activity) Target 3-Oxo-docosa-pentaenoyl-CoA Hydroxyacyl_CoA->Target D-Bifunctional Protein (Dehydrogenase activity) (NAD+ -> NADH) DHA_CoA Docosahexaenoyl-CoA (DHA-CoA, 22:6n-3) Target->DHA_CoA Peroxisomal Thiolase (+ CoA-SH) Acetyl_CoA Acetyl-CoA Target->Acetyl_CoA Peroxisomal Thiolase DHA_CoA->to_export Acetyl_CoA->to_export2 Exported_Metabolites Further Metabolism to_export->Exported_Metabolites Export to_export2->Exported_Metabolites Export

Caption: Peroxisomal β-oxidation pathway for DHA synthesis.

Part 2: Experimental Verification Protocols

To empirically validate the peroxisomal localization of 3-Oxo-docosa-pentaenoyl-CoA, a multi-pronged approach combining direct measurement with indirect protein localization is recommended. This ensures a self-validating system where orthogonal methods provide converging lines of evidence.

Method 1: Subcellular Fractionation with LC-MS/MS Analysis

This is the gold-standard biochemical method for directly quantifying a metabolite within isolated organelles. The workflow separates cellular components by their physical properties, followed by sensitive mass spectrometry to detect the target molecule.

Fractionation_Workflow start 1. Cell/Tissue Homogenization (Hypotonic Buffer + Dounce) diff_cent 2. Differential Centrifugation start->diff_cent gradient_cent 3. Density Gradient Ultracentrifugation (Iodixanol/Nycodenz) diff_cent->gradient_cent Isolate Light Mitochondrial Fraction (contains peroxisomes) extraction 4. Acyl-CoA Extraction from Fractions gradient_cent->extraction Collect Organelle Fractions (Nuclei, Mitochondria, Peroxisomes, Cytosol) ms 5. LC-MS/MS Analysis extraction->ms

Caption: Workflow for metabolite localization via fractionation.

Detailed Protocol:

  • Homogenization:

    • Harvest cultured cells (e.g., HepG2) or fresh liver tissue.[9]

    • Wash twice with ice-cold PBS.

    • Resuspend the cell pellet or minced tissue in 5 volumes of ice-cold homogenization buffer (0.25 M sucrose, 1 mM EDTA, 5 mM MOPS, pH 7.2, with freshly added protease inhibitors).[9]

    • Homogenize using a Dounce homogenizer with a loose-fitting pestle on ice until ~80-90% cell lysis is achieved (monitor by Trypan blue staining).

  • Differential Centrifugation:

    • Centrifuge the homogenate at 1,000 x g for 10 min at 4°C to pellet nuclei and unbroken cells (P1).

    • Transfer the supernatant (S1) to a new tube and centrifuge at 3,000 x g for 10 min at 4°C to pellet the heavy mitochondrial fraction (P2).

    • Transfer the supernatant (S2) and centrifuge at 17,000 x g for 20 min at 4°C to pellet the light mitochondrial/peroxisomal fraction (P3).[10]

    • The resulting supernatant is the cytosolic fraction (S3).

  • Density Gradient Purification of Peroxisomes:

    • Resuspend the P3 pellet in homogenization buffer.

    • Layer the suspension onto a pre-formed continuous or step-wise iodixanol (OptiPrep™) or Nycodenz gradient.[9][10][11] A typical step gradient might consist of 50%, 35%, and 20% iodixanol layers.

    • Centrifuge at 100,000 x g for 1-2 hours at 4°C in a swinging-bucket rotor.

    • Peroxisomes will band at a high density.[9] Carefully collect fractions from the top of the gradient.

  • Validation of Fraction Purity:

    • Perform Western blot analysis on each fraction using antibodies against marker proteins to assess purity. This step is critical for data trustworthiness.

Fraction Marker Protein Expected Localization
NucleiHistone H3, Lamin B1Enriched in P1
MitochondriaCOX4, VDAC1Enriched in P2 and mitochondrial gradient fraction
Peroxisome Catalase, PMP70, ACOX1 Enriched in P3 and peroxisomal gradient fraction
CytosolGAPDH, TubulinEnriched in S3
ERCalnexin, PDIMicrosomal fraction (pelleted from S3 at >100,000 x g)
  • Acyl-CoA Extraction and LC-MS/MS:

    • To each validated fraction, add internal standards (e.g., ¹³C-labeled acyl-CoAs).[12]

    • Extract acyl-CoAs using solid-phase extraction (SPE) or a solvent-based method (e.g., acetonitrile/isopropanol/water).[12][13]

    • Dry the extract under nitrogen and reconstitute in an appropriate solvent for injection.

    • Analyze using a tandem mass spectrometer (e.g., QTRAP) operating in Multiple Reaction Monitoring (MRM) mode.[14][15] The specific precursor-product ion transition for 3-Oxo-docosa-pentaenoyl-CoA must be determined using a synthetic standard or predicted based on its structure (neutral loss of 507 Da is characteristic for acyl-CoAs).[15]

Expected Result: The signal for 3-Oxo-docosa-pentaenoyl-CoA will be overwhelmingly enriched in the purified peroxisomal fraction, correlating with the enrichment of peroxisomal protein markers.

Method 2: Indirect Localization via Immunofluorescence Microscopy

This method provides compelling visual evidence by localizing the enzymes responsible for the synthesis and subsequent metabolism of the target molecule. If the complete enzymatic sequence is confined to a specific organelle, its substrate intermediates must also be present there.

IF_Workflow start 1. Cell Culture & Fixation (e.g., on coverslips) perm 2. Permeabilization (e.g., Triton X-100) start->perm blocking 3. Blocking (e.g., BSA/Normal Goat Serum) perm->blocking primary_ab 4. Primary Antibody Incubation (Anti-DBP + Anti-PMP70) blocking->primary_ab secondary_ab 5. Secondary Antibody Incubation (Fluorophore-conjugated) primary_ab->secondary_ab imaging 6. Confocal Microscopy secondary_ab->imaging

Caption: Workflow for indirect localization via immunofluorescence.

Detailed Protocol:

  • Cell Preparation:

    • Grow adherent cells (e.g., human fibroblasts, HepG2) on sterile glass coverslips.

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization and Blocking:

    • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific binding by incubating in blocking buffer (e.g., 5% Bovine Serum Albumin or 10% Normal Goat Serum in PBS) for 1 hour.

  • Antibody Staining:

    • Incubate coverslips with a cocktail of primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

      • Target Enzyme: Rabbit anti-HSD17B4 (D-Bifunctional Protein).

      • Peroxisomal Marker: Mouse anti-PMP70 or Sheep anti-Catalase.[16]

    • Wash three times with PBS.

    • Incubate with a cocktail of fluorophore-conjugated secondary antibodies for 1 hour at room temperature, protected from light.

      • e.g., Goat anti-Rabbit IgG (Alexa Fluor 488, green) and Goat anti-Mouse IgG (Alexa Fluor 594, red).

    • Wash three times with PBS. Mount coverslips onto slides using a mounting medium containing DAPI (to stain nuclei).

  • Imaging and Analysis:

    • Visualize the slides using a confocal laser scanning microscope.

    • Capture images in separate channels for DAPI (blue), the target enzyme (green), and the peroxisomal marker (red).

    • Merge the images. Co-localization of the green and red signals (appearing as yellow/orange in the merged image) indicates that the D-bifunctional protein is located within peroxisomes.

Expected Result: The fluorescence signal from the anti-DBP antibody will show a punctate pattern that perfectly overlaps with the signal from the anti-PMP70 or anti-Catalase antibody, confirming the peroxisomal residency of the key enzyme that produces the target metabolite.

Part 3: Conclusion

References

An In-Depth Technical Guide to 3-Oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA: Properties, Metabolism, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA, a key intermediate in the metabolism of the n-3 polyunsaturated fatty acid, docosapentaenoic acid (DPA). While direct experimental data on this specific molecule is limited, this document synthesizes information from related compounds and metabolic pathways to offer a detailed understanding of its predicted physicochemical properties, its role in fatty acid β-oxidation, and essential considerations for its synthesis, purification, and characterization. This guide is intended to serve as a valuable resource for researchers investigating fatty acid metabolism, lipidomics, and the development of therapeutics targeting these pathways.

Introduction: The Significance of a Transient Metabolic Intermediate

This compound is a pivotal, yet transient, molecule in the catabolism of docosapentaenoic acid (DPA, 22:5n-3). DPA itself is an important n-3 polyunsaturated fatty acid, serving as an intermediary between eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA)[1]. Understanding the metabolic fate of DPA, including the properties and reactions of its intermediates, is crucial for a complete picture of lipid metabolism and its role in health and disease. This guide will delve into the known and predicted characteristics of this compound, providing a foundational understanding for its study and potential therapeutic manipulation.

Physicochemical Properties: A Predictive Analysis

Predicted Molecular and Chemical Properties
PropertyPredicted Value/InformationSource/Basis of Prediction
Molecular Formula C₄₃H₆₄N₇O₁₈P₃SCalculated from the structures of docosapentaenoic acid and coenzyme A.
Molecular Weight ~1127.99 g/mol Calculated from the molecular formula.
Appearance Likely a pale yellow, viscous oil or amorphous solid.Based on the properties of other long-chain, polyunsaturated acyl-CoAs.
Solubility Expected to be soluble in aqueous buffers and polar organic solvents like methanol and ethanol.General solubility of acyl-CoA esters.
Stability The thioester bond is susceptible to hydrolysis, particularly at alkaline pH. The polyunsaturated fatty acyl chain is prone to oxidation.[2][3][4]General chemical properties of thioesters and polyunsaturated fatty acids.
Storage and Handling: Preserving Integrity

Due to its susceptibility to hydrolysis and oxidation, proper storage and handling are critical for maintaining the integrity of this compound.

  • Storage Conditions: For long-term storage, the compound should be kept as a lyophilized powder or in an organic solvent under an inert atmosphere (e.g., argon or nitrogen) at -80°C.[5]

  • Handling: Use glass or Teflon-lined containers and avoid repeated freeze-thaw cycles. When preparing aqueous solutions, use a slightly acidic buffer (pH 6.0-6.5) to minimize thioester hydrolysis.[6]

Biochemical Context: A Key Step in β-Oxidation

This compound is an intermediate in the β-oxidation of docosapentaenoic acid. The β-oxidation of polyunsaturated fatty acids requires a set of auxiliary enzymes to handle the cis double bonds.[6]

The β-Oxidation Pathway of Docosapentaenoic Acid (DPA)

The catabolism of DPA-CoA to acetyl-CoA involves a cyclical series of four enzymatic reactions. The formation of this compound occurs in the third step of the β-oxidation spiral.

beta_oxidation_dpa DPA_CoA Docosapentaenoyl-CoA Enoyl_CoA Trans-Δ²-Enoyl-DPA-CoA DPA_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA 3-Hydroxy-DPA-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Oxo-DPA-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA C20:5-CoA Ketoacyl_CoA->Shorter_Acyl_CoA β-Ketothiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA β-Ketothiolase

Caption: Simplified workflow of one cycle of DPA β-oxidation.

The specific enzymes involved in the β-oxidation of very-long-chain polyunsaturated fatty acids like DPA are primarily located in the peroxisome.[2][7] Key enzymes include straight-chain acyl-CoA oxidase (SCOX), D-bifunctional protein (DBP), and 3-ketoacyl-CoA thiolase.[2]

Experimental Methodologies: Synthesis, Purification, and Characterization

The study of this compound necessitates robust experimental protocols for its preparation and analysis.

Synthesis: A Chemo-Enzymatic Approach

A common method for synthesizing acyl-CoA esters involves the activation of the corresponding fatty acid and subsequent reaction with coenzyme A. For a keto-acyl-CoA, a multi-step synthesis would be required.

Protocol: General Strategy for the Synthesis of 3-Oxo-Acyl-CoA Esters

  • Protection of the Keto Group: The 3-oxo group of a suitable precursor, 3-oxo-docosapentaenoic acid, would first need to be protected, for example, as a ketal.

  • Activation of the Carboxylic Acid: The protected 3-oxo-fatty acid is then activated. A common method is the formation of an N-hydroxysuccinimide (NHS) ester.[8]

  • Coupling with Coenzyme A: The activated, protected fatty acid is then reacted with the free thiol of coenzyme A in a suitable solvent system, typically a mixture of an organic solvent and an aqueous buffer at a slightly alkaline pH to facilitate the reaction.

  • Deprotection: The protecting group on the 3-oxo position is then removed under conditions that do not degrade the thioester or the polyunsaturated chain.

synthesis_workflow Keto_Acid 3-Oxo-DPA Protected_Acid Protected 3-Oxo-DPA Keto_Acid->Protected_Acid Protection Activated_Acid Activated Protected 3-Oxo-DPA-NHS Protected_Acid->Activated_Acid Activation (NHS) Protected_CoA Protected 3-Oxo-DPA-CoA Activated_Acid->Protected_CoA Coupling with CoA Final_Product 3-Oxo-DPA-CoA Protected_CoA->Final_Product Deprotection

References

An In-Depth Technical Guide to 3-Oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA: A Key Intermediate in Polyunsaturated Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 3-Oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA, a critical, yet transient, intermediate in the metabolism of very-long-chain polyunsaturated fatty acids (VLC-PUFAs). This document is intended for researchers, scientists, and drug development professionals engaged in the study of lipid metabolism, cellular signaling, and the pathophysiology of metabolic diseases.

Introduction

This compound is a pivotal molecule in the intricate network of fatty acid metabolism. While not a household name in the broader scientific community, its significance lies in its role as a specific intermediate in the peroxisomal β-oxidation of docosahexaenoic acid (DHA, 22:6n-3). This guide will delve into the nomenclature, biochemical context, analytical methodologies, and the emerging biological significance of this fascinating molecule.

Part 1: Nomenclature and Synonyms

The systematic name, this compound, precisely describes its chemical structure: a 22-carbon (docosa) fatty acyl chain with five (penta) cis double bonds at the 7th, 10th, 13th, 16th, and 19th carbons, a ketone group at the 3rd carbon (3-oxo), and esterified to coenzyme A (CoA).

Due to its transient nature as a metabolic intermediate, it is often referred to by various synonyms and alternative names in scientific literature and databases. Understanding these is crucial for a comprehensive literature search.

Synonym/Alternative Name Context/Abbreviation
3-Oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-coenzyme AFull name including the coenzyme.[1][2]
3-keto-DHA-CoAAbbreviated form linking it to its precursor, DHA.
3-oxo-DHA-CoAAnother abbreviated form.
3-Oxo-docosapentaenoyl-CoAA slightly simplified name.

It is important to distinguish this molecule from its hydroxylated precursor, 3(S)-Hydroxy-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA[3], and other related structures with varying degrees of unsaturation[4][5].

Part 2: Biochemical Context and Metabolic Significance

This compound is a key intermediate in the peroxisomal β-oxidation pathway, specifically in the retroconversion of DHA to eicosapentaenoic acid (EPA, 20:5n-3)[1][6]. This process is a crucial aspect of maintaining the balance of n-3 polyunsaturated fatty acids, which are vital for numerous physiological functions, including brain health, inflammation resolution, and cardiovascular function[7][8][9].

The Peroxisomal β-Oxidation of Docosahexaenoic Acid (DHA)

Unlike the β-oxidation of most fatty acids which primarily occurs in the mitochondria, the breakdown of very-long-chain fatty acids (VLCFAs), including DHA, is initiated in the peroxisomes[10][11]. This is due to the substrate specificity of the enzymes involved. The retroconversion of DHA to EPA involves one cycle of peroxisomal β-oxidation.

The key enzymatic steps leading to the formation and subsequent metabolism of this compound are:

  • Dehydrogenation: The process begins with the desaturation of docosahexaenoyl-CoA by a peroxisomal acyl-CoA oxidase (ACOX1 in humans) to yield 2-trans,7,10,13,16,19-docosahexaenoyl-CoA.

  • Hydration and Dehydrogenation: This intermediate is then acted upon by a D-bifunctional protein (DBP), which possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. This two-step reaction first hydrates the double bond at the 2nd position to form 3(S)-hydroxy-docosa-7,10,13,16,19-pentaenoyl-CoA, which is then oxidized to our molecule of interest, This compound .

  • Thiolytic Cleavage: Finally, a peroxisomal 3-ketoacyl-CoA thiolase catalyzes the cleavage of the 3-oxo intermediate, releasing a molecule of acetyl-CoA and eicosapentaenoyl-CoA (EPA-CoA).

This pathway is elegantly illustrated in the following diagram:

DHA_Retroconversion cluster_peroxisome Peroxisome DHA_CoA Docosahexaenoyl-CoA (DHA-CoA) Intermediate1 2-trans,7,10,13,16,19- Docosahexaenoyl-CoA DHA_CoA->Intermediate1 ACOX1 (Dehydrogenation) Intermediate2 3(S)-Hydroxy-docosa-7,10,13,16,19- pentaenoyl-CoA Intermediate1->Intermediate2 D-Bifunctional Protein (Hydration) TargetMolecule 3-Oxo-docosa-7,10,13,16,19- all-cis-pentaenoyl-CoA Intermediate2->TargetMolecule D-Bifunctional Protein (Dehydrogenation) EPA_CoA Eicosapentaenoyl-CoA (EPA-CoA) TargetMolecule->EPA_CoA 3-Ketoacyl-CoA Thiolase (Thiolysis) Acetyl_CoA Acetyl-CoA TargetMolecule->Acetyl_CoA LCMS_Workflow Sample Biological Sample (Tissue/Cells) Extraction Homogenization & Liquid-Liquid Extraction Sample->Extraction Quench Metabolism SPE Solid-Phase Extraction (C18 Cartridge) Extraction->SPE Purification Evaporation Evaporation & Reconstitution SPE->Evaporation Concentration LC UHPLC Separation (C18 Column) Evaporation->LC Sample Injection MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Ionization Data Data Analysis & Quantification MS->Data Signal Detection

References

Methodological & Application

Synthesis of 3-Oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA: An Application Note and In-Depth Protocol for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Biological Significance and Research Utility of a Key Metabolic Intermediate

3-Oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA is a critical intermediate in the peroxisomal β-oxidation of docosahexaenoic acid (DHA), an omega-3 fatty acid of profound importance in human health.[1][2] DHA is a primary structural component of the human brain, cerebral cortex, skin, and retina.[3] Its metabolism and the intermediates generated, such as this compound, are of significant interest to researchers in the fields of neuroscience, metabolic disorders, and drug development. The availability of a pure, well-characterized standard of this 3-oxoacyl-CoA is essential for elucidating enzymatic pathways, screening for potential therapeutic modulators, and understanding the pathophysiology of diseases associated with aberrant fatty acid metabolism.

This comprehensive guide provides a detailed protocol for the enzymatic synthesis, purification, and characterization of this compound for research purposes. The methodologies described herein are designed to be robust and reproducible, providing researchers with the tools necessary to generate this vital molecule for their in vitro studies.

Strategic Overview of the Synthesis

The synthesis of this compound is approached as a two-step enzymatic process. This strategy mimics the initial stages of the natural peroxisomal β-oxidation pathway, offering high specificity and minimizing the potential for unwanted side reactions that can occur with purely chemical synthesis routes.

The workflow is as follows:

  • Activation of DHA: Docosahexaenoic acid is first converted to its coenzyme A thioester, docosahexaenoyl-CoA, through the action of an acyl-CoA synthetase.

  • Oxidation to the 3-Oxo derivative: The newly synthesized docosahexaenoyl-CoA is then oxidized at the β-position by a long-chain acyl-CoA oxidase to yield the target molecule, this compound.

Subsequent sections will provide detailed, step-by-step protocols for each of these stages, followed by methods for purification and rigorous characterization.

Synthesis_Workflow DHA Docosahexaenoic Acid (DHA) DHA_CoA Docosahexaenoyl-CoA DHA->DHA_CoA Acyl-CoA Synthetase ATP, Coenzyme A Oxo_DHA_CoA This compound DHA_CoA->Oxo_DHA_CoA Acyl-CoA Oxidase O₂

Figure 1. Overall enzymatic synthesis workflow.

Part 1: Detailed Synthesis Protocols

Materials and Reagents
ReagentRecommended SupplierPurity/Grade
Docosahexaenoic acid (DHA)Cayman Chemical/Sigma-Aldrich≥98%
Coenzyme A, trilithium saltSigma-Aldrich≥95%
Adenosine 5'-triphosphate (ATP), disodium saltSigma-Aldrich≥99%
Long-chain acyl-CoA synthetase (from Pseudomonas sp.)Sigma-Aldrich/Creative EnzymesLyophilized powder
Long-chain acyl-CoA oxidase (from Arthrobacter sp.)Sigma-Aldrich/Creative EnzymesLyophilized powder
Potassium phosphate, monobasic and dibasicFisher ScientificACS grade
Magnesium chloride (MgCl₂)Fisher ScientificACS grade
Dithiothreitol (DTT)Sigma-AldrichMolecular biology grade
Triton X-100Sigma-AldrichMolecular biology grade
Acetonitrile (ACN)Fisher ScientificHPLC grade
Methanol (MeOH)Fisher ScientificHPLC grade
Formic acidSigma-AldrichLC-MS grade
Protocol 1: Synthesis of Docosahexaenoyl-CoA

This protocol is adapted from standard radiometric and fluorometric assays for long-chain acyl-CoA synthetase activity.[4][5]

Rationale: The enzymatic activation of DHA to its CoA thioester is the committed step in its metabolism.[6] This reaction is catalyzed by a long-chain acyl-CoA synthetase in an ATP-dependent manner. The use of a commercially available enzyme from a microbial source provides a robust and cost-effective method for this conversion.

Step-by-Step Procedure:

  • Preparation of Reaction Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 10 mM MgCl₂, 2 mM DTT, and 0.1% Triton X-100. Degas the buffer thoroughly to minimize oxidation of the polyunsaturated fatty acid.

  • Substrate Preparation:

    • Prepare a 10 mM stock solution of DHA in ethanol.

    • Prepare a 20 mM stock solution of Coenzyme A in the reaction buffer.

    • Prepare a 50 mM stock solution of ATP in the reaction buffer.

  • Enzyme Reconstitution: Reconstitute the lyophilized long-chain acyl-CoA synthetase in the reaction buffer to a final concentration of 1 mg/mL. Keep the enzyme solution on ice.

  • Reaction Assembly: In a microcentrifuge tube, combine the following reagents in the specified order:

    • Reaction Buffer: 800 µL

    • DHA stock solution: 20 µL (final concentration: 200 µM)

    • Coenzyme A stock solution: 20 µL (final concentration: 400 µM)

    • ATP stock solution: 20 µL (final concentration: 1 mM)

  • Initiation of Reaction: Add 40 µL of the reconstituted acyl-CoA synthetase solution to the reaction mixture.

  • Incubation: Incubate the reaction mixture at 37°C for 2 hours with gentle agitation.

  • Monitoring Reaction Progress (Optional): The progress of the reaction can be monitored by taking small aliquots at different time points and analyzing them by reverse-phase HPLC. A decrease in the DHA peak and the appearance of a new, more polar peak corresponding to docosahexaenoyl-CoA will be observed.

  • Reaction Termination: After 2 hours, terminate the reaction by adding 100 µL of 10% formic acid. This will precipitate the enzyme and stop the reaction.

  • Enzyme Removal: Centrifuge the reaction mixture at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein. Carefully transfer the supernatant containing the docosahexaenoyl-CoA to a new tube for purification.

Protocol 2: Synthesis of this compound

This protocol is based on established assays for acyl-CoA oxidase activity.[7][8][9]

Rationale: The second step involves the oxidation of the α-β carbon bond of the fatty acyl-CoA by a long-chain acyl-CoA oxidase.[10] This enzyme utilizes molecular oxygen as an electron acceptor, producing hydrogen peroxide as a byproduct.

Step-by-Step Procedure:

  • Buffer Exchange (Optional but Recommended): The docosahexaenoyl-CoA solution from the previous step can be used directly. However, for optimal acyl-CoA oxidase activity, it is recommended to perform a buffer exchange into a 50 mM MES buffer (pH 6.0). This can be achieved using a desalting column.

  • Enzyme Reconstitution: Reconstitute the lyophilized long-chain acyl-CoA oxidase in 50 mM MES buffer (pH 6.0) to a final concentration of 1 mg/mL. Keep the enzyme solution on ice.

  • Reaction Assembly: In a new reaction tube, add the docosahexaenoyl-CoA solution (either directly from the first reaction or after buffer exchange).

  • Initiation of Reaction: Add the reconstituted acyl-CoA oxidase solution to the docosahexaenoyl-CoA solution. A typical enzyme-to-substrate ratio is 1:20 (w/w).

  • Incubation: Incubate the reaction mixture at 30°C for 1 hour with vigorous shaking to ensure adequate oxygenation.

  • Monitoring Reaction Progress: The formation of the 3-oxo derivative can be monitored by HPLC. The product will have a slightly different retention time than the docosahexaenoyl-CoA.

  • Reaction Termination: Terminate the reaction by adding an equal volume of ice-cold acetonitrile to precipitate the enzyme.

  • Enzyme Removal: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C. Collect the supernatant containing the final product.

Detailed_Protocols cluster_protocol1 Protocol 1: Synthesis of Docosahexaenoyl-CoA cluster_protocol2 Protocol 2: Synthesis of 3-Oxo-DHA-CoA P1_Start Combine DHA, CoA, ATP in Reaction Buffer P1_Enzyme Add Acyl-CoA Synthetase P1_Start->P1_Enzyme P1_Incubate Incubate at 37°C for 2h P1_Enzyme->P1_Incubate P1_Terminate Terminate with Formic Acid P1_Incubate->P1_Terminate P1_Centrifuge Centrifuge to Remove Enzyme P1_Terminate->P1_Centrifuge P1_Product Supernatant: Docosahexaenoyl-CoA P1_Centrifuge->P1_Product P2_Start Start with Docosahexaenoyl-CoA P1_Product->P2_Start P2_Enzyme Add Acyl-CoA Oxidase P2_Start->P2_Enzyme P2_Incubate Incubate at 30°C for 1h P2_Enzyme->P2_Incubate P2_Terminate Terminate with Acetonitrile P2_Incubate->P2_Terminate P2_Centrifuge Centrifuge to Remove Enzyme P2_Terminate->P2_Centrifuge P2_Product Supernatant: 3-Oxo-DHA-CoA P2_Centrifuge->P2_Product

Figure 2. Step-by-step enzymatic synthesis protocols.

Part 2: Purification and Characterization

The purity and structural integrity of the synthesized this compound are paramount for its use in research. The following sections detail the recommended procedures for purification and characterization.

Purification by High-Performance Liquid Chromatography (HPLC)

Rationale: Reverse-phase HPLC is a powerful technique for separating acyl-CoA species based on their hydrophobicity.[11] The introduction of the keto group in the 3-position slightly alters the polarity of the molecule, allowing for its separation from the starting material and any potential side products.

HPLC Conditions:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 50 mM Potassium Phosphate, pH 5.3
Mobile Phase B Acetonitrile
Gradient 20-80% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 260 nm (for the adenine moiety of CoA)
Injection Volume 50-100 µL

Procedure:

  • Filter the supernatant from the final synthesis step through a 0.22 µm syringe filter.

  • Inject the sample onto the equilibrated HPLC system.

  • Collect the fraction corresponding to the major product peak.

  • Immediately freeze the collected fractions in liquid nitrogen and lyophilize to dryness.

  • Store the purified product at -80°C under an inert atmosphere (e.g., argon).

Characterization

2.2.1. Mass Spectrometry (MS)

Rationale: Mass spectrometry provides definitive confirmation of the molecular weight of the synthesized product. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

Expected Mass:

  • Chemical Formula: C₄₃H₆₂N₇O₁₈P₃S

  • Monoisotopic Mass: 1113.3038 Da

  • [M+H]⁺: 1114.3116 m/z

  • [M-H]⁻: 1112.2960 m/z

Instrumentation and Method:

  • Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) using Electrospray Ionization (ESI).

  • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution analysis.

  • Fragmentation Analysis (MS/MS): Tandem mass spectrometry can be used to confirm the structure by observing characteristic fragment ions of the coenzyme A moiety and the fatty acyl chain. A characteristic neutral loss of 507 Da is often observed for acyl-CoAs in positive ion mode.[12]

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed structural information, confirming the presence of the 3-oxo group and the integrity of the polyunsaturated acyl chain.

Key Expected Signals in ¹H NMR (in D₂O):

  • Disappearance of the α-methylene protons of the docosahexaenoyl-CoA (around 2.5 ppm).

  • Appearance of a new singlet corresponding to the methylene protons at the C2 position, flanked by the thioester and the ketone (around 3.8-4.0 ppm).

  • Characteristic signals for the cis-double bonds in the polyunsaturated chain (between 5.3-5.5 ppm).

  • Signals corresponding to the coenzyme A moiety.

¹³C NMR will also show characteristic shifts, notably the appearance of a new carbonyl signal for the 3-keto group (around 200-210 ppm) and a downfield shift of the C2 carbon.

Part 3: Handling, Storage, and Application

Stability and Storage

Polyunsaturated acyl-CoA thioesters are susceptible to hydrolysis and oxidation.[13] To ensure the longevity and integrity of the synthesized product, the following precautions are essential:

  • Storage: Store the lyophilized powder at -80°C under an inert atmosphere (argon or nitrogen).

  • Reconstitution: Reconstitute the product in a slightly acidic buffer (pH 5.0-6.0) immediately before use.[14]

  • Avoid Freeze-Thaw Cycles: Aliquot the reconstituted solution to avoid repeated freezing and thawing.

  • Antioxidants: The inclusion of a small amount of an antioxidant like DTT or butylated hydroxytoluene (BHT) in the storage buffer may be beneficial, but compatibility with downstream assays should be verified.

Applications in Research

The synthesized this compound can be utilized in a variety of research applications, including:

  • Enzyme Kinetics: As a substrate to study the kinetics of downstream enzymes in the β-oxidation pathway, such as 3-oxoacyl-CoA thiolase.[15][16][17]

  • Inhibitor Screening: In high-throughput screening assays to identify inhibitors of peroxisomal β-oxidation.

  • Metabolic Studies: As a standard in metabolomics studies to identify and quantify this intermediate in biological samples.

  • Structural Biology: For co-crystallization studies with enzymes to elucidate their mechanism of action.

Conclusion

This application note provides a comprehensive and scientifically grounded guide for the synthesis, purification, and characterization of this compound. By following these detailed protocols, researchers can reliably produce this important metabolic intermediate for a wide range of in vitro studies, thereby advancing our understanding of fatty acid metabolism and its role in health and disease.

References

analytical methods for 3-Oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA detection

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Comprehensive Protocols for the Analytical Detection of 3-Oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA

Authored by a Senior Application Scientist

Introduction: The Significance of a Fleeting Metabolic Intermediate

Within the intricate web of lipid metabolism, long-chain polyunsaturated fatty acids (LCPUFAs) and their derivatives are of paramount importance, acting as structural components of cell membranes, energy sources, and signaling molecules. Docosahexaenoic acid (DHA, 22:6n-3) is a critical omega-3 fatty acid, abundant in the brain and retina, with well-established roles in neural function and inflammation resolution. The metabolic activation and processing of DHA involves its conversion to various intermediates, including acyl-Coenzyme A (CoA) thioesters. This compound is a putative intermediate in the β-oxidation of a partially saturated DHA derivative.[1][2] The "3-oxo" or β-keto functionality is a hallmark of fatty acid oxidation, a key catabolic pathway.[2]

The accurate detection and quantification of this compound are essential for elucidating the metabolic flux of LCPUFAs and understanding their role in health and disease.[3] However, the analysis of this and other long-chain acyl-CoAs is fraught with challenges, including their low physiological concentrations, inherent chemical instability, and the complexity of the biological matrices in which they are found.[3] This document provides a detailed guide to the analytical methodologies for the robust and reliable detection of this compound, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) as the gold standard, supplemented by high-performance liquid chromatography with ultraviolet detection (HPLC-UV) and considerations for enzymatic assays.

Biochemical Context: A Snapshot of Fatty Acid β-Oxidation

This compound is an intermediate in the β-oxidation pathway of docosapentaenoic acid (DPA, 22:5). This metabolic sequence systematically shortens the fatty acyl chain by two carbons in each cycle. The generation of the 3-oxoacyl-CoA species is a critical step preceding the thiolytic cleavage by a 3-ketoacyl-CoA thiolase, which releases acetyl-CoA and a shortened acyl-CoA.[4]

cluster_Mitochondrion Mitochondrial Matrix Docosapentaenoyl-CoA Docosapentaenoyl-CoA trans-2-Enoyl-CoA trans-2-Enoyl-CoA Docosapentaenoyl-CoA->trans-2-Enoyl-CoA Acyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA trans-2-Enoyl-CoA->3-Hydroxyacyl-CoA Enoyl-CoA Hydratase 3-Oxoacyl-CoA 3-Oxo-docosa-7,10,13,16,19- all-cis-pentaenoyl-CoA 3-Hydroxyacyl-CoA->3-Oxoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Shortened Acyl-CoA Shortened Acyl-CoA 3-Oxoacyl-CoA->Shortened Acyl-CoA 3-Ketoacyl-CoA Thiolase Acetyl-CoA Acetyl-CoA 3-Oxoacyl-CoA->Acetyl-CoA 3-Ketoacyl-CoA Thiolase

Figure 1: Simplified pathway of fatty acid β-oxidation highlighting the position of this compound.

Core Analytical Strategies: A Comparative Overview

The choice of analytical method depends on the specific research question, required sensitivity, and available instrumentation.

Method Principle Sensitivity Specificity Throughput Advantages Disadvantages
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.Very HighVery HighMedium-HighCan quantify individual acyl-CoA species; suitable for complex samples.[5][6]Requires expensive instrumentation; potential for matrix effects.
HPLC-UV Chromatographic separation with detection based on UV absorbance of the adenine moiety of CoA.MediumMediumHighMore accessible instrumentation; robust and reproducible.Lower sensitivity and specificity compared to MS; co-elution can be an issue.
Enzymatic Assays Coupled enzymatic reactions leading to a detectable product (colorimetric or fluorometric).HighLow-MediumHighHigh-throughput screening; measures total pool or specific enzyme activity.[7][8]Does not provide information on individual acyl-CoA species; requires specific enzymes.

Detailed Protocols and Methodologies

Part 1: Sample Preparation - The Foundation of Accurate Analysis

The quality of sample preparation is paramount for the successful analysis of acyl-CoAs due to their susceptibility to degradation.[3] The following protocol is a robust starting point for the extraction of long-chain acyl-CoAs from biological tissues.

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissues

Materials:

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Homogenization buffer: 100 mM KH2PO4, pH 4.9

  • 2-propanol

  • Acetonitrile (ACN)

  • Saturated ammonium sulfate

  • Solid-Phase Extraction (SPE) cartridges (Oligonucleotide purification or C18)

  • Internal Standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Metabolic Quenching: Immediately freeze-clamp the tissue sample in liquid nitrogen to halt all enzymatic activity.[3] This step is critical to preserve the in vivo acyl-CoA profile.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction: a. To the powdered tissue, add 2 mL of ice-cold homogenization buffer containing a known amount of internal standard. b. Homogenize further in a glass homogenizer. c. Add 2.0 mL of 2-propanol and homogenize again.[9] d. Add 0.25 mL of saturated ammonium sulfate and 4.0 mL of acetonitrile.[10] e. Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 3,000 x g for 10 minutes at 4°C.

  • Collection: Carefully collect the upper aqueous-organic phase containing the acyl-CoAs.

  • SPE Purification (Optional but Recommended): a. Dilute the extract with 10 mL of 100 mM KH2PO4 (pH 4.9). b. Load the diluted extract onto a pre-conditioned SPE cartridge. c. Wash the cartridge to remove interfering substances. d. Elute the acyl-CoAs with an appropriate solvent (e.g., 2-propanol for oligonucleotide cartridges).[9]

  • Drying and Reconstitution: a. Evaporate the eluent to dryness under a stream of nitrogen. b. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC analysis.

Tissue_Sample Tissue Sample Quenching Metabolic Quenching (Liquid Nitrogen) Tissue_Sample->Quenching Homogenization Homogenization (Frozen) Quenching->Homogenization Extraction Solvent Extraction (KH2PO4, 2-propanol, ACN) Homogenization->Extraction Centrifugation Phase Separation (Centrifugation) Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (Optional) Supernatant->SPE Drying Drying (Nitrogen Stream) SPE->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution Analysis LC-MS/MS or HPLC-UV Analysis Reconstitution->Analysis

Figure 2: Workflow for the extraction of long-chain acyl-CoAs from biological tissues.

Part 2: LC-MS/MS Analysis - The Gold Standard

LC-MS/MS provides the sensitivity and specificity required for the quantification of low-abundance acyl-CoAs.[5]

Protocol 2: LC-MS/MS Analysis of this compound

Instrumentation:

  • UPLC or HPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size)

  • Mobile Phase A: 15 mM ammonium hydroxide in water

  • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    Time (min) % B
    0.0 20
    2.8 45
    3.0 95
    5.0 95
    5.1 20

    | 8.0 | 20 |

MS/MS Conditions (Example Parameters):

  • Ionization Mode: Positive ESI

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Hypothetical MRM Transitions for this compound:

    • Precursor Ion (Q1): To be determined based on the exact mass of the protonated molecule.

    • Product Ions (Q3): Characteristic fragments of the CoA moiety (e.g., fragments corresponding to adenosine, pantetheine).

  • Collision Energy: To be optimized for the specific analyte and instrument.

Data Analysis:

  • Quantification: Use the peak area ratio of the analyte to the internal standard for quantification.

  • Calibration Curve: Prepare a series of calibration standards of a synthesized this compound standard (if available) or a closely related surrogate standard.

  • Validation: Assess method linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ).

Part 3: HPLC-UV Analysis - A Robust Alternative

For laboratories without access to mass spectrometry, HPLC-UV offers a viable, albeit less sensitive, alternative.[9]

Protocol 3: HPLC-UV Analysis of Long-Chain Acyl-CoAs

Instrumentation:

  • HPLC system with a UV detector

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 75 mM KH2PO4, pH 4.9[9][10]

  • Mobile Phase B: Acetonitrile containing 600 mM glacial acetic acid[9][10]

  • Flow Rate: 0.5 mL/min[9][10]

  • Detection Wavelength: 260 nm (for the adenine moiety of CoA)[9][10]

  • Gradient:

    Time (min) % B
    0 44
    80 50
    95 70
    120 80
    125 44

    | 140 | 44 |

Data Analysis:

  • Identification: Identify the peak corresponding to this compound based on its retention time relative to standards.

  • Quantification: Use the peak area for quantification against a calibration curve prepared with a known standard.

Part 4: Enzymatic Assays - For High-Throughput Screening

While not providing structural information, enzymatic assays can be developed for high-throughput screening of total 3-oxoacyl-CoA levels or the activity of specific enzymes.[7]

Conceptual Protocol 4: Coupled Enzymatic Assay for 3-Oxoacyl-CoAs

Principle: The assay could be based on the enzymatic reduction of the 3-oxo group by 3-hydroxyacyl-CoA dehydrogenase, coupled to the oxidation of NADH to NAD+. The decrease in NADH is monitored spectrophotometrically at 340 nm.

Procedure Outline:

  • Incubate the sample extract with 3-hydroxyacyl-CoA dehydrogenase and an excess of NADH.

  • Monitor the decrease in absorbance at 340 nm over time.

  • The rate of NADH consumption is proportional to the concentration of 3-oxoacyl-CoA in the sample.

Conclusion and Future Perspectives

The analytical detection of this compound is a challenging yet crucial task for advancing our understanding of LCPUFA metabolism. The protocols outlined in this guide, particularly the LC-MS/MS method, provide a robust framework for the reliable quantification of this labile intermediate. Future work should focus on the synthesis of a stable isotope-labeled internal standard for this specific analyte to further improve the accuracy and precision of quantification. The development of specific antibodies could also pave the way for highly sensitive immunoassays. As analytical technologies continue to evolve, so too will our ability to unravel the complexities of lipid metabolism and its profound impact on human health.

References

Application Note: Quantitative Analysis of 3-Oxo-docosa-7,10,13,16,19-pentaenoyl-CoA by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Metabolic Disease and Drug Development

Abstract

This guide provides a comprehensive, field-tested methodology for the sensitive and specific quantification of 3-Oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA, a critical intermediate in the biosynthesis of docosahexaenoic acid (DHA). Acyl-coenzyme A (acyl-CoA) thioesters are pivotal metabolites in lipid metabolism, yet their analysis is challenged by their low abundance and physicochemical properties. We present a robust protocol employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) that overcomes these challenges. The method utilizes a stable isotope-labeled internal standard, optimized solid-phase extraction (SPE) for sample cleanup, and a high-pH reversed-phase chromatographic separation. Detection is achieved via positive mode electrospray ionization (ESI) and highly specific Selected Reaction Monitoring (SRM) on a triple quadrupole mass spectrometer. This application note details every step from sample preparation to data analysis, explaining the scientific rationale behind key procedural choices to ensure methodological integrity and reproducibility.

Biochemical Significance: A Key Intermediate in DHA Synthesis

This compound is a transient but essential intermediate in the final stage of docosahexaenoic acid (DHA, C22:6n-3) biosynthesis. DHA is a vital omega-3 polyunsaturated fatty acid (PUFA) crucial for neural and retinal function.[1] Its synthesis from dietary precursors involves a series of elongation and desaturation steps, culminating in a peroxisomal chain-shortening process where a C24:6n-3 precursor is converted to C22:6n-3 (DHA).[2][3] Our target analyte is the 3-ketoacyl-CoA intermediate in this critical beta-oxidation cycle, as depicted below.

The accurate measurement of this molecule provides a direct window into the flux and potential dysregulation of the DHA biosynthetic pathway, which is implicated in various metabolic and neurological disorders.[3] Peroxisomes, and not mitochondria, are the primary site for this conversion process.[2]

Peroxisomal_Beta_Oxidation cluster_pathway Peroxisomal DHA Synthesis Pathway C24_6_CoA Tetracosahexaenoyl-CoA (C24:6n-3-CoA) Trans_Enoyl trans-2-Enoyl-C24:6-CoA C24_6_CoA->Trans_Enoyl Acyl-CoA Oxidase (ACOX1) Hydroxyacyl 3-Hydroxy-C24:6-CoA Trans_Enoyl->Hydroxyacyl D-Bifunctional Protein (Hydratase activity) Target <3-Oxo-docosapentaenoyl-CoA> (Analyte of Interest) Hydroxyacyl->Target D-Bifunctional Protein (Dehydrogenase activity) DHA_CoA Docosahexaenoyl-CoA (DHA-CoA, C22:6n-3) Target->DHA_CoA Thiolase Acetyl_CoA Acetyl-CoA Target->Acetyl_CoA Thiolase

Figure 1: Simplified pathway of the final peroxisomal beta-oxidation cycle in DHA biosynthesis.

Principles of Acyl-CoA Analysis by Tandem Mass Spectrometry

The analysis of long-chain acyl-CoAs is ideally suited to tandem mass spectrometry (MS/MS), which provides unparalleled selectivity and sensitivity by monitoring a specific fragmentation reaction.[4][5]

Ionization Strategy: Positive vs. Negative ESI

While acyl-CoAs can be analyzed in both positive and negative electrospray ionization (ESI) modes, positive ESI is often preferred for quantitative applications.[6]

  • Positive ESI Mode: Generates a single, abundant protonated molecule [M+H]⁺. This concentrates the ion current into one primary species, maximizing sensitivity.[7] It is also less susceptible to signal suppression from contaminants like trifluoroacetic acid (TFA) that may be present in the LC-MS system.[7]

  • Negative ESI Mode: Typically produces both singly [M-H]⁻ and doubly [M-2H]²⁻ charged ions, splitting the signal and potentially reducing sensitivity for quantification.[7]

For these reasons, the protocol herein is optimized for positive ESI mode .

Characteristic Fragmentation: The Key to Specificity

The power of MS/MS lies in Collision-Induced Dissociation (CID), where the precursor ion is fragmented to produce characteristic product ions.[8] Acyl-CoA molecules exhibit a highly conserved fragmentation pattern, making them ideal candidates for specific detection methods like Neutral Loss or Selected Reaction Monitoring (SRM).

Upon fragmentation, all acyl-CoA thioesters readily cleave at the pyrophosphate linkage of the coenzyme A moiety.[9] This results in two signature fragmentation events in positive mode:

  • A Neutral Loss of 507.0 Da: This corresponds to the loss of the adenosine 3'-phosphate-5'-diphosphate group (C₁₀H₁₂N₅O₁₀P₂). This is a universal marker for acyl-CoAs and can be used in "Neutral Loss" scans to screen for all potential acyl-CoA species in a sample.[7][10][11]

  • A Product Ion at m/z 428.0365: This fragment corresponds to the adenosine 3',5'-diphosphate ion (C₁₀H₁₄N₅O₁₀P₂⁺).[9][10][12]

For quantitative SRM analysis, the transition from the precursor ion [M+H]⁺ to the product ion resulting from the 507 Da neutral loss, [M-507+H]⁺, provides exceptional specificity and sensitivity.[7]

Fragmentation cluster_CoA Coenzyme A Structure cluster_fragments Characteristic MS/MS Fragments (Positive Mode) CoA_structure Precursor [Acyl-CoA + H]⁺ (Precursor Ion) NL_Product [Acyl-Pantetheine + H]⁺ Product Ion (Loss of 507.0 Da) Precursor->NL_Product CID Fragment_428 Adenosine Diphosphate Fragment Product Ion (m/z 428.0365) Precursor->Fragment_428 CID Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Biological Sample (Tissue or Cells) Homogenize 2. Homogenization + Internal Standard Sample->Homogenize Precipitate 3. Protein Precipitation (Acetonitrile) Homogenize->Precipitate SPE 4. Solid-Phase Extraction (Cleanup & Concentration) Precipitate->SPE LC 5. UPLC Separation (High pH C18) SPE->LC MS 6. MS/MS Detection (Positive ESI, SRM) LC->MS Integrate 7. Peak Integration (Analyte & IS SRM) MS->Integrate Quantify 8. Quantification (Calibration Curve) Integrate->Quantify Report 9. Final Report Quantify->Report

References

Application Note & Protocol: A Focused Analysis of Peroxisomal β-Oxidation Using 3-Oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Peroxisomal β-oxidation is a critical metabolic pathway for the degradation of specific lipid molecules, including very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids. Dysregulation of this pathway is implicated in a range of severe metabolic disorders, making the precise measurement of its constituent enzymatic activities paramount for both basic research and therapeutic development. This guide provides a comprehensive overview and detailed protocols for studying peroxisomal β-oxidation with a specific focus on the terminal thiolase step. We introduce 3-Oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA, an intermediate of docosapentaenoic acid (DPA) metabolism, as a strategic substrate to directly and specifically measure the activity of 3-ketoacyl-CoA thiolase. By bypassing the initial rate-limiting oxidation and subsequent hydration/dehydrogenation steps, this substrate provides an unambiguous window into the final cleavage reaction of the β-oxidation spiral. We present protocols for enzyme activity measurement in isolated peroxisomal fractions using both spectrophotometric and mass spectrometry-based methods, tailored for researchers, scientists, and drug development professionals.

Section 1: The Indispensable Role of Peroxisomal β-Oxidation

An Overview of a Specialized Metabolic Hub

In mammalian cells, the breakdown of fatty acids occurs in both mitochondria and peroxisomes. While mitochondria handle the bulk of short-, medium-, and long-chain fatty acids for ATP production, peroxisomes specialize in catabolizing substrates that are poorly handled by the mitochondrial machinery.[1][2] This includes the crucial chain-shortening of VLCFAs (fatty acids with 22 or more carbons), the oxidation of branched-chain fatty acids like pristanic acid, and the metabolism of bile acid precursors and certain eicosanoids.[3][4] The products of peroxisomal β-oxidation, namely acetyl-CoA and chain-shortened acyl-CoAs, are subsequently transported to mitochondria for complete oxidation.[3]

The Core Enzymatic Cascade

Peroxisomal β-oxidation is not merely a relocated version of the mitochondrial pathway; it employs a distinct set of enzymes with unique properties. The process involves four core reactions catalyzed by at least two parallel enzymatic systems.[5]

  • Dehydrogenation: The first and often rate-limiting step is catalyzed by a FAD-dependent acyl-CoA oxidase (ACOX). Unlike its mitochondrial counterpart, ACOX directly transfers electrons to molecular oxygen, generating hydrogen peroxide (H₂O₂).[3]

  • Hydration and Dehydrogenation: The subsequent two steps are carried out by a multifunctional enzyme (MFE). Mammalian peroxisomes contain two such enzymes with opposite stereospecificities:

    • L-bifunctional protein (L-PBE or MFE-1): Primarily acts on straight-chain fatty acids.[6][7]

    • D-bifunctional protein (D-BP or MFE-2): Essential for the oxidation of VLCFAs and branched-chain fatty acids.[8][9][10] It possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[10]

  • Thiolytic Cleavage: The final step is the cleavage of 3-ketoacyl-CoA into a chain-shortened acyl-CoA and acetyl-CoA. This reaction is catalyzed by a 3-ketoacyl-CoA thiolase. Two key thiolases are known:

    • ACAA1: Prefers straight-chain substrates.

    • Sterol Carrier Protein x (SCPx): A 58 kDa protein with thiolase activity in its N-terminal domain, primarily involved in the oxidation of branched-chain acyl-CoAs and VLCFAs.[3][11]

Clinical Significance: When the Pathway Fails

The importance of this pathway is starkly illustrated by a group of genetic disorders known as peroxisome biogenesis disorders (PBDs) and single-enzyme deficiencies.

  • Zellweger Spectrum Disorders (ZSD): In these severe conditions, peroxisomes fail to form correctly, leading to a global loss of peroxisomal functions.[12][13][14] Infants with the most severe form, Zellweger syndrome, rarely survive past their first year.[12][15]

  • D-Bifunctional Protein (DBP) Deficiency: This is one of the most common single-enzyme defects, resulting from mutations in the HSD17B4 gene.[9][10] It leads to the accumulation of VLCFAs and bile acid intermediates, causing severe neurological symptoms, hypotonia, and seizures in newborns.[8][16]

Studying the specific activities of enzymes like D-BP and SCPx is therefore crucial for diagnosing these diseases and for evaluating potential therapeutic strategies aimed at restoring metabolic function.

Section 2: The Strategic Substrate: this compound

Biochemical Context

Docosapentaenoic acid (DPA, C22:5) is a polyunsaturated VLCFA. Its breakdown via β-oxidation proceeds through the canonical four-step cycle. This compound is the 3-ketoacyl-CoA intermediate generated during this process, just prior to the final thiolytic cleavage step.[17][18]

Rationale for Use: Isolating the Thiolase Reaction

The primary advantage of using this substrate is its ability to specifically assay the 3-ketoacyl-CoA thiolase (e.g., SCPx). By providing the direct precursor for the final reaction, the experiment bypasses the need for the preceding ACOX and D-BP enzymes.

Causality Behind This Choice:

  • Specificity: It eliminates confounding factors from the upstream enzymes, which could be rate-limiting or have altered activity under certain experimental conditions or in disease models.

  • Mechanistic Insight: In studying disease models like DBP deficiency, this substrate allows researchers to determine if the thiolase component of the pathway remains functional, even when the hydratase or dehydrogenase activities of D-BP are compromised.[10] This is critical for understanding the precise molecular pathology.

  • Drug Screening: For high-throughput screening of compounds intended to modulate β-oxidation, a specific assay reduces the complexity of the system, making it easier to identify direct activators or inhibitors of the target thiolase enzyme.

Peroxisomal_Beta_Oxidation VLCFA VLC-PUFA-CoA (e.g., DPA-CoA) ACOX1 ACOX1 VLCFA->ACOX1 Enoyl trans-2-Enoyl-CoA DBP D-Bifunctional Protein (Hydratase/Dehydrogenase) Enoyl->DBP Hydroxy 3(S)-Hydroxyacyl-CoA Keto 3-Ketoacyl-CoA Thiolase Thiolase (e.g., SCPx) Keto->Thiolase Short_Acyl Shortened Acyl-CoA Acetyl Acetyl-CoA ACOX1->Enoyl DBP->Keto Thiolase->Short_Acyl Thiolase->Acetyl Substrate 3-Oxo-docosa-... pentaenoyl-CoA Substrate->Thiolase Direct Substrate (Bypasses ACOX1 & DBP)

Caption: Peroxisomal β-oxidation pathway for VLC-PUFAs.

Section 3: Experimental Design and Methodologies

Choosing the Right Biological System

The choice of experimental system is dictated by the research question.

  • Isolated Peroxisomes: This is the preferred system for detailed biochemical and kinetic characterization. It provides a concentrated source of the relevant enzymes while removing interference from other cellular compartments, particularly mitochondria.

  • Cultured Fibroblasts: Skin fibroblasts from patients are an invaluable resource for diagnostic purposes and for studying the cellular consequences of enzyme deficiencies.[19] Assays in whole cells or cell lysates can provide a more physiologically relevant context.

  • Recombinant Enzymes: For high-purity kinetic analysis (e.g., determining Km and Vmax) and for screening compound libraries, purified recombinant D-BP or SCPx is the gold standard.

Assay Principles

Two primary methods are presented for measuring thiolase activity with the specified substrate.

  • Coupled Spectrophotometric Assay: This method relies on the detection of Coenzyme A (CoASH), one of the products of the thiolase reaction. The released CoASH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent), cleaving the disulfide bond to produce 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm. This method is robust, cost-effective, and suitable for continuous monitoring in a plate reader format.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most sensitive and specific method. It allows for the direct quantification of the substrate (3-Oxo-docosa...-CoA) and its products (the shortened acyl-CoA and acetyl-CoA).[20] This approach is ideal for complex biological matrices and for validating results from other methods.

Workflow_Comparison cluster_spec Spectrophotometric Assay cluster_lcms LC-MS/MS Assay start Prepare Biological Sample (e.g., Isolated Peroxisomes) spec_react Incubate Sample with: - Substrate - DTNB Reagent start->spec_react lcms_react Incubate Sample with Substrate start->lcms_react spec_measure Continuously Measure Absorbance at 412 nm spec_react->spec_measure spec_calc Calculate Rate of TNB Formation spec_measure->spec_calc lcms_quench Quench Reaction at Time Points lcms_react->lcms_quench lcms_extract Extract Acyl-CoAs lcms_quench->lcms_extract lcms_analyze LC-MS/MS Analysis lcms_extract->lcms_analyze lcms_quant Quantify Substrate & Product Levels lcms_analyze->lcms_quant

Caption: Comparison of experimental workflows.

Section 4: Detailed Protocols

Protocol 1: Isolation of a Peroxisome-Enriched Fraction from Rat Liver

Rationale: This protocol uses differential and density gradient centrifugation to separate peroxisomes from other organelles like mitochondria and lysosomes, based on their different sizes and densities.

Materials:

  • Male Wistar rat (200-250 g), fed ad libitum.

  • Homogenization Buffer (HB): 0.25 M Sucrose, 10 mM MOPS (pH 7.2), 1 mM EDTA, 1 mM DTT, and protease inhibitor cocktail.

  • Percoll or Nycodenz density gradient solutions.

  • Dounce homogenizer, refrigerated centrifuge, and ultracentrifuge.

Procedure:

  • Perfuse the rat liver with ice-cold saline to remove blood.

  • Excise the liver, weigh it, and mince it in 5 volumes of ice-cold HB.

  • Homogenize the tissue with 5-7 strokes of a loose-fitting Dounce homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 min at 4°C to pellet nuclei and cell debris.

  • Transfer the supernatant (post-nuclear supernatant, PNS) to a new tube and centrifuge at 20,000 x g for 20 min at 4°C. This pellets a crude organellar fraction containing mitochondria, peroxisomes, and lysosomes.

  • Gently resuspend the pellet in a minimal volume of HB.

  • Layer the resuspended pellet onto a pre-formed density gradient (e.g., 18-35% Nycodenz or a self-forming Percoll gradient).

  • Centrifuge at 60,000 x g for 60 min at 4°C in a swinging-bucket rotor.

  • Peroxisomes will form a dense band, typically below the mitochondrial band. Carefully collect the peroxisomal fraction with a pipette.

  • Dilute the collected fraction with HB and pellet the peroxisomes by centrifuging at 20,000 x g for 20 min.

  • Resuspend the final pellet in a suitable assay buffer and determine the protein concentration (e.g., using a BCA assay).

Validation (Trustworthiness):

  • Perform Western blot analysis on the fractions using antibodies against a peroxisomal marker (e.g., PMP70 or Catalase), a mitochondrial marker (e.g., COX IV or Cytochrome C), and a lysosomal marker (e.g., LAMP1) to confirm enrichment and purity.

Protocol 2: Spectrophotometric Assay of 3-Ketoacyl-CoA Thiolase Activity

Principle: The rate of TNB formation, measured as an increase in absorbance at 412 nm, is directly proportional to the rate of CoASH release by thiolase activity.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 50 mM KCl, 1 mM DTT.

  • DTNB Stock Solution: 10 mM DTNB in Assay Buffer.

  • Substrate Stock Solution: 1 mM this compound in water.

  • Peroxisomal fraction (from Protocol 1), diluted to 0.1-0.5 mg/mL in Assay Buffer.

Procedure:

  • Set up a 96-well plate or cuvettes in a spectrophotometer capable of reading at 412 nm and maintaining a constant temperature (e.g., 37°C).

  • Prepare a reaction mixture in each well containing:

    • 170 µL Assay Buffer

    • 10 µL DTNB Stock Solution (final concentration: 0.5 mM)

    • 10 µL Peroxisomal Fraction (1-5 µg of protein)

  • Equilibrate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of Substrate Stock Solution (final concentration: 50 µM).

  • Immediately begin monitoring the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes.

  • Controls: Run parallel reactions including a "no substrate" control (add 10 µL of water instead of substrate) and a "no enzyme" control (add 10 µL of Assay Buffer instead of the peroxisomal fraction) to measure background rates.

Data Analysis:

  • Subtract the rate of the "no substrate" control from the sample rate to get the substrate-specific rate (ΔA412/min).

  • Calculate the specific activity using the Beer-Lambert law (ε for TNB at 412 nm = 14,150 M⁻¹cm⁻¹).

    • Specific Activity (nmol/min/mg) = (ΔA412/min / 14.15) * (Total Reaction Volume in mL / mg of protein) * 1000

Protocol 3: LC-MS/MS Analysis of Thiolase Activity

Principle: This protocol provides a definitive measurement by tracking the depletion of the substrate and the appearance of its specific products over time.

Reagents:

  • Reaction Buffer: 50 mM KH₂PO₄ (pH 7.4), 1 mM DTT.

  • Substrate Stock Solution: 1 mM as above.

  • Quenching Solution: Ice-cold Acetonitrile with 1% Formic Acid.

  • Internal Standards: Acyl-CoA internal standards (e.g., C17:0-CoA) for normalization.

Procedure:

  • Set up reactions in microcentrifuge tubes on a heating block at 37°C.

  • To each tube, add 80 µL of Reaction Buffer and 10 µL of the peroxisomal fraction (5-10 µg protein). Pre-incubate for 3 minutes.

  • Start the reaction by adding 10 µL of the 1 mM substrate stock solution (final concentration: 100 µM).

  • At designated time points (e.g., 0, 2, 5, 10, 20 minutes), stop the reaction by adding 300 µL of ice-cold Quenching Solution containing a known amount of internal standard.

  • Vortex vigorously and centrifuge at 16,000 x g for 10 min at 4°C to pellet precipitated protein.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient from 5% B to 95% B over 10-15 minutes.

  • Mass Spectrometer: Triple quadrupole operating in Multiple Reaction Monitoring (MRM) mode. Specific MRM transitions for the substrate, expected products, and internal standard must be determined empirically.

Section 5: Data Analysis and Interpretation

Data Presentation

Quantitative results from enzyme assays should be presented clearly. For kinetic studies, summarizing data in a table is effective.

Sample IDProtein Conc. (mg/mL)Specific Activity (nmol/min/mg)Standard Deviation
Wild-Type Control0.2515.8± 1.2
Disease Model X0.263.1± 0.4
Drug Treated WT0.2422.5± 1.9
Troubleshooting Common Issues
  • High Background in Spectrophotometric Assay: This may be due to the presence of free thiols in the sample or non-enzymatic substrate degradation. Ensure the "no substrate" control is run for every sample and subtracted.

  • Low or No Activity:

    • Verify the integrity of the substrate; acyl-CoAs can hydrolyze over time. Store aliquots at -80°C.

    • Check the activity of the peroxisomal preparation with a known, robust assay (e.g., catalase activity).

    • Ensure DTT is included in buffers to maintain a reducing environment for the enzyme.

  • Poor Recovery in LC-MS/MS: Acyl-CoAs can be "sticky." Use low-binding tubes and vials. Optimize the extraction procedure.

References

Application Notes and Protocols for Enzyme Kinetics of 3-Oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on utilizing 3-Oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA as a substrate for enzyme kinetic studies. The focus is on the peroxisomal enzyme 3-ketoacyl-CoA thiolase, a critical player in the β-oxidation of very-long-chain polyunsaturated fatty acids.

Introduction: The Significance of this compound in Peroxisomal β-Oxidation

This compound is a key metabolic intermediate in the final stages of docosahexaenoic acid (DHA) biosynthesis. The formation of DHA from its C24 precursor, tetracosahexaenoic acid (C24:6n-3), occurs not in the mitochondria, but in the peroxisomes through a process of β-oxidation.[1][2][3] This pathway is essential for maintaining adequate levels of DHA, a crucial polyunsaturated fatty acid (PUFA) for brain development and function, as well as possessing anti-inflammatory properties.

The enzyme at the heart of this application note, 3-ketoacyl-CoA thiolase (also known as acetyl-CoA C-acyltransferase), catalyzes the thiolytic cleavage of this compound. This reaction yields acetyl-CoA and the final product of this peroxisomal β-oxidation cycle, docosahexaenoyl-CoA (DHA-CoA).[1][2] Understanding the kinetics of this enzyme with its specific substrate is paramount for elucidating the regulatory mechanisms of DHA synthesis and for developing therapeutic interventions for disorders related to peroxisomal lipid metabolism.[1][3]

There are two main types of thiolases: 3-ketoacyl-CoA thiolase (thiolase I) and acetoacetyl-CoA thiolase (thiolase II). Thiolase I, the focus of this guide, exhibits broad substrate specificity for the chain length of the acyl-CoA and is involved in degradative pathways like β-oxidation.[4][5][6] Eukaryotic cells possess both mitochondrial and peroxisomal forms of 3-ketoacyl-CoA thiolase.[4][5]

This guide will provide detailed protocols for the preparation of the substrate and enzyme, and for conducting robust kinetic assays to determine key parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax).

PART 1: Substrate and Enzyme Preparation

Section 1.1: Synthesis of this compound

Diagram of the Chemo-Enzymatic Synthesis Workflow

cluster_synthesis Substrate Synthesis Start Docosa-7,10,13,16,19-all-cis-pentaenoic acid Step1 Oxidation to 3-hydroxy acid Start->Step1 e.g., enzymatic hydroxylation Step2 Oxidation to 3-oxo acid Step1->Step2 e.g., dehydrogenase Step3 Activation of 3-oxo acid Step2->Step3 e.g., with N,N'-carbonyldiimidazole Step4 Ligation to Coenzyme A Step3->Step4 Acyl-CoA synthetase End This compound Step4->End

Caption: Chemo-enzymatic synthesis of the target substrate.

Protocol for Synthesis:

A general protocol for the synthesis of long-chain acyl-CoA esters can be adapted for this specific substrate.[7]

  • Synthesis of the 3-oxo fatty acid: This can be achieved through various organic synthesis routes, often starting from the corresponding fatty acid, docosa-7,10,13,16,19-all-cis-pentaenoic acid. Enzymatic methods using specific hydroxylases and dehydrogenases can also be explored for a more stereospecific synthesis.[8][9]

  • Activation and Ligation to CoA: A reliable method for the ligation of the synthesized 3-oxo fatty acid to CoA is through the use of an acyl-CoA synthetase. Several acyl-CoA synthetases with broad substrate specificity are known.[10] Alternatively, a chemical ligation method can be employed, for example, by activating the carboxylic acid with N,N'-carbonyldiimidazole (CDI) followed by reaction with CoA.[7]

Important Considerations for Handling and Storage:

Polyunsaturated acyl-CoAs are susceptible to oxidation and degradation.[11][12]

  • Storage: Store the synthesized substrate as a lyophilized powder or in an oxygen-free solvent at -80°C.

  • Handling: When preparing solutions, use deoxygenated buffers. Minimize freeze-thaw cycles. It is advisable to prepare single-use aliquots.

Section 1.2: Preparation of Peroxisomal 3-Ketoacyl-CoA Thiolase

For kinetic studies, a purified and active enzyme is essential. Researchers have two primary options: purification from a native source or expression of a recombinant enzyme.

Option 1: Purification from Rat Liver Peroxisomes

Peroxisomes from the livers of rats treated with a peroxisome proliferator, such as clofibrate, are a rich source of 3-ketoacyl-CoA thiolase.[13] The purification typically involves subcellular fractionation to isolate peroxisomes, followed by column chromatography steps.[3]

Option 2: Recombinant Expression and Purification

Expression of recombinant 3-ketoacyl-CoA thiolase in a host system like E. coli or yeast offers a more controlled and scalable method for obtaining the enzyme. Several commercial vendors offer recombinant human 3-ketoacyl-CoA thiolase (both mitochondrial and peroxisomal isoforms).[2][4][14][15] If a custom expression is desired, the gene encoding the peroxisomal thiolase can be cloned into an expression vector, often with a tag (e.g., His-tag) to facilitate purification by affinity chromatography.[1][2]

Table of Commercially Available Recombinant Thiolases:

Product NameOrganismIsoformSupplier
Recombinant Human ACAA1 proteinHumanPeroxisomalMyBioSource
Recombinant Human ACAA2 proteinHumanMitochondrialCosmo Bio USA

PART 2: Enzyme Kinetic Assay Protocols

The activity of 3-ketoacyl-CoA thiolase is typically measured by monitoring the thiolytic cleavage of the 3-oxoacyl-CoA substrate. This can be achieved through several spectrophotometric methods.

Section 2.1: DTNB-Based Assay (Endpoint)

This assay measures the release of Coenzyme A (CoA) which has a free sulfhydryl group. This free thiol reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm.[16][17][18]

Diagram of the DTNB Assay Workflow

cluster_assay DTNB Assay Start Prepare reaction mix (buffer, substrate) Step1 Add enzyme to initiate reaction Start->Step1 Step2 Incubate for a defined time Step1->Step2 Step3 Stop reaction and add DTNB Step2->Step3 Step4 Measure absorbance at 412 nm Step3->Step4 End Calculate enzyme activity Step4->End

Caption: Workflow for the endpoint DTNB-based thiolase assay.

Detailed Protocol:

  • Prepare the Reaction Buffer: 50 mM Tris-HCl, pH 8.0, containing 50 mM KCl and 10 mM MgCl₂.

  • Prepare the Substrate Stock Solution: Dissolve this compound in the reaction buffer. The concentration should be determined based on the expected Km value. A starting range of 10-100 µM is recommended.

  • Prepare the DTNB Solution: 10 mM DTNB in 0.1 M potassium phosphate buffer, pH 7.5.

  • Set up the Reaction: In a microcentrifuge tube, add:

    • Reaction Buffer

    • Substrate solution (to achieve the desired final concentration)

    • Purified 3-ketoacyl-CoA thiolase (the amount should be optimized to ensure the reaction is in the linear range)

  • Incubate: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 5-15 minutes).

  • Stop the Reaction and Develop Color: Add an equal volume of the DTNB solution to the reaction mixture to stop the reaction and initiate the color development.

  • Measure Absorbance: After a 5-minute incubation at room temperature, measure the absorbance at 412 nm using a spectrophotometer.

  • Calculate Activity: Use the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹) to calculate the amount of CoA produced.[17]

Section 2.2: Coupled Enzyme Assay (Continuous)

This continuous assay couples the production of acetyl-CoA to the reduction of NAD⁺ to NADH, which can be monitored by the increase in absorbance at 340 nm.[2]

Principle of the Coupled Assay:

  • Thiolase Reaction: 3-Oxoacyl-CoA + CoA → Acyl-CoA + Acetyl-CoA

  • Citrate Synthase Reaction: Acetyl-CoA + Oxaloacetate → Citrate + CoA

  • Malate Dehydrogenase Reaction: Malate + NAD⁺ → Oxaloacetate + NADH + H⁺

Detailed Protocol:

  • Prepare the Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 5 mM MgCl₂.

  • Prepare the Reaction Mixture: In a quartz cuvette, add:

    • Assay Buffer

    • 10 mM Malate

    • 1 mM NAD⁺

    • 5 units of Malate Dehydrogenase

    • 5 units of Citrate Synthase

    • Varying concentrations of this compound

    • 50 µM CoA

  • Equilibrate: Incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate and to obtain a stable baseline absorbance at 340 nm.

  • Initiate the Reaction: Add the purified 3-ketoacyl-CoA thiolase to the cuvette and mix gently.

  • Monitor Absorbance: Immediately start monitoring the increase in absorbance at 340 nm for 5-10 minutes.

  • Calculate Activity: The rate of NADH formation is directly proportional to the thiolase activity. Use the molar extinction coefficient of NADH (6,220 M⁻¹cm⁻¹) to calculate the reaction rate.

Section 2.3: Direct Spectrophotometric Assay (Continuous)

For some 3-ketoacyl-CoA substrates, their cleavage can be monitored directly by a decrease in absorbance around 303-310 nm, which is characteristic of the enolate form of the 3-ketoacyl-CoA thioester. However, the extinction coefficient for each specific substrate needs to be determined empirically.

PART 3: Data Analysis and Interpretation

The initial reaction velocities obtained from the kinetic assays should be plotted against the substrate concentrations. The resulting data can be fitted to the Michaelis-Menten equation to determine the Km and Vmax values.

Expected Kinetic Parameters:

While specific kinetic data for this compound are not extensively published, studies on peroxisomal 3-ketoacyl-CoA thiolase with other long-chain acyl-CoA substrates suggest that the Km values are typically in the low micromolar range. It is crucial to determine these parameters empirically for this specific substrate.

Table of Expected Kinetic Parameter Ranges:

ParameterExpected RangeNotes
Km1 - 50 µMHighly dependent on the specific enzyme and substrate.
VmaxTo be determinedDependent on enzyme concentration and purity.

PART 4: Troubleshooting and Advanced Considerations

  • Substrate Instability: As a polyunsaturated acyl-CoA, the substrate is prone to oxidation. The inclusion of antioxidants like DTT in the buffers (if compatible with the assay) and working with deoxygenated solutions can mitigate this issue.

  • Substrate Inhibition: High concentrations of acyl-CoA substrates can sometimes lead to substrate inhibition in thiolases. It is therefore important to test a wide range of substrate concentrations, including those that might be inhibitory.

  • Enzyme Purity: The purity of the 3-ketoacyl-CoA thiolase is critical for accurate kinetic measurements. Ensure the enzyme preparation is free of contaminating proteases and other enzymes that might interfere with the assay.

  • Micelle Formation: Long-chain acyl-CoA esters can form micelles at higher concentrations, which can affect their availability to the enzyme. The inclusion of a low concentration of a non-ionic detergent (e.g., Triton X-100) in the assay buffer may be necessary to prevent this.

References

Application Notes and Protocols for the Study of 3-Oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Role of a Key Intermediate in DHA Biosynthesis

3-Oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA is a pivotal, yet often overlooked, intermediate in the biosynthesis of docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid (PUFA) of profound importance for human health. DHA is a critical component of cell membranes, particularly in the brain and retina, and its deficiency is implicated in a range of pathologies, from neurodevelopmental disorders to age-related macular degeneration and nonalcoholic fatty liver disease.[1][2] The synthesis of DHA from its precursor, eicosapentaenoic acid (EPA), involves a series of elongation and desaturation reactions. This compound emerges from the first elongation cycle, a reaction catalyzed by the enzyme Elongation of Very Long Chain Fatty Acids Protein 2 (ELOVL2). Understanding the kinetics of its formation and subsequent metabolism is crucial for a complete picture of DHA biosynthesis and its regulation.

This guide provides a comprehensive suite of experimental models and detailed protocols for researchers, scientists, and drug development professionals engaged in the study of this compound. The methodologies outlined herein are designed to be robust and self-validating, enabling the investigation of this molecule's role in both physiological and pathophysiological contexts.

Biochemical Context: The Fatty Acid Elongation Pathway

The formation of this compound is the first committed step in the elongation of EPA-CoA. This process occurs in the endoplasmic reticulum and involves a four-step enzymatic cycle.

cluster_0 Fatty Acid Elongation Cycle EPA_CoA (5Z,8Z,11Z,14Z,17Z)- Eicosapentaenoyl-CoA Target_Molecule 3-Oxo-docosa-7,10,13,16,19-all-cis- pentaenoyl-CoA EPA_CoA->Target_Molecule ELOVL2 (Condensation) Malonyl_CoA Malonyl-CoA Malonyl_CoA->Target_Molecule Hydroxy_Intermediate 3(S)-Hydroxy-docosa-7,10,13,16,19-all-cis- pentaenoyl-CoA Target_Molecule->Hydroxy_Intermediate 3-ketoacyl-CoA Reductase (Reduction) Enoyl_Intermediate trans-2,3-Docosa-7,10,13,16,19-all-cis- pentaenoyl-CoA Hydroxy_Intermediate->Enoyl_Intermediate 3-hydroxyacyl-CoA Dehydratase (Dehydration) Elongated_Acyl_CoA Docosa-7,10,13,16,19-all-cis- pentaenoyl-CoA Enoyl_Intermediate->Elongated_Acyl_CoA trans-2-enoyl-CoA Reductase (Reduction)

Figure 1: The fatty acid elongation pathway leading to the formation and conversion of this compound.

Part 1: In Vitro Enzymatic Assays

The in vitro reconstitution of the initial steps of DHA biosynthesis allows for the precise characterization of the enzymes involved and the kinetics of this compound formation and consumption.

Microsomal Fatty Acid Elongase (ELOVL2) Activity Assay

This assay measures the condensation of EPA-CoA with malonyl-CoA to form this compound, catalyzed by ELOVL2 in a microsomal preparation.

Rationale: Microsomes isolated from tissues or cells with high ELOVL2 expression (e.g., liver, retina, or specific cell lines) provide a native environment for the enzyme complex.[3][4] The use of radiolabeled malonyl-CoA allows for sensitive detection of the elongated product.

Protocol:

  • Preparation of Microsomes:

    • Homogenize fresh or snap-frozen tissue (e.g., 0.2-0.5 g of liver) in 5 ml of ice-cold Buffer A (250 mM sucrose, 10 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 60 minutes at 4°C.

    • Discard the supernatant and resuspend the microsomal pellet in Buffer A.

    • Determine the protein concentration using a standard method (e.g., Bradford or BCA assay). Aliquot and store at -80°C.

  • Enzymatic Reaction:

    • In a microfuge tube, prepare the reaction mixture with the following final concentrations:

      • 50 mM Potassium Phosphate Buffer, pH 6.5

      • 5 µM Rotenone (to inhibit mitochondrial electron transport)

      • 60 µM [1,3-¹⁴C]Malonyl-CoA (specific activity ~50 mCi/mmol)

      • 20 µM EPA-CoA

      • 1 mM NADPH

      • 50-100 µg of microsomal protein

    • Adjust the final volume to 100 µl with water.

    • Initiate the reaction by adding the microsomes.

    • Incubate at 37°C for 20 minutes.

  • Extraction and Quantification:

    • Stop the reaction by adding 100 µl of 5 M KOH in 10% methanol and incubate at 65°C for 1 hour to saponify the acyl-CoAs.

    • Acidify the reaction with 100 µl of 5 M HCl.

    • Extract the fatty acids with two volumes of hexane.

    • Combine the hexane phases and evaporate to dryness.

    • Resuspend the residue in a suitable scintillation cocktail and quantify the radioactivity using a scintillation counter.

Data Analysis and Controls:

ControlPurposeExpected Outcome
No NADPHTo confirm the requirement of the reducing equivalent for the overall elongation.Minimal to no radioactivity in the final extract.
No MicrosomesTo account for non-enzymatic reactions.Background levels of radioactivity.
Boiled MicrosomesTo confirm the enzymatic nature of the reaction.Background levels of radioactivity.
3-Ketoacyl-CoA Reductase Activity Assay

This assay measures the NADPH-dependent reduction of this compound to its corresponding 3-hydroxyacyl-CoA.

Rationale: This spectrophotometric assay monitors the decrease in NADPH absorbance at 340 nm, which is directly proportional to the reductase activity.[5][6][7]

Protocol:

  • Reaction Setup:

    • In a quartz cuvette or a UV-transparent 96-well plate, prepare the reaction mixture with the following final concentrations:

      • 100 mM Potassium Phosphate Buffer, pH 7.0

      • 0.2 mM NADPH

      • 50-100 µg of microsomal protein or purified reductase

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation and Measurement:

    • Initiate the reaction by adding 10-20 µM of this compound.

    • Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

Data Analysis and Controls:

ControlPurposeExpected Outcome
No SubstrateTo measure the background NADPH oxidation.No significant change in absorbance at 340 nm.
No EnzymeTo control for non-enzymatic reduction of the substrate.No significant change in absorbance at 340 nm.

Part 2: Cell-Based Models for Metabolic Studies

Cell culture models provide a powerful system to investigate the metabolism of this compound in a physiological context and to explore its potential downstream effects.

Selection of Appropriate Cell Lines

The choice of cell line is critical and should be guided by the specific research question.

Cell LineRationale for UseKey Considerations
ARPE-19 Human retinal pigment epithelial cells with high endogenous ELOVL2 expression.[8]Relevant for studies on retinal lipid metabolism and diseases like age-related macular degeneration.
HepG2 Human hepatoma cell line widely used for studying liver lipid metabolism.A good model for investigating the role of the liver in DHA biosynthesis and its dysregulation in fatty liver disease.
3T3-L1 Adipocytes Mouse fibroblast cell line that can be differentiated into adipocytes.Useful for studying the role of fatty acid elongation in adipocyte biology and obesity-related metabolic disorders. Overexpression of ELOVL2 in these cells enhances triacylglycerol synthesis.[1]
Primary Hepatocytes Isolated directly from animal liver.Provide a more physiologically relevant model of in vivo liver metabolism.
WI-38 / IMR-90 Human diploid lung fibroblasts.Established models for studying cellular aging, where ELOVL2 expression is known to be downregulated.[9]
Protocol for Fatty Acid Supplementation in Cell Culture

Rationale: Due to their poor solubility in aqueous media, fatty acids need to be complexed with a carrier protein, typically bovine serum albumin (BSA), for efficient delivery to cells.

Protocol:

  • Preparation of Fatty Acid-BSA Conjugate:

    • Prepare a 10% (w/v) fatty acid-free BSA solution in serum-free culture medium.

    • Prepare a 100 mM stock solution of the fatty acid precursor (e.g., EPA) in ethanol.

    • Warm the BSA solution to 37°C.

    • Slowly add the fatty acid stock solution to the warm BSA solution while stirring to achieve the desired final concentration (e.g., 1 mM).

    • Incubate at 37°C for 30-60 minutes to allow for complex formation.

    • Sterile filter the solution before use.

  • Cell Treatment:

    • Plate cells at the desired density and allow them to adhere.

    • Replace the growth medium with serum-free or low-serum medium containing the fatty acid-BSA conjugate at the desired final concentration (e.g., 50-200 µM).

    • Incubate for the desired time period (e.g., 6-24 hours).

Controls:

  • Vehicle Control: Treat cells with BSA solution containing the same concentration of ethanol used to dissolve the fatty acid.

  • Untreated Control: Cells cultured in the same medium without any additions.

Part 3: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of acyl-CoA species, including this compound, in biological samples.

cluster_1 LC-MS/MS Workflow Sample Biological Sample (Cells or Tissue) Extraction Acyl-CoA Extraction Sample->Extraction LC Liquid Chromatography (Reverse Phase) Extraction->LC MS1 Mass Spectrometry (Precursor Ion Scan) LC->MS1 MS2 Tandem Mass Spectrometry (Product Ion Scan) MS1->MS2 Quantification Quantification MS2->Quantification

Figure 2: A generalized workflow for the quantification of acyl-CoAs by LC-MS/MS.

Sample Preparation and Extraction

Rationale: Rapid quenching of metabolic activity and efficient extraction are crucial for accurate quantification of labile acyl-CoA thioesters. It is important to maintain a slightly acidic pH to minimize hydrolysis.

Protocol:

  • Metabolic Quenching and Cell Lysis:

    • For adherent cells, rapidly wash the cell monolayer with ice-cold PBS.

    • Immediately add ice-cold methanol and scrape the cells.

    • For suspension cells or tissue homogenates, add the sample to ice-cold methanol.

  • Extraction:

    • Perform a liquid-liquid extraction using a mixture of chloroform, methanol, and water.

    • Centrifuge to separate the phases. The acyl-CoAs will be in the aqueous/methanol phase.

  • Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

    • Use a C18 SPE cartridge to further purify and concentrate the acyl-CoAs.

    • Wash the cartridge to remove interfering substances.

    • Elute the acyl-CoAs with an appropriate solvent mixture (e.g., methanol/water with a small amount of ammonium hydroxide).

  • Drying and Reconstitution:

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., 50% methanol).

LC-MS/MS Analysis

Rationale: Reverse-phase liquid chromatography separates the acyl-CoAs based on their hydrophobicity. Tandem mass spectrometry provides high selectivity and sensitivity for quantification using multiple reaction monitoring (MRM).

Instrumentation and Parameters:

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 10 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 70:30) with 10 mM ammonium acetate.

    • Gradient: A suitable gradient from a low to high percentage of mobile phase B to elute the acyl-CoAs.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an appropriate internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA) need to be determined.

Data Analysis:

  • Generate a standard curve using a synthetic standard of this compound.

  • Quantify the amount of the target molecule in the samples by comparing the peak area ratios of the analyte to the internal standard against the standard curve.

Handling and Stability of Polyunsaturated Acyl-CoAs:

  • Polyunsaturated acyl-CoAs are susceptible to oxidation and hydrolysis.

  • Always work on ice and use antioxidants (e.g., BHT) during extraction.

  • Store samples at -80°C and minimize freeze-thaw cycles.

  • The thioester bond is most stable in a slightly acidic environment (pH 4-6).[10]

Conclusion and Future Perspectives

The experimental models and protocols detailed in this guide provide a robust framework for the comprehensive investigation of this compound. By employing these methodologies, researchers can elucidate the regulatory mechanisms governing its metabolism, its contribution to the overall flux of the DHA biosynthesis pathway, and its potential as a biomarker or therapeutic target in a variety of diseases. Further research in this area will undoubtedly deepen our understanding of the intricate roles of polyunsaturated fatty acids in human health and disease.

References

Application Notes and Protocols for the Handling and Storage of 3-Oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA is a critical intermediate in the peroxisomal β-oxidation of docosahexaenoic acid (DHA), a vital omega-3 polyunsaturated fatty acid (PUFA)[1][2][3][4]. As a long-chain polyunsaturated fatty acyl-Coenzyme A (acyl-CoA), this molecule is central to numerous metabolic studies, from investigating lipid metabolism disorders to exploring the roles of fatty acids in cell signaling[5][6]. However, the very structural features that make it biologically significant—the long acyl chain with multiple cis double bonds and a high-energy thioester linkage—also render it exceptionally unstable.

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the proper handling and storage of this compound. Adherence to these protocols is paramount to ensure the compound's integrity, leading to reproducible and reliable experimental outcomes. The principles outlined herein are grounded in the established best practices for managing highly unsaturated lipids and acyl-CoA esters.

Molecular Characteristics and Inherent Instabilities

Understanding the molecular structure of this compound is fundamental to appreciating its handling requirements.

  • Polyunsaturated Acyl Chain: The docosapentaenoyl chain contains five cis double bonds, making it a prime target for oxidation[7]. The presence of multiple double bonds weakens the carbon-hydrogen bonds on the carbons adjacent to the double bonds, making them susceptible to hydrogen abstraction by free radicals. This initiates a damaging chain reaction of lipid peroxidation.

  • Thioester Bond: The Coenzyme A moiety is linked to the fatty acyl chain via a high-energy thioester bond. This bond is susceptible to hydrolysis, particularly at non-neutral pH, leading to the cleavage of Coenzyme A and the formation of the corresponding free fatty acid.

  • 3-Oxo Group: The ketone group at the beta-position is a result of the oxidation of the hydroxyl group during the β-oxidation cycle. This functional group can influence the molecule's polarity and reactivity.

The primary degradation pathways for this molecule are oxidative degradation and hydrolytic cleavage.

Oxidative Degradation

Lipid peroxidation is a self-propagating chain reaction that can be initiated by factors such as exposure to atmospheric oxygen, light, and trace metal ions[7]. This process leads to a variety of degradation products, including hydroperoxides, aldehydes, and ketones, which can compromise the structural and functional integrity of the molecule and may even introduce artifacts in experimental systems.

Hydrolytic Degradation

The thioester bond is prone to hydrolysis, which can be catalyzed by acidic or basic conditions, as well as by the presence of certain enzymes (thioesterases) that may be present as contaminants[8]. Repeated freeze-thaw cycles can also accelerate the degradation of acyl-CoAs[7].

Recommended Storage Conditions

Proper storage is the most critical factor in maintaining the stability of this compound.

Storage Duration Temperature Atmosphere Form Key Considerations
Long-Term (months to years) -80°CInert Gas (Argon or Nitrogen)Lyophilized powder or in an anhydrous organic solventMinimize exposure to air and moisture. Aliquoting is essential to avoid repeated freeze-thaw cycles.
Short-Term (days to weeks) -20°CInert Gas (Argon or Nitrogen)Frozen aliquots in an anhydrous organic solventSuitable for working stocks. Avoid prolonged storage at this temperature.
Working Solution (hours) 0-4°C (on ice)Tightly sealed vialIn aqueous buffer (for immediate use)Prepare fresh and use immediately. Discard any unused solution.

Protocols for Handling and Preparation of Solutions

The following protocols are designed to minimize degradation during handling and solution preparation.

Protocol 1: Reconstitution of Lyophilized Powder
  • Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder, which can cause hydrolysis.

  • Inert Atmosphere: If possible, perform the reconstitution in a glove box under an inert atmosphere (argon or nitrogen). If a glove box is not available, work quickly and minimize the time the vial is open to the air.

  • Solvent Selection: For a stock solution, use a high-purity, anhydrous organic solvent such as ethanol, methanol, or a mixture of chloroform and methanol. Ensure the solvent is deoxygenated by bubbling with argon or nitrogen for 15-20 minutes prior to use.

  • Reconstitution: Add the desired volume of the deoxygenated solvent to the vial. Gently swirl to dissolve the powder. Avoid vigorous vortexing, which can introduce oxygen.

  • Aliquoting: Immediately aliquot the stock solution into small-volume, amber glass vials with Teflon-lined caps. The volume of the aliquots should be suitable for single-use to avoid repeated freeze-thaw cycles.

  • Inert Gas Overlay: Before sealing each aliquot, flush the headspace of the vial with a gentle stream of argon or nitrogen to displace any air.

  • Storage: Immediately store the aliquots at -80°C for long-term storage.

Protocol 2: Preparation of Aqueous Working Solutions
  • Thawing: Thaw a single-use aliquot of the organic stock solution on ice.

  • Buffer Preparation: Prepare the aqueous buffer immediately before use. The buffer should be deoxygenated and maintained at a neutral pH (around 7.0-7.4). Consider adding a chelating agent like EDTA (0.5 mM) to sequester any metal ions that could catalyze oxidation[7].

  • Dilution: For enzymatic assays or cell-based experiments, the organic stock solution can be diluted into the aqueous buffer. Add the stock solution dropwise to the buffer while gently vortexing to ensure proper mixing and to avoid precipitation. The final concentration of the organic solvent should be kept to a minimum to avoid interfering with the biological system.

  • Immediate Use: Use the aqueous working solution immediately. Do not store aqueous solutions of this compound, as they are highly prone to degradation.

Quality Control and Verification of Integrity

Given the inherent instability of this compound, it is crucial to verify its integrity before use, especially after prolonged storage.

  • UV-Vis Spectrophotometry: The adenine ring of Coenzyme A has a characteristic absorbance maximum at 260 nm. This can be used to determine the concentration of the acyl-CoA. However, this method does not provide information about the integrity of the acyl chain.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC coupled with UV detection is a reliable method to assess the purity of the acyl-CoA[9][10]. The appearance of new peaks or a decrease in the area of the main peak can indicate degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and tandem MS (LC-MS/MS) are powerful techniques for the definitive identification and quantification of the intact acyl-CoA and its potential degradation products[10][11][12].

Experimental Workflow and Decision Making

The following diagram illustrates the recommended workflow for handling this compound, from receiving the compound to its use in an experiment.

G cluster_storage Storage cluster_prep Preparation cluster_qc Quality Control cluster_exp Experiment receive Receive Compound (Lyophilized Powder) reconstitute Reconstitute in Anhydrous Solvent receive->reconstitute Equilibrate to RT long_term Long-Term Storage (-80°C, Inert Gas) short_term Short-Term Storage (-20°C, Inert Gas) long_term->short_term For Working Stocks prepare_aqueous Prepare Aqueous Working Solution short_term->prepare_aqueous Thaw on Ice aliquot Aliquot for Single Use reconstitute->aliquot aliquot->long_term qc_check Verify Integrity (HPLC, LC-MS) prepare_aqueous->qc_check qc_check->reconstitute If Degraded, Use New Stock use_experiment Immediate Use in Experiment qc_check->use_experiment If Purity is Confirmed G DHA_CoA Docosahexaenoyl-CoA (C22:6-CoA) Acyl_CoA_Oxidase Acyl-CoA Oxidase DHA_CoA->Acyl_CoA_Oxidase Trans_Enoyl_CoA trans-2,3-Enoyl-DHA-CoA Acyl_CoA_Oxidase->Trans_Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Hydroxyacyl_CoA 3-Hydroxy-DHA-CoA Enoyl_CoA_Hydratase->Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Ketoacyl_CoA 3-Oxo-docosa-7,10,13,16,19- all-cis-pentaenoyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA Thiolase β-Ketothiolase Shortened_Acyl_CoA Eicosapentaenoyl-CoA (C20:5-CoA) Thiolase->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Trans_Enoyl_CoA->Enoyl_CoA_Hydratase Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase Ketoacyl_CoA->Thiolase

References

commercial sources of 3-Oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 3-Oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA: From Commercial Sources to Research Applications

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, a key intermediate in the metabolism of docosahexaenoic acid (DHA). We will delve into its commercial availability, proper handling and storage, and detailed protocols for its application in enzymatic assays and analytical studies.

Introduction: The Significance of a Fleeting Metabolic Intermediate

Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid, is a critical component of cell membranes, particularly in the brain and retina, and plays a vital role in numerous physiological processes throughout the human life cycle.[1][2] Its metabolism, primarily through peroxisomal β-oxidation, is of significant interest in understanding health and disease. This compound (hereafter referred to as 3-oxo-DHA-CoA) is a transient but crucial intermediate in this pathway.[3] The availability of this compound from commercial sources provides researchers with a valuable tool to investigate the enzymes involved in DHA metabolism, screen for potential therapeutic modulators, and develop diagnostic markers for metabolic disorders.

Fatty acyl-CoA esters are central to lipid metabolism and cellular signaling.[4][5][6] The study of specific intermediates like 3-oxo-DHA-CoA allows for a more granular understanding of these complex pathways.

Commercial Sourcing and Quality Assessment

The primary challenge in working with specific metabolic intermediates is their availability. Fortunately, 3-oxo-DHA-CoA can be sourced commercially, facilitating research in this area.

Table 1: Commercial Supplier of this compound

SupplierProduct NameCatalog NumberReported Use
TargetMolThis compoundT35168Research purposes as a coenzyme A derivative.[7]
Protocol 1: Initial Quality Control of Commercially Sourced 3-oxo-DHA-CoA

Rationale: Given the lability of polyunsaturated acyl-CoA esters, it is crucial to perform an initial quality check upon receiving a new batch. This protocol uses HPLC-UV to assess purity and LC-MS/MS to confirm identity.

Materials:

  • 3-oxo-DHA-CoA sample

  • HPLC-grade methanol and acetonitrile

  • Potassium phosphate monobasic and dibasic

  • Ammonium acetate

  • Ultrapure water

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Allow the lyophilized 3-oxo-DHA-CoA to equilibrate to room temperature before opening to prevent condensation.

    • Reconstitute the sample in an appropriate solvent, such as a mixture of methanol and water, to a known concentration (e.g., 1 mg/mL). For long-chain acyl-CoAs, solubility can be limited in purely aqueous solutions.[8]

  • HPLC-UV Analysis:

    • Equilibrate the C18 column with a mobile phase of 75 mM potassium phosphate buffer and acetonitrile.[9]

    • Inject a small volume (e.g., 10 µL) of the sample.

    • Run a gradient elution to separate the compound from potential impurities.

    • Monitor the absorbance at 260 nm, the characteristic absorbance wavelength for the adenine ring of coenzyme A.[9]

    • Assess purity by integrating the peak area of the main compound relative to any impurity peaks.

  • LC-MS/MS Identity Confirmation:

    • Utilize a similar LC method as above, interfacing the HPLC with a mass spectrometer.

    • Perform the analysis in positive ion mode.

    • Monitor for the expected precursor ion (M+H)+ of 3-oxo-DHA-CoA.

    • Fragment the precursor ion and look for characteristic daughter ions, such as the loss of the phosphopantetheine moiety.[10][11]

Proper Handling and Storage

Polyunsaturated acyl-CoA esters are susceptible to both hydrolysis of the thioester bond and oxidation of the double bonds.[12] Proper handling and storage are paramount to maintaining the integrity of the compound.

  • Storage: Store lyophilized powder at -20°C or lower in a desiccated environment. Once reconstituted in an organic solvent, store in a glass vial with a Teflon-lined cap at -20°C, overlaying the solution with an inert gas like argon or nitrogen to prevent oxidation.[12]

  • Solvents: For stock solutions, use organic solvents such as methanol or ethanol. For aqueous buffers, ensure the pH is slightly acidic to neutral (pH 6-7) to minimize hydrolysis. Some researchers use DMSO for initial solubilization.

  • Handling: Use glass or Teflon-lined labware. Avoid plastics, as plasticizers can leach into the organic solutions.[12] When preparing for an experiment, allow the solution to warm to room temperature before opening the vial.

Application in Enzymatic Assays

3-oxo-DHA-CoA is a direct substrate for peroxisomal 3-ketoacyl-CoA thiolase, the final enzyme in the β-oxidation cycle.[13][14][15] This allows for the direct measurement of thiolase activity.

Protocol 2: Spectrophotometric Assay for Peroxisomal 3-Ketoacyl-CoA Thiolase Activity

Rationale: This assay measures the thiolytic cleavage of 3-oxo-DHA-CoA by thiolase. The reaction consumes free coenzyme A (CoASH) and can be monitored by observing the decrease in absorbance of a reagent that reacts with the free thiol group of CoASH, or more commonly, by measuring the formation of the shortened acyl-CoA and acetyl-CoA. A coupled assay can also be designed. For simplicity, this protocol focuses on monitoring the disappearance of the 3-ketoacyl-CoA substrate.

Materials:

  • 3-oxo-DHA-CoA

  • Purified peroxisomal 3-ketoacyl-CoA thiolase or cell lysate containing the enzyme

  • Coenzyme A (CoASH)

  • Tris-HCl buffer (pH 8.0)

  • Magnesium chloride (MgCl2)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 303 nm

Procedure:

  • Prepare Reagents:

    • Prepare a 1 M Tris-HCl buffer (pH 8.0).

    • Prepare a 1 M MgCl2 stock solution.

    • Prepare a 10 mM CoASH stock solution in water.

    • Prepare a 1 mM stock solution of 3-oxo-DHA-CoA.

  • Set up the Reaction Mixture:

    • In a microcentrifuge tube or well of a 96-well plate, prepare the reaction mixture (final volume of 200 µL):

      • 100 mM Tris-HCl (pH 8.0)

      • 50 mM MgCl2

      • 0.2 mM CoASH

      • Variable concentrations of 3-oxo-DHA-CoA (e.g., 10-200 µM)

      • Enzyme solution (amount to be optimized for linear reaction kinetics)

  • Initiate and Monitor the Reaction:

    • Add all components except the enzyme to the cuvette or well and mix.

    • Initiate the reaction by adding the enzyme solution.

    • Immediately place the cuvette/plate in the spectrophotometer and monitor the decrease in absorbance at 303 nm, which corresponds to the disappearance of the 3-ketoacyl-CoA enolate-Mg2+ complex.

    • Record the absorbance every 15-30 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot.

    • Use the molar extinction coefficient of the 3-ketoacyl-CoA enolate-Mg2+ complex to convert the change in absorbance to the rate of substrate consumption.

    • Plot the reaction rate against the substrate concentration to determine kinetic parameters such as Km and Vmax.

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Substrate, CoASH) mix Combine Reagents in Cuvette/Plate reagents->mix enzyme Prepare Enzyme Solution initiate Initiate with Enzyme enzyme->initiate mix->initiate monitor Monitor Absorbance at 303 nm initiate->monitor rate Calculate Initial Rate monitor->rate kinetics Determine Kinetic Parameters (Km, Vmax) rate->kinetics

Caption: Workflow for the enzymatic assay of 3-ketoacyl-CoA thiolase.

Analytical Protocols

Protocol 3: HPLC-MS/MS Analysis of 3-oxo-DHA-CoA

Rationale: This method provides a highly sensitive and specific means of quantifying 3-oxo-DHA-CoA in biological samples. It combines the separation power of HPLC with the mass-based detection of mass spectrometry.

Materials:

  • Biological sample (e.g., cell lysate, tissue homogenate)

  • Internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA)

  • Acetonitrile, methanol, formic acid (LC-MS grade)

  • Ammonium acetate

  • C18 reverse-phase UPLC/HPLC column

  • UPLC/HPLC system coupled to a triple quadrupole mass spectrometer

Procedure:

  • Sample Extraction:

    • Homogenize the biological sample in a suitable buffer.

    • Add the internal standard.

    • Extract the acyl-CoAs using a method such as solid-phase extraction (SPE) to remove interfering substances.[16]

  • LC Separation:

    • Equilibrate the C18 column.

    • Inject the extracted sample.

    • Use a gradient of mobile phase A (e.g., 10 mM ammonium acetate in water) and mobile phase B (e.g., acetonitrile) to separate the acyl-CoAs.

  • MS/MS Detection:

    • Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

    • Use Multiple Reaction Monitoring (MRM) for quantification.

    • Define the MRM transitions for 3-oxo-DHA-CoA and the internal standard. This involves selecting the precursor ion and a specific product ion.

  • Quantification:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the concentration of 3-oxo-DHA-CoA in the original sample based on the peak area ratio and the known concentration of the internal standard.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification homogenize Homogenize Sample add_is Add Internal Standard homogenize->add_is extract Solid-Phase Extraction add_is->extract inject Inject onto C18 Column extract->inject separate Gradient Elution inject->separate detect MRM Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Concentration integrate->calculate DHA_Beta_Oxidation DHA_CoA DHA-CoA Enoyl_CoA 2-trans-Enoyl-DHA-CoA DHA_CoA->Enoyl_CoA Acyl-CoA Oxidase Hydroxyacyl_CoA 3(S)-Hydroxy-DHA-CoA Enoyl_CoA->Hydroxyacyl_CoA Multifunctional Enzyme (Hydratase activity) Oxoacyl_CoA 3-Oxo-DHA-CoA Hydroxyacyl_CoA->Oxoacyl_CoA Multifunctional Enzyme (Dehydrogenase activity) Shortened_Acyl_CoA Shortened Acyl-CoA Oxoacyl_CoA->Shortened_Acyl_CoA 3-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA 3-Ketoacyl-CoA Thiolase

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

From the Senior Application Scientist's Desk:

Welcome to the technical support guide for the synthesis of 3-Oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA (3-Oxo-DHA-CoA). This molecule, a critical intermediate in the beta-oxidation of docosahexaenoic acid (DHA), presents a formidable synthetic challenge due to the inherent sensitivity of its polyunsaturated fatty acid (PUFA) backbone and the reactive nature of the thioester linkage. This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. We will delve into the causality behind common failures and provide robust, validated strategies to ensure the success of your experiments.

Section 1: Critical Starting Materials & Reagents

Q1: My final product is a complex mixture. Could my starting docosahexaenoic acid (DHA) be the problem?

A1: Absolutely. The purity and integrity of your starting DHA are paramount. Commercially available DHA can contain positional isomers, geometric isomers (trans fats), and oxidation byproducts. These impurities will carry through the synthesis and are nearly impossible to separate from the final product.

  • Causality: The five all-cis double bonds in DHA are highly susceptible to oxidation and isomerization, especially when exposed to air, light, or heat.[1] Even minor contaminants can interfere with subsequent enzymatic or chemical reactions, leading to a cascade of unwanted side products.

  • Troubleshooting & Validation:

    • Source High-Purity DHA: Purchase DHA of the highest possible purity (>98%). Store it under an inert atmosphere (argon or nitrogen) at -80°C.

    • Analytical Validation: Before starting your synthesis, verify the purity of your DHA using Gas Chromatography (GC-FID or GC-MS) after conversion to its fatty acid methyl ester (FAME). This provides a definitive profile of its isomeric purity.

    • Avoid Autoxidation: Handle DHA in an inert atmosphere glovebox whenever possible. Use deoxygenated solvents for all reactions.

Q2: I'm concerned about the stability and cost of Coenzyme A (CoA). How can I handle it efficiently?

A2: Coenzyme A (CoA) is both expensive and unstable, making its handling a critical control point. The free thiol group is prone to oxidation, forming CoA-disulfide, and the molecule can degrade in solution.[2]

  • Causality: The thiol (-SH) group of CoA is the nucleophile that forms the thioester bond. If it oxidizes to a disulfide (-S-S-), it becomes unreactive. Furthermore, CoA is unstable in aqueous solutions, especially under neutral to alkaline conditions.[3][4]

  • Troubleshooting & Validation:

    • Purchase Small Aliquots: Buy CoA in small, pre-weighed quantities to avoid repeated handling of a large stock.

    • Storage: Store the lyophilized powder at -20°C or -80°C in a desiccator.

    • Solution Preparation: Prepare CoA solutions immediately before use in a slightly acidic, deoxygenated buffer (e.g., pH 5.0-6.0).[4] Do not store CoA in solution for extended periods. If short-term storage is necessary, flash-freeze aliquots in liquid nitrogen and store at -80°C.

    • Consider Reducing Agents: For critical applications, you can add a mild reducing agent like Dithiothreitol (DTT) to your CoA stock solution to ensure the thiol remains in its reduced state, though this will need to be removed during purification.

Section 2: Synthesis of Docosahexaenoyl-CoA (DHA-CoA)

This initial step, the formation of the thioester, is foundational. Success here prevents the carry-through of unreacted starting material and side products. A chemo-enzymatic approach is often most reliable.

Q3: My chemical synthesis of DHA-CoA is inefficient. What are the best activation and coupling strategies?

A3: Direct coupling of a carboxylic acid and a thiol is unfavorable. The carboxylic acid must be "activated." Common methods include conversion to an acyl chloride, anhydride, or, more suitably for sensitive substrates, an N-hydroxysuccinimide (NHS) ester or acyl-imidazole.

  • Causality: Activating the carboxyl group creates a better leaving group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the CoA thiol. Harsh activating agents (e.g., thionyl chloride) will destroy the PUFA chain.

  • Recommended Protocol (Acyl-Imidazole Method):

    • Activation: Dissolve DHA in anhydrous, peroxide-free tetrahydrofuran (THF) under argon. Add 1,1'-Carbonyldiimidazole (CDI) and stir at room temperature for 1-2 hours. This forms the reactive DHA-imidazole intermediate.

    • Coupling: In a separate flask, dissolve Coenzyme A in an ice-cold, deoxygenated aqueous buffer (e.g., 100 mM potassium phosphate, pH 6.8).

    • Reaction: Slowly add the DHA-imidazole solution to the CoA solution with gentle stirring. The reaction is typically rapid (<1 hour). Monitor progress by TLC or LC-MS.

    • Purification: Proceed immediately to purification via solid-phase extraction (SPE) or HPLC to minimize degradation.[5][6]

Q4: I'm observing isomerization of the double bonds during the synthesis of DHA-CoA. How can this be prevented?

A4: Isomerization is a significant risk, especially under harsh chemical conditions (strong acids/bases, high temperatures) or exposure to light. The all-cis configuration is crucial for biological activity.

  • Causality: The methylene-interrupted double bonds are prone to radical-mediated or acid/base-catalyzed isomerization to more stable conjugated systems or trans configurations.

  • Troubleshooting & Validation:

    • Mild Reaction Conditions: Use neutral to slightly acidic pH for all steps. Avoid temperatures above room temperature.

    • Protect from Light: Wrap reaction vessels in aluminum foil.

    • Use High-Quality Solvents: Ensure all solvents are anhydrous and free of peroxides, which can initiate radical reactions.

    • Consider Enzymatic Synthesis: The most reliable way to maintain stereochemistry is to use an Acyl-CoA Synthetase (ACS) enzyme, which is highly specific.[7] This involves incubating DHA with CoA, ATP, and Mg²⁺ in a buffered solution with the appropriate ACS enzyme.

Section 3: Oxidation to 3-Oxo-DHA-CoA

Introducing the ketone at the C-3 position without affecting the five double bonds is the most challenging step of the synthesis. A purely chemical approach is extremely difficult and prone to side reactions. A biomimetic, multi-enzyme cascade is the most robust strategy.

Q5: What is the recommended method for converting DHA-CoA to 3-Oxo-DHA-CoA?

A5: A three-step enzymatic cascade mimicking the natural beta-oxidation pathway is the gold standard for this transformation.[8][9] This provides unparalleled specificity and avoids harsh chemical reagents that would destroy the molecule.

  • Causality: The enzymes of the beta-oxidation pathway are specifically designed to act on acyl-CoAs without affecting double bonds that are not at the C-2 position.[10]

Enzymatic_Oxidation_Workflow

Protocol: Enzymatic Synthesis of 3-Oxo-DHA-CoA
  • Step 1: Dehydrogenation

    • Reaction: Incubate purified DHA-CoA in a buffered solution (e.g., 50 mM MES, pH 8.0) with a suitable Acyl-CoA Oxidase (ACOX).[11][12] This reaction consumes O₂ and produces H₂O₂.

    • Control: Ensure the buffer has sufficient oxygenation by gentle stirring in an open vessel. Include catalase to break down the H₂O₂ byproduct, which can be damaging.

    • Monitoring: Track the formation of the trans-2,3-enoyl-CoA intermediate, which has a characteristic UV absorbance shift.

  • Step 2: Hydration

    • Reaction: To the same reaction mixture, add Enoyl-CoA Hydratase (ECH). This enzyme stereospecifically adds water across the double bond to form L-3-hydroxy-DHA-CoA.[10]

    • Control: This reaction is typically efficient and proceeds to completion.

  • Step 3: Oxidation

    • Reaction: Add L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) and its required cofactor, NAD⁺.[13] This enzyme oxidizes the hydroxyl group to the target 3-keto group, producing NADH.

    • Control: The reaction equilibrium can be driven towards the product by including an NADH-consuming system (e.g., lactate dehydrogenase and pyruvate) if necessary, though it often proceeds well without it.

    • Monitoring: The reaction can be monitored by the increase in NADH absorbance at 340 nm.

Section 4: Purification & Analysis

Q6: What is the best way to purify the final 3-Oxo-DHA-CoA product, and how do I confirm its identity?

A6: Due to its instability, purification must be rapid and performed at low temperatures. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.[14][15]

  • Causality: The combination of a long, hydrophobic acyl chain and the highly polar CoA moiety makes RP-HPLC ideal for separation. The adenine ring in CoA provides a strong UV chromophore for detection.[15]

Parameter Recommended Condition Rationale
Column C18, 3.5-5 µm particle sizeStandard for separating hydrophobic molecules.
Mobile Phase A 25-50 mM Potassium Phosphate, pH 5.0-5.5Acidic pH maintains thioester stability.[4]
Mobile Phase B Acetonitrile or MethanolOrganic solvent for elution.
Gradient 20-90% B over 20-30 minutesProvides good resolution for acyl-CoAs of varying lengths.[14]
Flow Rate 0.5-1.0 mL/minStandard analytical flow rate.
Detection UV at 260 nmCorresponds to the absorbance maximum of the adenine base in CoA.
Temperature 4°C (Column and Autosampler)Critical for minimizing on-column and pre-injection degradation.[4]
  • Identity Confirmation:

    • LC-MS: The definitive technique. Couple your HPLC to a mass spectrometer. Look for the correct parent ion mass in the full scan.

    • Tandem MS (MS/MS): Fragment the parent ion. A characteristic fragmentation pattern for acyl-CoAs includes the loss of the phosphopantetheine group, confirming the structure.[16]

Troubleshooting_Flowchart

Section 5: Stability, Storage & Handling

Q7: My purified 3-Oxo-DHA-CoA degrades before I can use it. What are the optimal storage conditions?

A7: This molecule is exceptionally unstable. The thioester bond is prone to hydrolysis, and the polyunsaturated chain can oxidize. Strict storage and handling protocols are non-negotiable.[3]

  • Causality: The primary degradation pathways are (1) enzymatic hydrolysis by contaminating thioesterases and (2) chemical hydrolysis, which is accelerated by alkaline pH.[4][17] The PUFA chain remains susceptible to oxidation.

Parameter Condition Rationale
pH 4.0 - 6.0The thioester bond is most stable in a slightly acidic environment.[4]
Temperature -80°C (long-term)Minimizes chemical degradation and residual enzyme activity.
Form Lyophilized powder or flash-frozen aliquotsAvoid repeated freeze-thaw cycles which accelerate degradation.
Atmosphere Inert (Argon or Nitrogen)Protects the PUFA chain from oxidation.
  • Best Practice Workflow: After HPLC purification, pool the fractions containing your product. Immediately adjust the pH to ~5.5 if necessary, aliquot into small volumes, flash-freeze in liquid nitrogen, and lyophilize. Store the resulting powder under argon at -80°C. For use, reconstitute a single aliquot immediately before the experiment in an appropriate ice-cold, deoxygenated buffer.

References

Technical Support Center: Synthesis of 3-Oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals who are working with this complex polyunsaturated 3-oxoacyl-CoA. Given that this molecule is an intermediate in a metabolic degradation pathway, its in vitro synthesis presents unique challenges compared to more common acyl-CoA species. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these complexities and improve your synthesis yield.

Introduction: The Metabolic Context

This compound is a key intermediate in the peroxisomal β-oxidation of docosahexaenoic acid (DHA; C22:6n-3).[1][2] Unlike many acyl-CoAs that are synthesized from a free fatty acid by an acyl-CoA synthetase, this 3-oxo derivative is typically formed through a multi-step enzymatic cascade from a precursor such as tetracosahexaenoyl-CoA (C24:6n-3). The primary enzymes involved in this conversion are acyl-CoA oxidase (ACOX), D-bifunctional protein (DBP), and 3-ketoacyl-CoA thiolase.[1][2] Understanding this context is crucial for troubleshooting your in vitro synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of this compound?

A1: The ideal starting material is the corresponding 2,3-enoyl-CoA derivative, which is 2,3-Dehydro-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA. This substrate can then be hydrated by the enoyl-CoA hydratase activity of D-bifunctional protein to yield the 3-hydroxyacyl-CoA, which is subsequently oxidized to the 3-oxoacyl-CoA by the 3-hydroxyacyl-CoA dehydrogenase activity of the same enzyme. Alternatively, one could start with docosahexaenoyl-CoA (DHA-CoA) and use a multi-enzyme system.

Q2: Which enzymes are required for the synthesis?

A2: For a multi-step synthesis from DHA-CoA, you would theoretically need:

  • An Acyl-CoA oxidase (ACOX) or Acyl-CoA dehydrogenase to introduce a double bond at the 2,3-position.

  • An Enoyl-CoA hydratase to add a hydroxyl group at the 3-position.

  • A 3-Hydroxyacyl-CoA dehydrogenase to oxidize the hydroxyl group to a ketone. The latter two activities are often found on a single multifunctional or bifunctional protein.[1]

Q3: My polyunsaturated fatty acid substrates appear to be degrading. How can I prevent this?

A3: Polyunsaturated fatty acids (PUFAs) and their CoA derivatives are highly susceptible to oxidation.[3] To minimize degradation, always handle these compounds under an inert atmosphere (e.g., nitrogen or argon). Use degassed buffers and consider adding antioxidants like butylated hydroxytoluene (BHT) or tocopherol to your storage solutions. Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q4: I am observing very low or no product formation. How can I check if my enzymes are active?

A4: Test each enzyme in the cascade individually with a known positive control substrate. For example, a long-chain acyl-CoA synthetase can be tested with oleic or palmitic acid.[4] For the dehydrogenase, you can monitor the reduction of NAD+ to NADH spectrophotometrically at 340 nm.

Q5: What is a reliable method for analyzing the product?

A5: The gold standard for analyzing long-chain acyl-CoAs is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2] High-Performance Liquid Chromatography (HPLC) with UV detection at 260 nm (for the adenine moiety of CoA) is also a widely used method.[1][5][6]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low product yield is a common issue in enzymatic synthesis and can stem from several factors.

Possible Cause 1: Inactive or Inhibited Enzymes

  • Troubleshooting Steps:

    • Verify Individual Enzyme Activity: As mentioned in the FAQs, test each enzyme in your proposed pathway with a known, commercially available substrate to confirm its activity under your reaction conditions.

    • Check for Cofactor Degradation: Ensure that cofactors such as NAD+, FAD, ATP, and Coenzyme A are fresh and have been stored correctly. Prepare stock solutions fresh and store them in aliquots at -80°C.[4]

    • Pyrophosphate Inhibition: If your synthesis starts with the activation of a free fatty acid using an acyl-CoA synthetase, the accumulation of pyrophosphate (PPi) can inhibit the reaction. Consider adding pyrophosphatase to the reaction mixture to hydrolyze PPi and drive the reaction forward.[4]

    • Product Inhibition: Long-chain acyl-CoAs can cause feedback inhibition of the enzymes in the pathway.[4] Try to keep the product concentration low by optimizing reaction time or consider an in-situ product removal strategy if feasible.

Possible Cause 2: Sub-optimal Reaction Conditions

  • Troubleshooting Steps:

    • pH and Buffer Optimization: Ensure the pH of your reaction buffer is optimal for all enzymes in the cascade. This may require some compromise if the optimal pH for each enzyme differs. Perform small-scale reactions across a range of pH values (e.g., 7.0-8.5).

    • Temperature Control: While many enzymatic reactions are run at 37°C, the stability of your specific enzymes and the polyunsaturated substrate may necessitate a lower temperature.

    • Substrate Solubility: Long-chain fatty acids and their CoA derivatives can have poor solubility in aqueous buffers. A small amount of a co-solvent like DMSO may be necessary, but be aware that high concentrations can inhibit enzymes.[4]

Issue 2: Product Degradation

The highly unsaturated nature of this compound makes it prone to degradation.

Possible Cause 1: Oxidation

  • Troubleshooting Steps:

    • Inert Atmosphere: Purge all buffers and the reaction vessel with an inert gas (nitrogen or argon) before starting the reaction. Maintain a positive pressure of the inert gas throughout the incubation.

    • Antioxidants: Add a low concentration of an antioxidant compatible with your enzymatic system.

    • Minimize Light Exposure: Protect the reaction mixture from light, as it can catalyze photo-oxidation.

Possible Cause 2: Hydrolysis of the Thioester Bond

  • Troubleshooting Steps:

    • pH Control: The acyl-CoA thioester bond is labile at non-neutral pH, especially alkaline conditions. Maintain the pH of your reaction and purification buffers as close to neutral as possible.

    • Temperature: Perform purification steps at low temperatures (e.g., 4°C) to minimize hydrolysis.

Issue 3: Difficulty in Product Purification and Analysis

Separating the desired product from substrates, intermediates, and byproducts can be challenging.

Possible Cause 1: Co-elution of Acyl-CoA Species in HPLC

  • Troubleshooting Steps:

    • Optimize HPLC Gradient: The separation of long-chain polyunsaturated acyl-CoAs often requires a shallow gradient. Experiment with the gradient slope and the organic modifier (acetonitrile or methanol) concentration.

    • Ion-Pairing Agents: The use of ion-pairing agents in the mobile phase can improve the retention and separation of highly polar acyl-CoA molecules on reverse-phase columns.

    • Column Selection: A C18 column is commonly used for acyl-CoA separation. Consider a column with a different chemistry or a longer column for better resolution.

Possible Cause 2: Low Sensitivity in Detection

  • Troubleshooting Steps:

    • LC-MS/MS: If sensitivity is an issue with UV detection, transitioning to LC-MS/MS will provide significantly higher sensitivity and specificity.[2]

    • Fluorescent Derivatization: For HPLC with fluorescence detection, acyl-CoAs can be derivatized with chloroacetaldehyde to form fluorescent etheno-derivatives, which can be detected at very low concentrations.[1]

Data and Protocols

Table 1: Recommended Starting Conditions for HPLC Analysis
ParameterRecommended ConditionNotes
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)A C8 column can also be effective.[2]
Mobile Phase A 75 mM KH2PO4, pH 4.9[5][6]
Mobile Phase B AcetonitrileMethanol can also be used.
Gradient Start with a low percentage of B (e.g., 44%) and slowly increase.A shallow gradient is crucial for separating PUFA-CoAs.[1]
Flow Rate 0.5 - 1.0 mL/min[1][5]
Column Temperature 35°C[1]
Detection UV at 260 nm or Tandem Mass SpectrometryMS/MS offers superior sensitivity and specificity.[2]

Experimental Workflow: Multi-Enzyme Synthesis

Enzymatic_Synthesis_Workflow cluster_0 Step 1: Substrate Preparation cluster_1 Step 2: Enzymatic Reactions cluster_2 Step 3: Analysis & Purification DHA_CoA Docosahexaenoyl-CoA (DHA-CoA) ACOX Acyl-CoA Oxidase (ACOX) DHA_CoA->ACOX + O2 Enoyl_CoA 2,3-Enoyl-DHA-CoA ACOX->Enoyl_CoA + H2O2 DBP_Hydratase D-Bifunctional Protein (Hydratase activity) Enoyl_CoA->DBP_Hydratase + H2O Hydroxyacyl_CoA 3-Hydroxy-DHA-CoA DBP_Hydratase->Hydroxyacyl_CoA DBP_Dehydrogenase D-Bifunctional Protein (Dehydrogenase activity) Hydroxyacyl_CoA->DBP_Dehydrogenase + NAD+ Product 3-Oxo-docosa-7,10,13,16,19- all-cis-pentaenoyl-CoA DBP_Dehydrogenase->Product + NADH + H+ Analysis HPLC / LC-MS/MS Product->Analysis

Caption: Proposed multi-enzyme workflow for the in vitro synthesis of this compound from DHA-CoA.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low or No Product Yield Enzyme_Check Are individual enzymes active with control substrates? Start->Enzyme_Check Optimize_Enzyme Source new enzyme lots. Optimize enzyme concentration. Enzyme_Check->Optimize_Enzyme No Conditions_Check Are reaction conditions (pH, temp, cofactors) optimal and compatible? Enzyme_Check->Conditions_Check Yes Optimize_Enzyme->Enzyme_Check Optimize_Conditions Perform pH/temp titration. Use fresh cofactors. Add pyrophosphatase. Conditions_Check->Optimize_Conditions No Degradation_Check Is there evidence of substrate or product degradation (e.g., extra peaks in HPLC)? Conditions_Check->Degradation_Check Yes Optimize_Conditions->Conditions_Check Prevent_Degradation Use inert atmosphere. Add antioxidants. Work at lower temperatures. Degradation_Check->Prevent_Degradation Yes Analysis_Check Is the analytical method sensitive and specific enough? Degradation_Check->Analysis_Check No Prevent_Degradation->Degradation_Check Optimize_Analysis Optimize HPLC gradient. Switch to LC-MS/MS. Analysis_Check->Optimize_Analysis No Success Improved Yield Analysis_Check->Success Yes Optimize_Analysis->Analysis_Check

Caption: A decision tree for troubleshooting low yield in the synthesis of this compound.

References

Technical Support Center: Purity and Handling of 3-Oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the synthesis, purification, and handling of this highly reactive and biologically significant molecule. In the following sections, we will address common purity issues through a series of frequently asked questions and detailed troubleshooting guides. Our aim is to provide you with the expertise and practical insights necessary to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

General Handling and Stability

Q1: What is this compound and why is it challenging to work with?

This compound is a beta-keto thioester derivative of docosapentaenoic acid (DPA), a long-chain polyunsaturated fatty acid (PUFA). Its structure combines two highly reactive moieties: a polyunsaturated acyl chain and a β-keto thioester. The all-cis configuration of the five double bonds makes the acyl chain highly susceptible to oxidation, while the β-keto thioester is prone to hydrolysis and decarboxylation.[1] This inherent instability necessitates careful handling and stringent quality control to prevent the formation of impurities that can compromise experimental results.

Q2: How should I store my sample of this compound to maintain its purity?

To minimize degradation, samples should be stored as a lyophilized powder or in an oxygen-free, anhydrous organic solvent such as acetonitrile or ethanol. Storage should be at -80°C for long-term stability. It is advisable to store the compound in small aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Aqueous solutions are particularly unstable, especially at a pH above 6, and should be prepared fresh for each experiment.[2]

Q3: I've noticed a decrease in the concentration of my stock solution over time. What could be the cause?

A decrease in concentration is likely due to degradation. The two primary non-enzymatic degradation pathways are:

  • Hydrolysis: The thioester bond is susceptible to cleavage by any residual water in your solvent, yielding 3-oxo-docosapentaenoic acid and free Coenzyme A (CoASH).

  • Decarboxylation: As a β-keto acid derivative, the molecule can undergo decarboxylation, particularly in aqueous solutions, to yield a methyl ketone.[3]

Both processes are accelerated by elevated temperatures and non-neutral pH.

Synthesis and Purification

Q4: What are the common impurities I should expect from a chemical synthesis of this molecule?

Common impurities can arise from several sources:

  • Starting Materials: Incomplete reaction of the starting 3-oxo-docosapentaenoic acid or contamination in the Coenzyme A salt. Commercial preparations of CoA can contain CoA disulfides or mixed disulfides (e.g., with glutathione).[2]

  • Side Reactions: During the acylation of CoA, side reactions can occur, such as the formation of the corresponding ester if an alcohol is present.

  • Degradation Products: As mentioned in Q3, hydrolysis and decarboxylation products are common impurities.

  • Oxidation Products: The polyunsaturated chain is prone to oxidation, leading to a complex mixture of hydroperoxides, aldehydes, and other truncated acyl chains.[4]

Q5: What is the recommended method for purifying synthetic this compound?

High-Performance Liquid Chromatography (HPLC) is the most effective method for purification. A reversed-phase C18 column is typically used with a gradient elution of an aqueous buffer (e.g., ammonium acetate or potassium phosphate at a slightly acidic pH to improve stability) and an organic solvent like acetonitrile.[5][6] It is crucial to use degassed solvents and to keep the collection fractions cold to minimize on-column and post-purification degradation.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common purity issues encountered during your research.

Issue 1: Multiple Peaks Observed in HPLC-UV/MS Analysis of a Freshly Prepared Sample

Logical Troubleshooting Workflow

cluster_mass_analysis Mass Spectrometry Analysis cluster_solutions Potential Causes & Solutions start Multiple Peaks in HPLC check_mass Analyze Mass Spectra of Each Peak start->check_mass is_expected_mass Peak at Expected M/Z? check_mass->is_expected_mass is_starting_material M/Z Matches Starting Materials? is_expected_mass->is_starting_material No main_product Main Product Peak Proceed with experiment. is_expected_mass->main_product Yes is_degradation M/Z Matches Degradation Products? is_starting_material->is_degradation No incomplete_reaction Incomplete Reaction Solution: Optimize reaction time, stoichiometry. is_starting_material->incomplete_reaction Yes is_oxidation M/Z Shows +16, +32 Da or Fragmentation? is_degradation->is_oxidation No hydrolysis_decarboxylation Hydrolysis/Decarboxylation Solution: Improve anhydrous conditions, control pH. is_degradation->hydrolysis_decarboxylation Yes unknown_impurity Unknown Impurity is_oxidation->unknown_impurity No oxidation_product Oxidation Solution: Use degassed solvents, add antioxidant. is_oxidation->oxidation_product Yes start Low Synthetic Yield check_reaction Monitor Reaction Progress (e.g., by TLC or LC-MS) start->check_reaction is_incomplete Is Reaction Incomplete? check_reaction->is_incomplete optimize_reaction Optimize Reaction - Increase reaction time/temp - Check coupling agent activity is_incomplete->optimize_reaction Yes check_degradation Analyze Aliquots for Degradation Products is_incomplete->check_degradation No is_degrading Degradation Occurring? check_degradation->is_degrading mitigate_degradation Mitigate Degradation - Use anhydrous/degassed solvents - Lower temperature - Adjust pH is_degrading->mitigate_degradation Yes check_purification Evaluate Purification Step - Check column integrity - Analyze flow-through and wash fractions is_degrading->check_purification No product_loss Product Lost During Purification - Optimize HPLC gradient - Ensure complete elution check_purification->product_loss

References

Technical Support Center: Optimizing Mass Spectrometry for 3-Oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the successful mass spectrometric analysis of 3-Oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA. We will move beyond simple procedural lists to explain the underlying principles and causal relationships that govern analytical choices, ensuring a robust and reproducible methodology.

Part 1: Foundational Understanding of the Analyte

This compound is a complex lipid intermediate.[1][2][3] Its structure, featuring a long polyunsaturated acyl chain and a labile thioester linkage to Coenzyme A, presents distinct analytical challenges. The polyunsaturated nature makes it susceptible to oxidation, while the Coenzyme A moiety is prone to fragmentation. A successful analytical strategy must account for these inherent properties from sample preparation through data acquisition.

Part 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered during method development.

Q1: What are the expected m/z values for my target analyte?

A1: The theoretical monoisotopic mass of the neutral this compound is approximately 1111.48 g/mol . In practice, you will observe this molecule as various charged adducts depending on your ionization mode and mobile phase purity. It is critical to monitor for multiple adducts to accurately reflect the total analyte response.[4][5]

Table 1: Common Adducts and their Theoretical m/z

Ionization ModeAdductFormulaTheoretical m/zCausality & Notes
Positive [M+H]⁺C₄₃H₆₉N₇O₁₈P₃S⁺1112.369Protonation is common with acidic mobile phases (e.g., containing formic acid).
Positive [M+Na]⁺C₄₃H₆₈N₇NaO₁₈P₃S⁺1134.351Sodiated adducts are very common due to ubiquitous sodium contamination in glassware and solvents.[5]
Negative [M-H]⁻C₄₃H₆₇N₇O₁₈P₃S⁻1110.354Deprotonation is favored in basic or neutral mobile phases. This mode can offer high sensitivity for acyl-CoAs.[6][7]
Negative [M-2H+Na]⁻C₄₃H₆₆N₇NaO₁₈P₃S⁻1132.336A common sodium adduct observed in negative ion mode.[6]

Q2: Which ionization technique is superior for this analysis, ESI or MALDI?

A2: For quantitative analysis, especially when coupled with liquid chromatography, Electrospray Ionization (ESI) is the preferred technique . ESI is a "soft" ionization method that imparts less energy to the analyte, thereby minimizing the in-source fragmentation of the delicate Coenzyme A thioester bond.[6][7] While Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used, particularly for tissue imaging or rapid profiling, its higher energy can lead to more significant in-source decay (ISD), complicating quantification.[8][9][10][11]

Q3: My MS/MS spectra are complex. What are the key fragment ions I should look for?

A3: The most characteristic fragmentation pathway for acyl-CoAs in tandem mass spectrometry (MS/MS) is the neutral loss of a portion of the Coenzyme A moiety.[12][13] When analyzing in positive ion mode, the most reliable and abundant fragmentation is the neutral loss of the 3'-phospho-ADP portion.

  • Key Fragmentation: [M+H]⁺ → [Acyl-pantetheine fragment]⁺ + 507 Da (neutral loss)

  • MRM Transition: For Multiple Reaction Monitoring (MRM), you would set your precursor ion to the m/z of your chosen adduct (e.g., 1112.4) and the product ion to the m/z of the fragment retaining the acyl chain. This specific transition provides excellent selectivity for all acyl-CoAs.[6][12][14][15]

Part 3: In-Depth Troubleshooting Guide

This section provides solutions to more complex issues, focusing on the causal chain to enable effective problem-solving.

Problem: Low or No Signal Intensity

  • Potential Cause 1: Ion Suppression. This is a primary concern in complex biological matrices. Co-eluting compounds, particularly phospholipids, compete with your analyte for ionization, effectively "hiding" it from the detector.[16][17][18]

    • Solution: Enhance sample purification. A robust Solid-Phase Extraction (SPE) protocol is not optional, but essential. It selectively removes interfering species like salts and phospholipids, which are major culprits of ion suppression.[17][19][20] Additionally, optimizing your chromatographic gradient to separate the analyte from the "phospholipid cloud" that often elutes in the middle of a reverse-phase run is critical.[18]

  • Potential Cause 2: Analyte Degradation. Acyl-CoAs are susceptible to hydrolysis, especially in non-optimal pH conditions or due to enzymatic activity from the sample matrix.[14][21]

    • Solution: Work quickly and keep samples cold at all times. Immediately after collection, tissue samples should be flash-frozen in liquid nitrogen to quench all enzymatic activity.[21] During sample preparation, use acidic conditions (e.g., with sulfosalicylic acid) to precipitate proteins and inhibit enzymatic degradation.[12][22] Reconstitute final extracts in a stable solution, such as methanol, and analyze promptly.[14]

Problem: Poor Chromatographic Peak Shape or Shifting Retention Times

  • Potential Cause 1: Secondary Interactions with the Column. The phosphate groups on the CoA moiety can interact with active sites on the silica of the column, leading to peak tailing.

    • Solution: Use a high-quality, end-capped C18 column. Incorporate a low concentration of a weak acid, like 0.1% formic acid, into your mobile phase. The acid protonates the silanol groups on the column packing, minimizing these unwanted secondary interactions.

  • Potential Cause 2: Insufficient Column Equilibration. Failure to return the column to the initial mobile phase conditions for a sufficient time between runs is a common cause of retention time drift.[23][24][25]

    • Solution: Ensure your LC gradient includes an equilibration period of at least 5-10 column volumes at the end of each run. This guarantees that the column chemistry is identical at the start of every injection, which is fundamental for reproducible chromatography.[26]

Problem: High Signal for [M+Na]⁺ and Low Signal for [M+H]⁺

  • Potential Cause: Ubiquitous Sodium Contamination. Sodium ions are present in glassware, solvents, and reagents, and they readily form adducts with lipids.[5] This splits your analyte signal across multiple species, reducing the intensity of your target protonated molecule and complicating quantification.[4]

    • Solution 1 (Mitigation): Use high-purity, LC-MS grade solvents and additives. Leach new glassware with a mild acid solution before use.

    • Solution 2 (Management): Add a small amount of an ammonium salt (e.g., 10 mM ammonium formate) to your mobile phase.[27] The excess ammonium ions will competitively form [M+NH₄]⁺ adducts, consolidating the signal into a single, predictable adduct form. Alternatively, if sodium adducts are unavoidable and stable, you can choose to quantify using the [M+Na]⁺ ion, but you must be consistent across all samples and standards.

Part 4: Experimental Protocols & Workflows

Protocol: Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment

This protocol is designed to clean and concentrate acyl-CoAs from a deproteinized tissue homogenate, significantly reducing matrix effects.

  • Cartridge Conditioning: Pass 2 mL of methanol through a C18 SPE cartridge. This solvates the stationary phase.

  • Cartridge Equilibration: Pass 2 mL of LC-MS grade water through the cartridge. This prepares the phase for the aqueous sample.

  • Sample Loading: Load the supernatant from your acidified sample extract onto the cartridge. The acyl-CoAs will bind to the C18 stationary phase.

  • Wash Step: Pass 2 mL of 5% methanol in water through the cartridge. This crucial step removes highly polar contaminants like salts that do not bind strongly to the C18 phase.

  • Elution: Elute the this compound and other acyl-CoAs with 1 mL of 80% acetonitrile / 20% methanol containing 0.1% formic acid.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the sample in a small, precise volume (e.g., 100 µL) of your initial mobile phase for LC-MS analysis.

Workflow: LC-MS/MS Method Development

The following diagram outlines a logical, self-validating workflow for establishing a robust quantitative method.

Caption: A systematic workflow for LC-MS/MS method development and validation.

References

Technical Support Center: 3-Oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for assays involving 3-Oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and potential pitfalls of working with this highly specific and sensitive substrate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and reproducibility of your experimental results.

Introduction: The Challenge of a Unique Substrate

This compound is a key intermediate in the peroxisomal β-oxidation of docosapentaenoic acid (DPA, 22:5n-3), a long-chain polyunsaturated fatty acid (PUFA). Assays involving this substrate are typically designed to measure the activity of 3-ketoacyl-CoA thiolase (also known as 3-oxoacyl-CoA thiolase), the final enzyme in the β-oxidation cycle.[1][2] This enzyme catalyzes the thiolytic cleavage of the 3-oxoacyl-CoA into a shortened acyl-CoA and acetyl-CoA.

The unique structure of this substrate—a long carbon chain with five cis double bonds—makes it particularly susceptible to issues not commonly encountered with more stable, saturated substrates. This guide will help you anticipate, identify, and resolve these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the core principle of a standard 3-ketoacyl-CoA thiolase assay?

A common and direct method is a spectrophotometric assay that measures the disappearance of the 3-oxoacyl-CoA substrate. In the presence of magnesium ions (Mg²⁺), the 3-keto group of the substrate forms an enolate-Mg²⁺ complex, which exhibits a strong absorbance peak around 303-310 nm. As the thiolase enzyme cleaves the substrate into acetyl-CoA and a shortened acyl-CoA, this complex is destroyed, leading to a decrease in absorbance.[3] The rate of this absorbance decrease is directly proportional to the enzyme's activity.

Q2: Why is this compound considered a "difficult" substrate?

The primary challenge stems from its polyunsaturated nature. The five cis double bonds make the acyl chain highly susceptible to non-enzymatic oxidation.[4][5] This can lead to substrate degradation, the formation of interfering byproducts that may absorb light at the detection wavelength, and a loss of substrate available for the enzyme, all of which compromise assay accuracy. Furthermore, long-chain acyl-CoAs can exhibit poor solubility and form micelles, which can affect enzyme kinetics.

Q3: My sample contains multiple thiolases. How does this affect my assay?

This is a critical source of interference. Mammalian cells contain multiple thiolase isozymes located in different subcellular compartments (mitochondria and peroxisomes) with overlapping but distinct substrate specificities.[6][7] For example, peroxisomal 3-oxoacyl-CoA thiolase A is primarily responsible for the thiolysis of straight-chain 3-oxoacyl-CoAs, while other thiolases are specific for branched-chain fatty acids or have a preference for shorter chain lengths.[6][8] If you are using a complex biological sample like a total liver homogenate, the activity you measure could be a composite of several enzymes, confounding your results.

Q4: What is the role of Coenzyme A (CoA) in the thiolase reaction, and can it be a limiting factor?

Coenzyme A is not just part of the substrate's structure; it is also a required co-substrate for the thiolytic cleavage reaction itself. The thiolase transfers the shortened acyl group to a molecule of free CoA.[1] Therefore, an insufficient concentration of free CoA in the reaction buffer will become a rate-limiting factor, leading to an underestimation of the true enzyme activity.

Peroxisomal β-Oxidation Pathway Context

The following diagram illustrates the position of the 3-ketoacyl-CoA thiolase and its substrate within the peroxisomal β-oxidation spiral. Understanding this context is crucial for diagnosing interference from upstream or downstream reactions.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisomal Matrix AcylCoA Docosapentaenoyl-CoA (22:5-CoA) EnoylCoA 2-trans-Enoyl-CoA AcylCoA->EnoylCoA ACOX1 (Acyl-CoA Oxidase) HydroxyacylCoA 3-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA MFP (Hydratase activity) OxoacylCoA 3-Oxo-docosa-... -pentaenoyl-CoA HydroxyacylCoA->OxoacylCoA MFP (Dehydrogenase activity) ShorterAcylCoA Eicosatetraenoyl-CoA (20:4-CoA) OxoacylCoA->ShorterAcylCoA Thiolase (Your Target Enzyme) AcetylCoA Acetyl-CoA OxoacylCoA->AcetylCoA CoA_pool CoA CoA_pool->OxoacylCoA caption Simplified Peroxisomal β-Oxidation Pathway

Caption: Simplified Peroxisomal β-Oxidation Pathway

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format. A logical workflow for diagnosing issues is presented below.

Troubleshooting_Workflow start Assay Problem Encountered (e.g., High Background, Low Signal) check_blank Run No-Enzyme Control (Substrate + Buffer) start->check_blank check_positive_control Run Positive Control (Known Active Enzyme or Simpler Substrate like Acetoacetyl-CoA) start->check_positive_control is_blank_high Is Blank Signal High or Drifting? check_blank->is_blank_high substrate_issue Potential Substrate Oxidation or Contamination is_blank_high->substrate_issue Yes is_blank_high->check_positive_control No substrate_solutions Solutions: - Prepare substrate fresh - Degas buffers - Check for interfering buffer components - Verify substrate purity (HPLC) substrate_issue->substrate_solutions is_pc_ok Does Positive Control Work? check_positive_control->is_pc_ok enzyme_issue Potential Enzyme Inactivity or Inhibition is_pc_ok->enzyme_issue No reagent_issue Potential Reagent Issue (e.g., Substrate, Cofactors) is_pc_ok->reagent_issue Yes enzyme_solutions Solutions: - Check enzyme storage/handling - Titrate enzyme concentration - Screen for inhibitors in sample - Verify protein concentration enzyme_issue->enzyme_solutions reagent_solutions Solutions: - Verify substrate concentration - Ensure sufficient CoA is present - Check buffer pH and ionic strength reagent_issue->reagent_solutions

Caption: Troubleshooting Decision Workflow

Problem 1: High background signal or a constantly decreasing signal in my no-enzyme control.
  • Question: My blank (all components except the enzyme) shows a high starting absorbance that drifts downwards over time. What is causing this?

  • Answer & Solution: This is a classic sign of non-enzymatic substrate degradation, a primary concern for polyunsaturated acyl-CoAs.

    • Causality: The acyl chain is likely oxidizing. The oxidation process can break down the molecule or alter its structure, destroying the Mg²⁺-enolate complex and causing a drop in absorbance that mimics true enzyme activity.[4][9] Contaminating enzymes in assay reagents can also be a cause.[10]

    • Troubleshooting Steps:

      • Prepare Substrate Fresh: The 3-oxo-PUFA-CoA substrate should be prepared immediately before use from a high-quality stock stored under inert gas at -80°C. Avoid repeated freeze-thaw cycles.

      • Deoxygenate Buffers: Purge your assay buffer with nitrogen or argon for 15-30 minutes before adding other components to minimize dissolved oxygen.

      • Run Component Controls: Systematically omit components from the blank reaction (e.g., MgCl₂, CoA) to see if any single reagent is the source of the instability or contamination.

      • Consider Antioxidants with Caution: Adding a mild antioxidant like DTT (dithiothreitol) can sometimes help, but you must first verify that it does not interfere with your enzyme of interest or the detection chemistry itself.

Problem 2: The reaction rate is non-linear or plateaus very quickly.
  • Question: My reaction starts, but the rate of absorbance change decreases rapidly and is not linear through the measurement period. Why?

  • Answer & Solution: This typically points to substrate limitation, product inhibition, or enzyme instability.

    • Causality:

      • Substrate/Cofactor Depletion: The enzyme may be so active that it consumes the substrate or the co-substrate (CoA) faster than you can reliably measure.

      • Product Inhibition: The accumulation of reaction products (acetyl-CoA and the shortened acyl-CoA) can bind to the enzyme's active site and inhibit its activity. This is a known regulatory mechanism for β-oxidation enzymes.[11]

      • Substrate Inhibition: Paradoxically, very high concentrations of long-chain acyl-CoA substrates can sometimes inhibit the enzyme, possibly due to micelle formation or allosteric effects.[12]

    • Troubleshooting Steps:

      • Optimize Enzyme Concentration: Perform a dilution series of your enzyme sample to find a concentration that yields a stable, linear rate for at least 5-10 minutes.

      • Optimize Substrate Concentration: Conduct a substrate titration experiment (e.g., from 1 µM to 50 µM) to determine the optimal concentration that gives maximal activity without causing inhibition.

      • Ensure CoA is in Excess: The concentration of free CoA should be significantly higher than the substrate concentration to prevent it from becoming rate-limiting. A 5- to 10-fold molar excess is a good starting point.

Problem 3: I see very low or no activity, but I know my protein sample is correct.
  • Question: I have confirmed the presence and concentration of my enzyme, but the assay shows minimal activity with the 3-oxo-docosapentaenoyl-CoA substrate. What's wrong?

  • Answer & Solution: This issue often relates to either specific enzyme requirements or substrate integrity.

    • Causality:

      • Incorrect Thiolase Isozyme: Your sample may contain a thiolase that has low specificity for this particular long-chain, polyunsaturated substrate.[6]

      • Degraded Substrate: The substrate may have degraded during storage or handling, as discussed in Problem 1.

      • Sub-optimal Assay Conditions: The pH, ionic strength, or temperature of your assay buffer may not be optimal for the specific thiolase you are studying.

    • Troubleshooting Steps:

      • Use a Control Substrate: Test your enzyme preparation with a more stable and common thiolase substrate, such as acetoacetyl-CoA (a 4-carbon 3-ketoacyl-CoA).[8] If you see robust activity with acetoacetyl-CoA but not your target substrate, it points to an issue with either substrate specificity or the integrity of the 3-oxo-docosapentaenoyl-CoA.

      • Verify Substrate Integrity: If possible, analyze your substrate stock solution by HPLC to confirm its purity and concentration.

      • Optimize Buffer Conditions: Perform the assay across a range of pH values (e.g., 7.5 to 9.0) and salt concentrations to find the optimal conditions for your specific enzyme.

Summary of Potential Interferences

Interfering FactorSource / CauseMitigation Strategy
Substrate Oxidation Polyunsaturated nature of the acyl chain reacting with oxygen.Prepare substrate fresh, deoxygenate buffers, store stock under inert gas at -80°C.
Competing Thiolases Presence of multiple isozymes (mitochondrial, other peroxisomal) in crude samples.[7]Use purified enzyme, subcellular fractions, or isozyme-specific inhibitors (if available).
Product Inhibition Buildup of acetyl-CoA and the shortened acyl-CoA product.[11]Use a lower enzyme concentration to ensure initial rates are measured (<10% substrate consumption).
CoA Limitation Insufficient free Coenzyme A, which is a required co-substrate.Use a molar excess of free CoA relative to the 3-oxoacyl-CoA substrate.
Buffer Components Chelating agents (e.g., EDTA), certain detergents, or high concentrations of reducing agents.Check compatibility of all buffer additives. Run controls to test for interference.[13]
Spectrophotometer Artifacts Light scattering from poorly soluble substrate or sample turbidity.Centrifuge samples before analysis. Ensure substrate is fully solubilized.

Protocols

Protocol 1: Standard Spectrophotometric Thiolase Assay

This protocol is for measuring 3-ketoacyl-CoA thiolase activity by monitoring the decrease in absorbance at 303 nm.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, 25 mM MgCl₂, pH 8.5. Prepare fresh and deoxygenate by bubbling with N₂ gas for 20 minutes.

  • Coenzyme A (CoA) Stock: 10 mM in water, pH adjusted to ~6.0. Store at -20°C.

  • Substrate (this compound) Stock: 1 mM in a suitable buffer (e.g., 10 mM HEPES, pH 7.0). Aliquot and store under argon/nitrogen at -80°C. Thaw on ice immediately before use.

  • Enzyme Sample: Purified enzyme or subcellular fraction diluted in assay buffer.

Procedure:

  • Set up a temperature-controlled spectrophotometer to read absorbance at 303 nm at 25°C or 37°C.

  • Prepare a master mix in a microcentrifuge tube. For a final volume of 1 mL, add:

    • 850 µL of deoxygenated Assay Buffer

    • 5 µL of 10 mM CoA Stock (final concentration: 50 µM)

    • Add other components like inhibitors or activators here.

  • Pipette the master mix into a quartz cuvette. Add 10-50 µL of your diluted enzyme sample. Mix gently by pipetting.

  • Place the cuvette in the spectrophotometer and allow the temperature to equilibrate (2-3 minutes).

  • To initiate the reaction, add 15 µL of the 1 mM Substrate Stock (final concentration: 15 µM). Mix immediately and begin recording the absorbance at 303 nm every 15 seconds for 5-10 minutes.

  • Run Controls:

    • No-Enzyme Blank: Replace the enzyme sample with an equal volume of buffer to measure the rate of non-enzymatic substrate degradation.

    • No-Substrate Blank: Replace the substrate with buffer to check for any change in absorbance from the enzyme sample itself.

  • Calculation:

    • Subtract the rate of the no-enzyme blank from the rate of the experimental sample to get the corrected rate (ΔAbs/min).

    • Calculate enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔAbs/min * Total Volume) / (ε * Path Length * Enzyme Volume), where ε (extinction coefficient) for the Mg²⁺-enolate complex is typically ~22,000 M⁻¹cm⁻¹.

References

Technical Support Center: 3-Oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support guide for 3-Oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this complex molecule. Our goal is to equip you with the necessary knowledge to ensure the stability and integrity of the compound throughout your experimental workflows.

Understanding the Inherent Instability of the Molecule

This compound is a molecule with significant therapeutic and research potential. However, its unique structure, which includes a polyunsaturated fatty acyl chain, a β-keto group, and a high-energy thioester bond, presents considerable stability challenges. Understanding these labile points is the first step toward successful experimentation.

Frequently Asked Questions (FAQs)

Q1: My sample of this compound shows rapid degradation, even during short-term storage. What are the primary causes?

A1: The degradation of this molecule is multifactorial, stemming from three primary structural features:

  • Polyunsaturated Acyl Chain: The docosa-7,10,13,16,19-all-cis-pentaenoyl chain is derived from docosahexaenoic acid (DHA). This high degree of unsaturation makes the molecule extremely susceptible to oxidation.[1][2] The presence of multiple double bonds creates numerous bis-allylic positions, which are prone to hydrogen abstraction by reactive oxygen species (ROS), initiating a cascade of lipid peroxidation.[1] This process can lead to the formation of various degradation products, including aldehydes and ketones, compromising the integrity of your sample.[2][3]

  • Thioester Bond: The Coenzyme A (CoA) is linked to the fatty acyl chain via a thioester bond. Thioesters are thermodynamically high-energy bonds and are more susceptible to hydrolysis than their oxygen ester counterparts, particularly under non-neutral pH conditions (both acidic and basic).[4][5][6] Hydrolysis cleaves the CoA moiety, rendering the molecule inactive in most biological assays.

  • β-Keto Group: The 3-oxo (or β-keto) group introduces another layer of reactivity. β-ketoacyl-CoA molecules are key intermediates in fatty acid metabolism, specifically in β-oxidation and fatty acid synthesis.[7][8] While central to its biological function, this group can be targeted by various enzymatic and chemical reactions.

Q2: What are the optimal conditions for storing this compound to ensure maximum stability?

A2: Given the molecule's lability, strict storage conditions are imperative. We have consolidated the best practices into the following table:

ParameterRecommendationRationale
Temperature -80°C for long-term storage. Minimizes both chemical degradation (hydrolysis) and oxidation rates. For short-term use (within a week), -20°C may be acceptable, but -80°C is strongly preferred.[9]
Solvent Anhydrous organic solvents (e.g., ethanol, methanol).Acyl-CoAs are known to be unstable in aqueous solutions.[10][11] If an aqueous buffer is required for the experiment, prepare the solution immediately before use. Methanol has been shown to provide good stability for acyl-CoAs.[10]
Atmosphere Inert gas (Argon or Nitrogen). To prevent oxidation of the polyunsaturated chain, overlay the solvent with an inert gas before sealing the vial.
pH (if aqueous) Slightly acidic pH (6.0-6.5). The thioester bond is most stable in a slightly acidic environment. Both strongly acidic and, particularly, alkaline conditions catalyze its hydrolysis.[5][6]
Additives Consider adding an antioxidant. For aqueous solutions, including a small amount of an antioxidant like TCEP (Tris(2-carboxyethyl)phosphine) can help mitigate oxidation.
Light Protect from light. Store in amber vials or wrap vials in foil. Light can accelerate the auto-oxidation of polyunsaturated fatty acids.
Q3: I need to work with the compound in an aqueous buffer for my enzyme assay. How can I minimize degradation during the experiment?

A3: Working in aqueous solutions is a primary challenge. Follow these steps to maximize the compound's integrity:

  • Prepare Fresh: Dissolve the compound in your aqueous buffer immediately before starting the experiment. Do not store stock solutions in aqueous buffers.

  • Deoxygenate Buffer: Before adding the compound, thoroughly deoxygenate your buffer by sparging with argon or nitrogen gas for at least 15-20 minutes. This removes dissolved oxygen, a key initiator of lipid peroxidation.

  • Maintain Low Temperature: Perform all experimental steps on ice whenever possible to slow down hydrolysis and oxidation rates.

  • Control pH: Ensure your buffer is maintained at a slightly acidic pH (around 6.0-6.5) to protect the thioester bond.

  • Use Chelating Agents: Traces of metal ions (e.g., Fe²⁺, Cu²⁺) can catalyze lipid oxidation. Including a chelating agent like EDTA (Ethylenediaminetetraacetic acid) in your buffer can sequester these ions.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: Inconsistent results or loss of activity in my enzymatic assay.
Potential Cause Troubleshooting Step Scientific Explanation
Compound Degradation 1. Verify Integrity: Analyze your stock solution and the final reaction mixture using LC-MS or RP-HPLC to check for degradation products.[12][13] 2. Implement Stability Measures: Strictly follow the handling recommendations outlined in Q3.The loss of either the CoA group (via hydrolysis) or the integrity of the acyl chain (via oxidation) will result in a molecule that is no longer a valid substrate for your enzyme, leading to lower or no activity.
Enzyme Inactivation 1. Control Experiment: Run a control reaction where the enzyme is pre-incubated in the buffer with all components except your acyl-CoA compound. 2. Test for Peroxides: Check your acyl-CoA stock for peroxide formation using a commercial kit.Lipid peroxidation byproducts, such as malondialdehyde (MDA) and 4-hydroxy-2-nonenal (4-HNE), are reactive aldehydes that can covalently modify and inactivate proteins, including your enzyme of interest.[2]
Problem 2: I observe multiple peaks when analyzing my sample by LC-MS.
Potential Cause Troubleshooting Step Scientific Explanation
Oxidation 1. Analyze Mass Spectra: Look for mass additions corresponding to one or more oxygen atoms (e.g., M+16, M+32). 2. Review Handling: Re-evaluate your handling procedures. Ensure you are using deoxygenated solvents and an inert atmosphere.The polyunsaturated chain is prone to oxidation, leading to the formation of hydroperoxides, hydroxides, and other oxygenated species, each of which will appear as a new peak in the chromatogram.[1]
Hydrolysis 1. Identify Hydrolyzed Product: Look for a peak corresponding to the free fatty acid (3-Oxo-docosa-7,10,13,16,19-all-cis-pentaenoic acid) and free Coenzyme A. 2. Check pH and Water Content: Ensure your organic solvents are anhydrous and that any aqueous buffers are at the correct pH.The thioester bond is susceptible to hydrolysis, which will split the molecule into its constituent fatty acid and Coenzyme A parts.[4]
Isomerization 1. High-Resolution Chromatography: Use a high-resolution HPLC column and method to attempt to separate potential geometric isomers. 2. Minimize Exposure: Avoid exposure to heat, light, and certain catalysts that can promote cis/trans isomerization of the double bonds.While less common than oxidation or hydrolysis, isomerization of the all-cis double bonds to trans isomers can occur under harsh conditions, leading to different chromatographic retention times.

Visualizing Degradation and Troubleshooting

To better understand the stability challenges, the following diagrams illustrate the primary degradation pathways and a logical troubleshooting workflow.

Diagram 1: Primary Degradation Pathways cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway Mol 3-Oxo-docosa-pentaenoyl-CoA Ox_Prod Hydroperoxides, Aldehydes (MDA, 4-HNE), Other Oxygenated Species Mol->Ox_Prod Leads to Hyd_Prod1 Free 3-Oxo-fatty acid Mol->Hyd_Prod1 Cleavage Hyd_Prod2 Coenzyme A Mol->Hyd_Prod2 Cleavage Ox_Init ROS, Light, Metal Ions Ox_Init->Mol Attacks all-cis chain Hyd_Init H₂O, Non-neutral pH (Acid or Base Catalyzed) Hyd_Init->Mol Attacks Thioester Bond

Caption: Key chemical pathways leading to the degradation of the molecule.

Caption: A step-by-step workflow for troubleshooting experimental issues.

Experimental Protocol

Protocol: Assessing the Integrity of Acyl-CoA Stock Solutions via RP-HPLC

This protocol provides a general method to quickly assess the purity of your this compound stock solution.

Materials:

  • Acyl-CoA sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA) or Trifluoroacetic acid (TFA)

  • C18 Reverse-Phase (RP) HPLC column

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% FA (or 0.1% TFA) in water.

    • Mobile Phase B: 0.1% FA (or 0.1% TFA) in acetonitrile.

    • Filter and degas both mobile phases before use.

  • Sample Preparation:

    • Carefully thaw your acyl-CoA stock solution on ice.

    • Dilute a small aliquot of the stock solution to a final concentration of approximately 100-200 µM in a 50:50 mixture of Mobile Phase A and B. This ensures compatibility with the starting conditions of the gradient.[10]

    • Perform this dilution immediately before injection.

  • HPLC Method:

    • Column: Standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector set to 260 nm (for the adenine base of CoA).

    • Gradient:

      Time (min) % Mobile Phase B (ACN)
      0.0 10%
      20.0 90%
      25.0 90%
      25.1 10%

      | 30.0 | 10% |

  • Data Analysis:

    • A pure sample should yield a single major peak at the expected retention time.

    • The presence of earlier eluting peaks may indicate hydrolysis (free CoA is more polar).

    • The presence of multiple, closely eluting peaks or a broad peak may suggest oxidation or isomerization.

    • Quantify purity by integrating the peak area of the main compound and expressing it as a percentage of the total integrated area of all peaks.

References

Technical Support Center: Navigating Experiments with 3-Oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for experiments involving 3-Oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA. This resource, designed by Senior Application Scientists, provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges of working with this highly unsaturated, long-chain 3-oxoacyl-CoA. Our goal is to equip you with the knowledge to anticipate and resolve common pitfalls, ensuring the integrity and success of your research.

Introduction to this compound

This compound is a key intermediate in the peroxisomal β-oxidation of docosahexaenoic acid (DHA, C22:6n-3), a crucial omega-3 polyunsaturated fatty acid (PUFA) abundant in the brain and retina.[1] As the substrate for the final thiolytic cleavage step catalyzed by 3-ketoacyl-CoA thiolase, its accurate handling and measurement are critical for studying fatty acid metabolism and related diseases.[2][3] However, its long polyunsaturated acyl chain and reactive 3-oxo group present significant experimental challenges, from sample stability to assay design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for this compound, and how can I prevent it?

A1: The primary cause of degradation is lipid peroxidation due to the five cis double bonds in the acyl chain. This process is a free-radical chain reaction that can be initiated by exposure to oxygen, metal ions, and light. The 3-oxo group can also increase the lability of the molecule.

Prevention Strategies:

  • Storage: For long-term storage, snap-freeze aliquots in an inert gas (argon or nitrogen) and store at -80°C. For short-term storage, keep on ice.[2]

  • Handling: Always work with the compound on ice. Use de-gassed solvents and buffers to minimize dissolved oxygen. Prepare working solutions fresh for each experiment.[2]

  • Antioxidants: Consider adding an antioxidant such as butylated hydroxytoluene (BHT) to your buffers, but be mindful of potential interference with your specific assay.

  • Chelating Agents: The inclusion of a chelating agent like EDTA in your buffers can sequester metal ions that may catalyze oxidation.[2]

Q2: I'm observing poor solubility of my this compound in aqueous buffers. What can I do?

A2: Long-chain acyl-CoAs are amphipathic and have low solubility in aqueous solutions, often forming micelles above their critical micelle concentration (CMC).[4][5][6] This can affect enzyme kinetics and pipetting accuracy.

Solubilization Strategies:

  • Initial Dissolution: Dissolve the compound in a small amount of an organic solvent like ethanol or DMSO before diluting it into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough not to interfere with your assay.

  • Detergents: For enzymatic assays, a low concentration of a non-ionic detergent (e.g., Triton X-100) can be used to maintain the substrate in a monomeric state. However, the detergent concentration must be carefully optimized as it can also inhibit enzyme activity.

  • Sonication: Gentle sonication in an ice-water bath can aid in dissolving the compound, but be cautious as excessive sonication can promote degradation.

Q3: My enzymatic assay results with this compound are inconsistent. What are the likely causes?

A3: Inconsistency in enzymatic assays with this substrate can stem from several factors:

  • Substrate Degradation: As discussed in Q1, the instability of the molecule can lead to varying concentrations of the active substrate.

  • Pipetting Inaccuracy: The amphipathic nature of long-chain acyl-CoAs can cause them to adhere to plastic surfaces, leading to inaccurate pipetting. Use low-retention pipette tips.[2]

  • Micelle Formation: If the substrate concentration is above its CMC, the enzyme may only be able to act on the monomeric form, leading to non-linear reaction rates.

  • Enzyme Instability: Ensure your enzyme is stable and active under the assay conditions. Run appropriate controls.

Troubleshooting Guides

Enzymatic Assay for 3-Ketoacyl-CoA Thiolase

3-Ketoacyl-CoA thiolase catalyzes the final step of β-oxidation, cleaving 3-oxoacyl-CoA into acetyl-CoA and a shortened acyl-CoA.[7][8][9]

Common Pitfall: High Background or Low Signal-to-Noise Ratio

  • Possible Cause 1: Substrate Instability. The spontaneous degradation of the thioester bond can release free CoA, which may react with the detection reagent in some assay formats.

    • Solution: Prepare the substrate solution immediately before use and keep it on ice. Run a "no-enzyme" control to measure the rate of non-enzymatic hydrolysis and subtract this from your experimental values.

  • Possible Cause 2: Interfering Substances. Components in your sample or buffers may interfere with the assay.

    • Solution: Avoid substances like EDTA (>0.5 mM), SDS (>0.2%), and high concentrations of detergents in your sample preparation unless absolutely necessary.[10] If your sample contains these, run a control with the buffer components to assess their impact.

Experimental Protocol: Spectrophotometric Assay for 3-Ketoacyl-CoA Thiolase

This protocol is a general guideline and may require optimization for your specific enzyme and experimental setup.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 50 mM KCl and 2 mM MgCl2. Keep at room temperature for the assay.

    • Coenzyme A (CoA-SH) solution: Prepare a fresh solution in the assay buffer.

    • DTNB (Ellman's Reagent) solution: Prepare a fresh solution in the assay buffer.

    • Substrate (this compound): Prepare a stock solution in an appropriate organic solvent and dilute to the final working concentration in the assay buffer immediately before use.

  • Assay Procedure:

    • In a cuvette, combine the assay buffer, CoA-SH solution, and DTNB solution.

    • Add the substrate to initiate the reaction.

    • Monitor the increase in absorbance at 412 nm, which corresponds to the reaction of the newly formed free thiol group of the shortened acyl-CoA with DTNB.

    • The rate of the reaction is proportional to the enzyme activity.

ParameterRecommended Starting Concentration
This compound10-100 µM (optimize based on Km)
Coenzyme A50-200 µM
DTNB100-500 µM
EnzymeTitrate to determine a linear reaction rate
LC-MS/MS Analysis of this compound

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the specific and sensitive quantification of acyl-CoAs.[7][11]

Common Pitfall: Low Signal Intensity or Poor Peak Shape

  • Possible Cause 1: Inefficient Ionization. Long-chain acyl-CoAs can be difficult to ionize efficiently in the mass spectrometer source.

    • Solution: Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, gas flow, and temperature. Positive ion mode is often preferred for acyl-CoAs.

  • Possible Cause 2: Sample Degradation. The compound can degrade in the autosampler.

    • Solution: Keep the autosampler cooled to 4°C. Analyze samples as quickly as possible after preparation.

  • Possible Cause 3: Poor Chromatography. The amphipathic nature of the molecule can lead to poor peak shape.

    • Solution: Use a C18 reversed-phase column. Optimize the mobile phase composition and gradient. The use of a weak base, such as ammonium hydroxide, in the mobile phase can improve peak shape.

Experimental Protocol: General LC-MS/MS Method for Acyl-CoA Analysis

This is a starting point for method development.

  • Sample Preparation:

    • Extract acyl-CoAs from your biological sample using a suitable method, such as solid-phase extraction or protein precipitation with cold methanol.

    • Reconstitute the dried extract in a solvent compatible with your LC mobile phase.

  • LC Conditions:

    • Column: C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% ammonium hydroxide.

    • Mobile Phase B: Acetonitrile with 0.1% ammonium hydroxide.

    • Gradient: Start with a low percentage of B and gradually increase to elute the analyte.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: Calculate the [M+H]+ for this compound.

    • Product Ion: A common and abundant fragmentation for acyl-CoAs is the neutral loss of the 3'-phosphoadenosine diphosphate moiety (507 Da). Another characteristic fragment is the CoA moiety itself at m/z 428.

ParameterSuggested Value
Column Temperature40°C
Flow Rate0.3 mL/min
Injection Volume5 µL
Collision EnergyOptimize for the specific instrument and analyte

Visualizing the Metabolic Context

The following diagram illustrates the position of this compound within the peroxisomal β-oxidation pathway of docosahexaenoic acid (DHA).

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisomal Matrix DHA_CoA Docosahexaenoyl-CoA (C22:6) Enoyl_CoA trans-2-Enoyl-DHA-CoA DHA_CoA->Enoyl_CoA Acyl-CoA Oxidase Hydroxyacyl_CoA 3-Hydroxy-DHA-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Oxoacyl_CoA 3-Oxo-docosa-7,10,13,16,19- all-cis-pentaenoyl-CoA Hydroxyacyl_CoA->Oxoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shortened_Acyl_CoA Shortened Acyl-CoA (C20:5) Oxoacyl_CoA->Shortened_Acyl_CoA 3-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA 3-Ketoacyl-CoA Thiolase

Caption: Peroxisomal β-oxidation of DHA.

Experimental Workflow for a 3-Ketoacyl-CoA Thiolase Assay

The following diagram outlines a typical workflow for conducting an enzymatic assay with this compound as a substrate.

Thiolase_Assay_Workflow start Start reagent_prep Prepare Assay Buffer, CoA, and DTNB start->reagent_prep substrate_prep Prepare Substrate Solution (fresh, on ice) reagent_prep->substrate_prep enzyme_prep Prepare Enzyme Dilution substrate_prep->enzyme_prep assay_setup Combine Buffer, CoA, DTNB, and Substrate in Cuvette enzyme_prep->assay_setup initiate_reaction Add Enzyme to Initiate Reaction assay_setup->initiate_reaction measure_absorbance Monitor Absorbance at 412 nm initiate_reaction->measure_absorbance data_analysis Calculate Reaction Rate measure_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for a 3-ketoacyl-CoA thiolase assay.

References

Technical Support Center: Enzyme Assays with 3-Oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-Oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure the success of your enzyme assays.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the substrate and its use in enzymatic reactions.

Q1: What is this compound and which enzyme acts on it?

A1: this compound is a key metabolic intermediate. It is derived from the omega-3 fatty acid, docosahexaenoic acid (DHA, C22:6). Its metabolism is a critical part of the peroxisomal β-oxidation pathway.[1][2][3] The primary enzyme that catalyzes the breakdown of this substrate is 3-ketoacyl-CoA thiolase (also known as acetyl-CoA C-acyltransferase).[4][5][6] This enzyme performs the final step in each cycle of β-oxidation, cleaving the substrate into a shortened acyl-CoA and acetyl-CoA.[7]

Q2: Why is this substrate challenging to work with?

A2: The challenges stem from its unique physicochemical properties:

  • Instability: As a polyunsaturated acyl-CoA (PUFA-CoA), it is highly susceptible to non-enzymatic oxidation at its five cis double bonds.[8][9][10] This can lead to high background signals, substrate inhibition, or a reduction in the active substrate concentration.

  • Solubility and Aggregation: Like other long-chain fatty acyl-CoAs, it is amphipathic and can form micelles in aqueous solutions above its critical micelle concentration (CMC).[11][12][13] Enzyme kinetics can be significantly altered if the substrate is in a micellar form rather than as a free monomer.[12][13]

  • Purity: The substrate's purity is critical and should be verified, as degradation products can interfere with the assay.

Q3: What is the fundamental reaction catalyzed by 3-ketoacyl-CoA thiolase with this substrate?

A3: The thiolase catalyzes a thiolytic cleavage reaction. It uses a molecule of free Coenzyme A (CoA-SH) to break the bond between the alpha (C2) and beta (C3) carbons of the 3-oxoacyl-CoA substrate.

Reaction: 3-Oxo-docosa-7,10,13,16,19-pentaenoyl-CoA + CoA-SH ⇌ 3-Oxo-eicosa-5,8,11,14,17-pentaenoyl-CoA (a C20:5 acyl-CoA) + Acetyl-CoA

This reaction is reversible, but under typical physiological conditions, the cleavage (thiolysis) is favored.[7]

Part 2: Troubleshooting Guide

This guide is structured by the specific problem you may be observing in your assay.

Problem 1: No or Very Low Enzyme Activity
Potential Cause Explanation & Recommended Solution
Inactive Enzyme The enzyme may have denatured due to improper storage (temperature fluctuations) or handling (repeated freeze-thaw cycles). Solution: Use a fresh aliquot of the enzyme. Always store enzymes at their recommended temperature (typically -80°C in a glycerol-containing buffer) and keep them on ice during experiment setup.
Substrate Degradation The polyunsaturated acyl-CoA substrate is prone to oxidation and hydrolysis.[14] If the thioester bond is hydrolyzed, it is no longer a substrate for the thiolase. Solution: Prepare the substrate solution fresh for each experiment from a concentrated stock stored under inert gas (argon or nitrogen) at -80°C. Minimize its exposure to air and light.
Incorrect Assay Buffer Thiolase activity is pH-dependent. The optimal pH is typically slightly alkaline (pH 8.0-8.5) to favor the thiolytic cleavage. Incorrect ionic strength can also inhibit activity. Solution: Verify the pH of your assay buffer at the temperature of the assay. Optimize the buffer composition, starting with a standard like 100 mM Tris-HCl, pH 8.5.
Missing Co-substrate (CoA-SH) The thiolase reaction requires free Coenzyme A (CoA-SH) as a co-substrate for the cleavage reaction. Solution: Ensure that CoA-SH is included in the reaction mixture at an appropriate concentration (e.g., 50-100 µM). Prepare CoA-SH solutions fresh as they are also susceptible to oxidation.
Substrate Concentration Above CMC If the substrate concentration exceeds its critical micelle concentration (CMC), the enzyme may not be able to access the monomeric substrate efficiently, leading to apparent low activity.[12][13] Solution: Determine the working concentration range for your substrate. While the exact CMC for this specific molecule is not widely published, for similar long-chain acyl-CoAs, it can be in the low micromolar range (3-30 µM).[15] Run a substrate titration curve to find the optimal concentration. Including a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) or BSA can sometimes help, but must be validated.
Problem 2: High Background Signal / Non-linear Reaction Rate
Potential Cause Explanation & Recommended Solution
Non-enzymatic Substrate Hydrolysis The thioester bond of the acyl-CoA can hydrolyze spontaneously, especially at alkaline pH. This releases CoA-SH, which can react with the detection reagent (e.g., DTNB) in some assay formats, causing a high background. Solution: Run a "no-enzyme" control for every experiment. This control contains all reaction components except the enzyme. Subtract the rate of this background reaction from your enzyme-catalyzed reaction rate.
Substrate Oxidation Oxidation of the polyunsaturated acyl chain can generate products that absorb at the detection wavelength or interfere with the assay chemistry. Solution: Deoxygenate all buffers by purging with nitrogen or argon before use.[16] Consider including a small amount of an antioxidant like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in your buffer, but first verify that it does not interfere with your enzyme or detection method.
Contaminated Reagents Contamination in buffers, water, or other reagents can lead to a high background. This is particularly true for spectrophotometric assays monitoring NADH/NADPH, where contaminating dehydrogenases can be an issue.[17] Solution: Use high-purity reagents (e.g., molecular biology grade) and water. Prepare fresh solutions and filter-sterilize if necessary.
Problem 3: Poor Reproducibility Between Replicates
Potential Cause Explanation & Recommended Solution
Inaccurate Pipetting The substrate is often viscous and may stick to pipette tips, especially at high concentrations. Enzymes are used at very low concentrations, making small volume errors significant. Solution: Use low-retention pipette tips. When pipetting the substrate, aspirate and dispense slowly to ensure accuracy. For the enzyme, prepare a master mix to distribute to all replicates, minimizing pipetting errors.
Temperature Fluctuations Enzyme activity is highly sensitive to temperature. Inconsistent temperatures between wells of a plate or between different runs can cause variability. Solution: Ensure that all reaction components are pre-equilibrated to the assay temperature before initiating the reaction. Use a temperature-controlled plate reader or water bath.
Substrate Adsorption Long-chain acyl-CoAs can adsorb to the surfaces of plastic tubes and microplates, reducing the effective concentration in solution. Solution: Consider using low-binding microplates. Including 0.01-0.05% (w/v) Bovine Serum Albumin (BSA) in the assay buffer can help prevent non-specific binding and also stabilize the enzyme.[5]

Part 3: Experimental Protocols & Visualizations

Workflow for Troubleshooting Thiolase Assays

This diagram outlines a logical flow for diagnosing and solving common assay problems.

G cluster_start Start: Assay Fails cluster_checks Initial Checks cluster_diagnostics Diagnostic Pathways cluster_solutions Solutions Start Observe Problem: No Activity, High Background, or Poor Reproducibility NoEnzyme Run 'No Enzyme' Control Start->NoEnzyme PositiveControl Run Positive Control (e.g., acetoacetyl-CoA + known thiolase) Start->PositiveControl HighBg Is Background High in 'No Enzyme' Control? NoEnzyme->HighBg PosCtrlFail Does Positive Control Fail? PositiveControl->PosCtrlFail HighBg->PosCtrlFail No FixSubstrate Troubleshoot Substrate: - Prepare fresh - Check purity - Degas buffers HighBg->FixSubstrate Yes EnzymeTitr Run Enzyme Titration PosCtrlFail->EnzymeTitr No FixAssay Troubleshoot Assay Components: - Check buffer pH - Verify detection reagents - Use fresh CoA-SH PosCtrlFail->FixAssay Yes SubstrateTitr Run Substrate Titration OptimizeConc Optimize Concentrations: - Use substrate below CMC - Find linear range for enzyme SubstrateTitr->OptimizeConc EnzymeTitr->SubstrateTitr Enzyme OK FixEnzyme Troubleshoot Enzyme: - Use new aliquot - Check storage conditions - Optimize concentration EnzymeTitr->FixEnzyme Success Assay Successful FixSubstrate->Success FixAssay->Success FixEnzyme->Success OptimizeConc->Success

Caption: A logical workflow for diagnosing and resolving common issues in thiolase assays.

Biochemical Reaction Pathway

This diagram illustrates the role of 3-ketoacyl-CoA thiolase in the peroxisomal β-oxidation of a DHA-derived intermediate.

G cluster_pathway Peroxisomal β-Oxidation Cycle Substrate 3-Oxo-docosa-7,10,13,16,19- pentaenoyl-CoA (C22-ketoacyl-CoA) Enzyme 3-Ketoacyl-CoA Thiolase Substrate->Enzyme CoA CoA-SH CoA->Enzyme Product1 3-Oxo-eicosa-5,8,11,14,17- pentaenoyl-CoA (C20-ketoacyl-CoA) Enzyme->Product1 Product2 Acetyl-CoA Enzyme->Product2 Cycle To next cycle or other pathways Product1->Cycle

Caption: The thiolytic cleavage step catalyzed by 3-ketoacyl-CoA thiolase.

Protocol: Spectrophotometric Thiolase Assay (DTNB Method)

This continuous assay measures the thiolytic cleavage of the substrate by quantifying the release of free Coenzyme A (CoA-SH) using 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent). The reaction of CoA-SH with DTNB produces 2-nitro-5-thiobenzoate (TNB²⁻), which has a strong absorbance at 412 nm.

Materials:

  • Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5. Degas before use.

  • Enzyme: Purified 3-ketoacyl-CoA thiolase, diluted in a buffer containing BSA for stability.

  • Substrate: this compound stock solution (e.g., 1-5 mM in an appropriate buffer, stored at -80°C under argon).

  • Co-substrate: 10 mM Coenzyme A (CoA-SH) in water, prepared fresh.

  • Detection Reagent: 10 mM DTNB in Assay Buffer, prepared fresh and protected from light.

Procedure:

  • Prepare Reaction Master Mix: In a microcentrifuge tube, prepare a master mix for the desired number of reactions (plus extra for pipetting error). For a final reaction volume of 200 µL:

    • 150 µL Assay Buffer

    • 2 µL 10 mM CoA-SH (Final: 100 µM)

    • 4 µL 10 mM DTNB (Final: 200 µM)

  • Set up Reactions:

    • Pipette 156 µL of the Reaction Master Mix into each well of a clear, flat-bottom 96-well plate.

    • Add 20 µL of appropriately diluted enzyme to the "Test" wells.

    • Add 20 µL of enzyme dilution buffer to the "No Enzyme Control" wells.

    • Add 20 µL of a known active thiolase to "Positive Control" wells (if using).

  • Equilibrate: Incubate the plate at the desired assay temperature (e.g., 25°C or 37°C) for 5 minutes in a temperature-controlled spectrophotometer.

  • Initiate Reaction:

    • Add 20 µL of the substrate solution to each well to initiate the reaction. The final substrate concentration needs to be optimized (e.g., start with a final concentration of 10-20 µM).

    • Mix the plate gently (do not introduce bubbles).

  • Measure Absorbance:

    • Immediately begin monitoring the increase in absorbance at 412 nm (A₄₁₂) every 15-30 seconds for 5-10 minutes.

  • Data Analysis:

    • Determine the reaction rate (ΔA₄₁₂/min) from the linear portion of the progress curve.

    • Subtract the rate of the "No Enzyme Control" from the "Test" wells.

    • Calculate the specific activity using the Beer-Lambert law (A = εcl). The molar extinction coefficient (ε) for TNB²⁻ at 412 nm is 14,150 M⁻¹cm⁻¹.

References

Technical Support Center: Refining Separation Techniques for 3-Oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 3-Oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the unique challenges associated with the separation and analysis of this highly unsaturated beta-ketoacyl-CoA.

Introduction: The Challenge of a Multifaceted Molecule

This compound is a key intermediate in the peroxisomal β-oxidation of docosahexaenoic acid (DHA). Its analysis is critical for understanding lipid metabolism and related pathologies. However, its structure presents a tripartite challenge for separation science:

  • The Long Acyl Chain: Its C22 backbone imparts significant hydrophobicity, requiring careful selection of reverse-phase chromatographic conditions.

  • The Polyunsaturated Nature: The five cis double bonds make the molecule susceptible to oxidation, necessitating preventative measures during sample preparation and analysis.

  • The β-Keto Moiety: This functional group is notoriously unstable and prone to decarboxylation, especially under acidic conditions and at elevated temperatures.

This guide is structured to address these challenges head-on, providing you with the expertise to develop robust and reproducible separation methods.

Frequently Asked Questions (FAQs)

Q1: My peak for 3-oxo-DHA-CoA is broad and tailing. What are the likely causes?

  • Answer: Peak broadening and tailing for this analyte can stem from several factors. Firstly, secondary interactions between the phosphate groups of the CoA moiety and active sites on the silica backbone of your C18 column can cause tailing. Using a high-purity, end-capped C18 column is crucial. Secondly, ensure your sample solvent is not significantly stronger than your initial mobile phase conditions, as this can cause peak distortion. If possible, dissolve your sample in the starting mobile phase. Lastly, consider the possibility of on-column degradation, which can lead to a broadened peak.

Q2: I'm observing a gradual loss of signal intensity over a sequence of injections. What could be the issue?

  • Answer: Signal loss over time often points to analyte instability. This compound is susceptible to both oxidation and decarboxylation. To mitigate this, ensure your autosampler is temperature-controlled (set to 4°C). It is also advisable to prepare fresh sample vials for longer sequences. Consider adding an antioxidant like butylated hydroxytoluene (BHT) to your sample solvent, but be sure to check for potential interference with your analysis.

Q3: I'm having trouble separating my target analyte from other, closely eluting peaks. What are these likely to be and how can I improve resolution?

  • Answer: In biological samples, co-eluting species are likely other intermediates of DHA β-oxidation. The most probable of these are the preceding and succeeding metabolites in the pathway: 3-hydroxy-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA and the chain-shortened 3-oxo-eicosa-5,8,11,14,17-all-cis-pentaenoyl-CoA. To improve resolution, you can try several approaches:

    • Gradient Optimization: Decrease the ramp of your organic solvent gradient. A shallower gradient will provide more time for the separation of closely eluting compounds.

    • Mobile Phase Additives: Ensure your mobile phase is buffered to a pH that maximizes the retention differences between your analyte and the potential contaminants. A slightly acidic to neutral pH is often a good starting point to balance analyte stability and chromatographic performance.

    • Column Chemistry: If resolution is still an issue, consider a column with a different C18 bonding chemistry or a phenyl-hexyl phase, which can offer different selectivity for unsaturated compounds.

Q4: What is the optimal pH for the mobile phase to ensure the stability of the 3-oxo group?

  • Answer: The stability of β-keto acids is pH-dependent. Acidic conditions can accelerate decarboxylation. Therefore, a mobile phase pH in the range of 6.0-7.0 is recommended as a starting point. This can be achieved using an ammonium acetate buffer, which is also compatible with mass spectrometry. Avoid strongly acidic modifiers like formic acid or trifluoroacetic acid if possible, or use them at very low concentrations if necessary for chromatographic reasons.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the separation of this compound.

Problem Potential Cause Recommended Solution
No Peak or Very Low Signal 1. Analyte Degradation- Prepare fresh samples and keep them at 4°C. - Ensure mobile phase pH is not acidic. - Check for sources of oxidation and consider using an antioxidant.
2. Inefficient Ionization (LC-MS)- Optimize ESI source parameters (e.g., capillary voltage, gas flow). - Ensure the mobile phase contains a suitable modifier for ionization (e.g., ammonium acetate).
Split or Double Peaks 1. Injection Solvent Incompatibility- Dissolve the sample in the initial mobile phase. - Reduce injection volume.
2. Column Void or Contamination- Flush the column with a strong solvent. - If the problem persists, replace the column.
Retention Time Drift 1. Inconsistent Mobile Phase Composition- Prepare fresh mobile phase daily. - Ensure thorough mixing of mobile phase components.
2. Temperature Fluctuations- Use a column oven to maintain a constant temperature.
3. Column Equilibration- Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
High Backpressure 1. Column Frit Blockage- Filter all samples and mobile phases. - Use an in-line filter before the column.
2. Sample Precipitation- Ensure the sample is fully dissolved in the injection solvent.

Experimental Protocols

Protocol 1: Sample Preparation and Extraction

This protocol is designed to minimize degradation of this compound during extraction from biological matrices.

Materials:

  • Ice-cold 100 mM potassium phosphate buffer, pH 7.0

  • Acetonitrile (ACN), HPLC grade

  • Isopropanol, HPLC grade

  • Solid Phase Extraction (SPE) cartridges (C18)

  • Nitrogen gas evaporator

Procedure:

  • Homogenize tissue samples or cell pellets in 4 volumes of ice-cold potassium phosphate buffer.

  • Add 2 volumes of a 1:1 (v/v) mixture of ACN and isopropanol to the homogenate to precipitate proteins.

  • Vortex vigorously for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant containing the acyl-CoAs.

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with 5 mL of 20% methanol in water to remove polar impurities.

  • Elute the acyl-CoAs with 2 mL of 80% ACN in water.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen gas at room temperature.

  • Reconstitute the dried extract in a known volume of the initial mobile phase for LC-MS analysis.

Protocol 2: LC-MS/MS Method for Separation and Quantification

This method provides a robust starting point for the separation of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a temperature-controlled autosampler and column oven.

  • Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: High-purity, end-capped C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 20% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive ESI.

  • Scan Type: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM).

  • Precursor Ion (Q1): [M+H]+ for this compound.

  • Product Ion (Q3): A common fragment for acyl-CoAs is the phosphopantetheine moiety.

  • Collision Energy: Optimize for the specific instrument and analyte.

Visualizing the Workflow and Key Relationships

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenization Homogenization (pH 7.0, 4°C) Precipitation Protein Precipitation (ACN/Isopropanol) Homogenization->Precipitation Minimize enzymatic degradation Extraction Solid Phase Extraction (C18 SPE) Precipitation->Extraction Isolate lipid fraction Reconstitution Reconstitution in Mobile Phase A Extraction->Reconstitution Concentrate and purify Injection HPLC Injection Reconstitution->Injection Separation Reverse-Phase Separation (C18) Injection->Separation Ionization Positive ESI Separation->Ionization Elution Detection MS/MS Detection (MRM/PRM) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for the analysis of this compound.

stability_factors cluster_factors Degradation Factors cluster_mitigation Mitigation Strategies Analyte 3-Oxo-Pentaenoyl-CoA Stability pH Low pH (Acidic Conditions) pH->Analyte promotes Decarboxylation Temp High Temperature Temp->Analyte accelerates Degradation Oxidation Oxidative Stress Oxidation->Analyte causes Oxidative Damage Buffer Buffered Mobile Phase (pH 6.0-7.0) Buffer->pH controls Cooling Temperature Control (Autosampler at 4°C) Cooling->Temp minimizes Antioxidant Use of Antioxidants (e.g., BHT) Antioxidant->Oxidation prevents

Caption: Key factors affecting the stability of this compound and mitigation strategies.

Technical Support Center: Experimental Integrity of 3-Oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, to our dedicated resource for ensuring the stability and integrity of 3-Oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA in your experimental workflows. This molecule, a key intermediate in the peroxisomal β-oxidation of docosahexaenoic acid (DHA), is uniquely susceptible to degradation due to its combination of a highly polyunsaturated fatty acyl chain and a reactive β-keto-thioester moiety. This guide provides in-depth, field-proven insights to help you navigate these challenges and achieve reliable, reproducible results.

Understanding the Instability: A Dual Challenge

The experimental fragility of this compound stems from two distinct structural features:

  • The Polyunsaturated Acyl Chain: The five cis double bonds in the docosapentaenoyl chain are highly susceptible to oxidation. This process, initiated by reactive oxygen species (ROS), can trigger a chain reaction leading to a heterogeneous mixture of truncated and modified byproducts, compromising sample purity and biological activity.

  • The 3-Oxo-Thioester Moiety: The thioester bond is energetically activated, making it prone to hydrolysis, particularly under non-optimal pH conditions.[1] The presence of the ketone at the β-position (C3) further predisposes the molecule to thiolytic cleavage, a reaction central to its metabolic role but a significant liability during experimental handling.[2]

Our primary goal is to mitigate these two degradation pathways through meticulous experimental design and handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of degradation in my this compound sample?

A1: Degradation can manifest as:

  • Inconsistent enzyme kinetics: You may observe lower reaction velocities or a complete loss of activity in enzymatic assays.

  • Poor LC-MS performance: This includes the appearance of multiple, unexpected peaks, a decrease in the main analyte peak area, and poor peak shape.[3]

  • Visible changes: In concentrated solutions, you might observe a slight yellowing or the formation of precipitates over time, indicative of oxidative polymerization or insolubility of degradation products.

Q2: What is the optimal pH range for working with this molecule?

A2: The thioester bond is most stable in a slightly acidic to neutral pH range, typically pH 6.0-7.0 .[1] Alkaline conditions (pH > 7.5) significantly accelerate the rate of hydrolysis of the thioester bond. Strongly acidic conditions should also be avoided.

Q3: Can I add antioxidants to my solutions?

A3: Yes, the use of antioxidants is highly recommended, especially for experiments of longer duration. Butylated hydroxytoluene (BHT) is a common choice for its efficacy in organic solvents and its compatibility with many enzymatic systems. When preparing aqueous buffers, ensure they are degassed and consider adding a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.

Q4: How many freeze-thaw cycles can my stock solution tolerate?

A4: Ideally, zero. Each freeze-thaw cycle exposes the compound to temperature gradients and potential ice crystal formation that can accelerate degradation. It is imperative to aliquot your stock solution into single-use volumes immediately after reconstitution.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal in LC-MS Analysis 1. Degradation during sample preparation: Enzymatic activity (thioesterases) in your sample may have cleaved the molecule.[4]1. Implement Rapid Quenching: Immediately stop enzymatic reactions by adding ice-cold methanol or an acidic buffer to denature enzymes.[4] Work quickly and keep samples on ice at all times.
2. Hydrolysis post-extraction: Reconstitution in a purely aqueous or alkaline buffer.2. Optimize Reconstitution Solvent: Reconstitute the dried extract in methanol or a methanol/water mixture with a slightly acidic pH.[4] Analyze samples promptly after reconstitution.
3. Oxidation: Exposure to oxygen during sample handling or storage.3. Maintain an Inert Environment: Use degassed solvents. Overlay aliquots with argon or nitrogen gas before sealing and freezing.
Non-Reproducible Results in Enzyme Assays 1. Inconsistent Substrate Concentration: Degradation of the working solution during the experiment.1. Prepare Fresh Working Solutions: Make working solutions immediately before use from a properly stored, single-use aliquot. Keep the working solution on ice throughout the experiment.
2. Oxidized Substrate: The polyunsaturated chain has been oxidized, rendering it a poor substrate for the enzyme.2. Incorporate Antioxidants: Consider adding BHT to your assay buffer, if compatible with your enzyme.
3. Enzyme Instability: The issue may be with your enzyme, not the substrate.3. Run Controls: Always include positive and negative controls to verify enzyme activity and rule out other confounding factors.
Appearance of Multiple Peaks in Chromatogram 1. Oxidative Byproducts: Formation of various hydroperoxides, aldehydes, and truncated acyl-CoAs.1. Strict Anaerobic Handling: Prepare samples in a glove box or under a constant stream of inert gas. Use high-purity, degassed solvents for both sample preparation and LC mobile phases.
2. Hydrolysis Products: Peaks corresponding to Coenzyme A and 3-oxo-docosapentaenoic acid.2. Verify Buffer pH: Ensure all buffers and solutions that come into contact with the sample are within the optimal pH 6.0-7.0 range.

Core Experimental Protocols

Protocol 1: Reconstitution and Aliquoting of Lyophilized Powder

This protocol is designed to create stable, single-use aliquots, which is the most critical step in preserving the integrity of the compound.

  • Equilibration: Allow the sealed vial of lyophilized this compound to warm to room temperature for at least 15-20 minutes. This prevents atmospheric moisture from condensing on the cold powder upon opening.

  • Solvent Preparation: Use a high-purity, degassed solvent. For a concentrated stock, methanol or a slightly acidic buffer (e.g., 50 mM potassium phosphate, pH 6.5) is recommended.

  • Reconstitution: Under a gentle stream of argon or nitrogen, open the vial and add the appropriate volume of solvent to achieve the desired stock concentration. Gently vortex to ensure complete dissolution.

  • Aliquoting: Immediately, using low-retention pipette tips, dispense the stock solution into single-use, amber glass or polypropylene microvials. The volume should be appropriate for a single experiment.

  • Inert Overlay: Before sealing each aliquot, flush the headspace of the vial with argon or nitrogen.

  • Flash Freezing: Immediately snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath.

  • Long-Term Storage: Transfer the frozen aliquots to an -80°C freezer for long-term storage.

Protocol 2: General Workflow for an Enzymatic Assay

This workflow minimizes degradation during an experiment involving enzymes like peroxisomal 3-ketoacyl-CoA thiolase.

  • Buffer Preparation: Prepare the assay buffer (e.g., Tris-HCl or potassium phosphate, pH 7.0) and degas it thoroughly by sparging with nitrogen or argon for 15-20 minutes. Keep the buffer on ice.

  • Substrate Preparation: Thaw a single-use aliquot of the this compound stock solution on ice. Dilute it to the final working concentration in the degassed assay buffer immediately before starting the reactions.

  • Reaction Setup: In a pre-chilled plate or tubes, add all reaction components (buffer, cofactors, etc.) except the enzyme.

  • Initiation: Add the enzyme to initiate the reaction.

  • Incubation: Incubate at the desired temperature for the specified time. For kinetic studies, ensure the instrument (e.g., spectrophotometer) is pre-warmed.

  • Quenching: Stop the reaction decisively. A common method is to add an equal volume of ice-cold acetonitrile or a 10% trichloroacetic acid solution. This will precipitate the protein and halt all enzymatic activity.

  • Analysis: Centrifuge the quenched reaction to pellet the precipitated protein. The supernatant can then be analyzed by LC-MS or other methods.

Visualization of Degradation Pathways and Workflow

cluster_0 Degradation Pathways A 3-Oxo-DPA-CoA (Intact Molecule) B Oxidized Byproducts (Hydroperoxides, Aldehydes) A->B Oxidation (O₂, Metal Ions, Light) C Hydrolysis/Thiolysis Products (3-Oxo-DPA + CoA) A->C Hydrolysis/Thiolysis (pH > 7.5, Thioesterases)

Caption: Primary degradation routes for the target molecule.

A 1. Reconstitute & Aliquot (Inert atmosphere, Snap-freeze) B 2. Store at -80°C (Single-use aliquots) A->B Storage C 3. Prepare Working Solution (Use one aliquot, on ice, degassed buffer) B->C Pre-Experiment D 4. Run Experiment (Minimize time, control pH) C->D Experiment E 5. Quench Reaction (Cold organic solvent/acid) D->E Termination F 6. Analyze Promptly (LC-MS) E->F Analysis

Caption: Recommended experimental workflow to minimize degradation.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Confirmation of 3-Oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the intricate study of lipid metabolism, the unambiguous identification of key metabolic intermediates is paramount. This guide provides an in-depth technical comparison of analytical methodologies for confirming the identity of 3-Oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA, a critical intermediate in the peroxisomal β-oxidation of docosahexaenoic acid (DHA). We will delve into the nuances of mass spectrometry, nuclear magnetic resonance spectroscopy, and enzymatic assays, offering field-proven insights and supporting experimental data to ensure the trustworthiness and accuracy of your findings.

The Metabolic Context: Why Precise Identification Matters

Below is a simplified representation of the relevant portion of the peroxisomal β-oxidation pathway, highlighting the position of our target analyte.

Peroxisomal_Beta_Oxidation Docosapentaenoyl-CoA Docosapentaenoyl-CoA Enoyl-CoA Enoyl-CoA Docosapentaenoyl-CoA->Enoyl-CoA Acyl-CoA Oxidase 3(S)-Hydroxyacyl-CoA 3(S)-Hydroxyacyl-CoA Enoyl-CoA->3(S)-Hydroxyacyl-CoA Enoyl-CoA Hydratase 3-Oxoacyl-CoA 3-Oxoacyl-CoA 3(S)-Hydroxyacyl-CoA->3-Oxoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Chain-shortened Acyl-CoA + Acetyl-CoA Chain-shortened Acyl-CoA + Acetyl-CoA 3-Oxoacyl-CoA->Chain-shortened Acyl-CoA + Acetyl-CoA 3-Oxoacyl-CoA Thiolase

Caption: Simplified Peroxisomal β-Oxidation Pathway.

Core Analytical Strategies: A Comparative Overview

The confirmation of this compound hinges on techniques that can provide detailed structural information. The primary methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Enzymatic assays serve as valuable orthogonal methods for functional confirmation.

FeatureLC-MS/MSNMR SpectroscopyEnzymatic Assays
Specificity High (can distinguish isomers with appropriate chromatography)Very High (provides detailed structural information)Moderate (can be specific for a class of compounds)
Sensitivity Very High (picomole to femtomole range)Low (micromole to nanomole range)High (can be amplified)
Sample Requirement LowHighLow to Moderate
Structural Information Molecular weight and fragmentation patternsComplete 3D structure and connectivityConfirms presence of a specific functional group
Throughput HighLowHigh

In-Depth Analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the cornerstone for the sensitive and specific detection of acyl-CoA species from complex biological matrices. The combination of chromatographic separation with mass analysis provides two dimensions of specificity.

Chromatographic Separation

A reversed-phase C18 column is typically employed for the separation of long-chain acyl-CoAs. A gradient elution with a mobile phase containing an ion-pairing agent or a volatile buffer, such as ammonium acetate, is crucial for achieving good peak shape and retention.

Mass Spectrometric Identification: The Telltale Fragments

In positive ion electrospray ionization (ESI) mode, acyl-CoAs exhibit characteristic fragmentation patterns. The most informative fragmentation is the neutral loss of the 3'-phosphoadenosine diphosphate moiety, which corresponds to a loss of 507.3 Da.[2] This fragmentation is highly specific for the CoA portion of the molecule, leaving the acyl chain intact for further analysis. Another common fragment corresponds to the pantetheine-3'-phosphoadenosine portion of Coenzyme A, appearing at an m/z of approximately 428.1.[2]

A key distinguishing feature for 3-oxoacyl-CoAs is the potential for cleavage of the bond between the acyl group and the CoA moiety, which can result in a fragment ion corresponding to deprotonated Coenzyme A at an m/z of 766 in negative ion mode.[3]

Predicted Fragmentation of this compound

DescriptionMolecular FormulaExact Mass (Da)Predicted [M+H]⁺ (m/z)Key Fragment Ions ([M+H]⁺) (m/z)
This compoundC₄₃H₆₄N₇O₁₈P₃S1099.321100.33593.03 (Acyl moiety), 428.1

Comparative Fragmentation:

The key to differentiating 3-oxo- from 3-hydroxyacyl-CoA lies in the mass of the precursor ion and the subsequent fragmentation of the acyl portion. The 3-hydroxy version will have a molecular weight that is 2 Da higher. Furthermore, under certain MS/MS conditions, the 3-hydroxyacyl-CoA may exhibit a characteristic loss of water (18 Da) from the acyl fragment, a fragmentation pathway not available to the 3-oxoacyl-CoA.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis Biological_Sample Biological Sample (Tissue, Cells) Extraction Acyl-CoA Extraction Biological_Sample->Extraction Purification Solid-Phase Extraction Extraction->Purification LC_Separation Reversed-Phase HPLC Purification->LC_Separation ESI Electrospray Ionization (+) LC_Separation->ESI MS1 MS1: Precursor Ion Scan ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2: Product Ion Scan CID->MS2 Data_Analysis Data_Analysis MS2->Data_Analysis Identify Characteristic Fragments

Caption: General LC-MS/MS Workflow for Acyl-CoA Analysis.

Unambiguous Structural Elucidation with Nuclear Magnetic Resonance (NMR) Spectroscopy

While less sensitive than MS, NMR spectroscopy provides unparalleled detail about the chemical structure of a molecule, making it the gold standard for absolute structure confirmation, particularly for synthesized standards.

Key Diagnostic Signals

For this compound, several key proton (¹H) and carbon (¹³C) NMR signals would be diagnostic:

  • ¹H NMR: The protons on the carbon alpha to the keto group (C2) are expected to appear as a singlet at a downfield chemical shift (around 3.5-4.0 ppm) due to the electron-withdrawing effect of both the ketone and the thioester. This is in contrast to the corresponding 3-hydroxyacyl-CoA, where the C2 protons would be a doublet of doublets at a more upfield position, and the C3 proton would appear as a multiplet around 4.0-4.5 ppm. The protons on the carbon between the keto group and the first double bond (C4) would also have a characteristic downfield shift.

  • ¹³C NMR: The carbonyl carbon of the keto group (C3) will have a very characteristic chemical shift in the range of 190-220 ppm, which is significantly downfield from the carbon bearing the hydroxyl group in the 3-hydroxyacyl-CoA (typically 60-75 ppm).

Predicted ¹H NMR Chemical Shifts (δ, ppm) for Key Protons

Proton3-Oxoacyl-CoA (Predicted)3-Hydroxyacyl-CoA (Typical)Enoyl-CoA (Typical)
C2-H ~3.8 (singlet)~2.5 (multiplet)~6.0-7.0 (multiplet)
C3-H -~4.2 (multiplet)~6.0-7.0 (multiplet)
Olefinic (C7-C20) ~5.3-5.5 (multiplet)~5.3-5.5 (multiplet)~5.3-5.5 (multiplet)

Orthogonal Confirmation with Enzymatic Assays

Enzymatic assays provide a functional confirmation of the identity of a β-oxidation intermediate. By using specific dehydrogenases, the interconversion between the 3-hydroxy and 3-oxo forms can be monitored.

Experimental Protocol: Spectrophotometric Assay

This assay relies on the NAD⁺-dependent oxidation of the 3-hydroxyacyl-CoA to the 3-oxoacyl-CoA by 3-hydroxyacyl-CoA dehydrogenase. The reaction can be monitored by the increase in absorbance at 340 nm due to the formation of NADH.

Step-by-Step Protocol:

  • Reaction Mixture: Prepare a reaction mixture in a cuvette containing buffer (e.g., 100 mM Tris-HCl, pH 8.5), NAD⁺ (e.g., 1 mM), and the purified 3-hydroxyacyl-CoA dehydrogenase.

  • Initiate Reaction: Add the sample suspected of containing 3-hydroxy-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA to the cuvette.

  • Monitor Absorbance: Immediately begin monitoring the absorbance at 340 nm over time. An increase in absorbance indicates the presence of the 3-hydroxyacyl-CoA substrate.

  • Confirmation of 3-Oxoacyl-CoA: To confirm the presence of the 3-oxoacyl-CoA, the reverse reaction can be performed by providing NADH and monitoring its consumption (decrease in absorbance at 340 nm).

This enzymatic approach, while not providing detailed structural information, is an excellent method to confirm the presence of the specific keto or hydroxyl functionality at the C3 position, thus complementing the data from MS and NMR.

Comparison with Alternatives: The Importance of Isomeric Purity

When confirming the identity of this compound, it is crucial to consider potential isomeric and isobaric interferences.

  • Positional Isomers: The position of the oxo group is definitively confirmed by the fragmentation pattern in MS/MS and the specific chemical shifts in NMR.

  • Cis/Trans Isomers: The all-cis configuration of the double bonds is a critical feature. While challenging to determine by MS alone, NMR spectroscopy, specifically the coupling constants between the olefinic protons, can confirm the cis geometry. Chromatographic methods, particularly with silver-ion HPLC, can also be employed to separate cis and trans isomers.[4]

  • Chain-length Homologs: Excellent chromatographic separation is key to resolving acyl-CoAs with different chain lengths. The precursor ion mass in MS provides a definitive measure of the chain length.

Conclusion: A Multi-faceted Approach to Confident Identification

The confident identification of this compound requires a multi-pronged analytical strategy. LC-MS/MS provides the necessary sensitivity and specificity for detection in biological samples, with characteristic fragmentation patterns offering a strong basis for identification. NMR spectroscopy, while requiring larger sample amounts, delivers unambiguous structural confirmation, which is essential for the characterization of synthesized standards. Finally, enzymatic assays serve as a valuable orthogonal technique to confirm the presence of the key functional group. By integrating these methodologies, researchers can ensure the scientific integrity of their findings and contribute to a deeper understanding of the complex world of lipid metabolism.

References

A Comparative Analysis of 3-Oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA in Peroxisomal β-Oxidation

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding Substrate Specificity in Fatty Acid Metabolism

In the intricate landscape of lipid metabolism, the processing of very-long-chain polyunsaturated fatty acids (VLC-PUFAs) presents unique biochemical challenges. This guide offers a detailed comparison of 3-Oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA, a key intermediate in the breakdown of docosahexaenoic acid (DHA), with other acyl-CoA substrates. We will delve into the enzymatic machinery of peroxisomal β-oxidation, providing experimental data and protocols to illuminate the factors governing substrate preference and metabolic efficiency. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of fatty acid catabolism.

The Central Role of Peroxisomes in VLC-PUFA Metabolism

While mitochondria are the primary sites of β-oxidation for most fatty acids, very-long-chain fatty acids (VLCFAs; >C20) and complex lipids are initially processed in peroxisomes.[1] This organelle is equipped with a distinct set of β-oxidation enzymes that are specialized for these challenging substrates.[2] The metabolism of DHA (C22:6n-3), an essential omega-3 fatty acid crucial for brain and retinal function, is a prime example of the peroxisome's indispensable role. DHA undergoes a process of chain shortening via peroxisomal β-oxidation, and this compound is a critical intermediate in this pathway.[3][4]

The initial steps of DHA breakdown involve its conversion to the corresponding acyl-CoA, followed by the action of straight-chain acyl-CoA oxidase (SCOX) to introduce a double bond at the C2 position. The subsequent hydration and dehydrogenation are carried out by the D-bifunctional protein (DBP), which possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[3][4] This leads to the formation of this compound, the substrate for the final thiolytic cleavage by peroxisomal thiolase.

Comparative Enzyme Kinetics: A Quantitative Look at Substrate Preference

The efficiency with which different acyl-CoAs are metabolized is determined by the kinetic parameters (Kₘ and Vₘₐₓ) of the β-oxidation enzymes. A lower Kₘ indicates a higher affinity of the enzyme for the substrate, while a higher Vₘₐₓ signifies a faster reaction rate.

A seminal study by Hovik and Osmundsen (1987) provides valuable comparative data on the overall rates of peroxisomal β-oxidation for a range of fatty acyl-CoAs.[5]

Table 1: Comparative Kinetics of Peroxisomal β-Oxidation for Various Acyl-CoAs

SubstrateChain Length & UnsaturationVₘₐₓ (% of Palmitoyl-CoA)Kₘ (µM)
Palmitoyl-CoAC16:010013.8 ± 1.0
Myristoyl-CoAC14:0110-
Stearoyl-CoAC18:0--
Oleoyl-CoAC18:1--
Linoleoyl-CoAC18:2--
Eicosa-8,11,14-trienoyl-CoAC20:3~15017 ± 6
Docosa-7,10,13,16-tetraenoyl-CoAC22:4~15022 ± 3

Data adapted from Hovik, R., & Osmundsen, H. (1987). Peroxisomal beta-oxidation of long-chain fatty acids possessing different extents of unsaturation. Biochemical Journal, 247(3), 531–535.[5]

From this data, a clear trend emerges: peroxisomal β-oxidation exhibits a preference for long-chain and very-long-chain polyunsaturated fatty acids. The Vₘₐₓ values for C20:3 and C22:4 acyl-CoAs are approximately 50% higher than that for the saturated C16:0 acyl-CoA, indicating a more rapid overall turnover.[5] The Kₘ values for these PUFA-CoAs are comparable to that of palmitoyl-CoA, suggesting a similar binding affinity.[5]

Structural Considerations: The Impact of cis-Double Bonds

The presence of cis-double bonds in polyunsaturated fatty acids like DHA introduces kinks in the acyl chain, which necessitates the action of auxiliary enzymes for their complete degradation.[6][7] The standard β-oxidation pathway is equipped to handle trans-double bonds. Therefore, enzymes such as enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase are required to convert the cis-double bonds into the appropriate trans configuration for the subsequent enzymatic steps.[3][6][7]

The five cis-double bonds in this compound are located beyond the β-carbon and therefore do not directly interfere with the initial cycles of β-oxidation. However, as the acyl chain is shortened, these double bonds will need to be addressed by the auxiliary enzymes to allow for the complete catabolism of the molecule. The coordinated action of the core β-oxidation enzymes and these auxiliary enzymes is a testament to the metabolic adaptability of the peroxisome.

Experimental Protocols for Comparative Analysis

To facilitate further research in this area, we provide detailed protocols for assaying the key enzymes involved in the processing of 3-oxoacyl-CoAs.

Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity

This coupled assay measures the activity of the 3-hydroxyacyl-CoA dehydrogenase component of the D-bifunctional protein by monitoring the reduction of NAD⁺ to NADH.[8] To drive the reaction forward and prevent product inhibition, the 3-oxoacyl-CoA product is immediately cleaved by an excess of 3-ketoacyl-CoA thiolase.[8]

Materials:

  • Tris-HCl buffer (100 mM, pH 8.5)

  • NAD⁺ solution (10 mM)

  • Coenzyme A (CoA) solution (1 mM)

  • Purified 3-ketoacyl-CoA thiolase (excess activity)

  • Purified D-bifunctional protein or peroxisomal lysate

  • Substrate: 3-Hydroxyacyl-CoA of interest (e.g., 3-hydroxy-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA) and other acyl-CoAs for comparison.

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare the reaction mixture in a cuvette by adding Tris-HCl buffer, NAD⁺ solution, and CoA solution.

  • Add the 3-ketoacyl-CoA thiolase to the mixture.

  • Initiate the reaction by adding the 3-hydroxyacyl-CoA substrate.

  • Start the measurement by adding the D-bifunctional protein or peroxisomal lysate.

  • Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Diagram of the Coupled HADH Assay Workflow:

HADH_Assay Substrate 3-Hydroxyacyl-CoA DBP D-Bifunctional Protein (HADH activity) Substrate->DBP Product1 3-Oxoacyl-CoA DBP->Product1 NADH NADH (Absorbance at 340 nm) DBP->NADH Thiolase 3-Ketoacyl-CoA Thiolase Product1->Thiolase Product2 Shortened Acyl-CoA + Acetyl-CoA Thiolase->Product2 NAD NAD+ NAD->DBP

Caption: Coupled spectrophotometric assay for HADH activity.

Assay for Peroxisomal Thiolase Activity

This assay directly measures the cleavage of a 3-oxoacyl-CoA substrate by peroxisomal thiolase. The reaction is monitored by following the decrease in absorbance of the 3-oxoacyl-CoA substrate at a specific wavelength, or by quantifying the products using HPLC or mass spectrometry.

Materials:

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • Coenzyme A (CoA) solution (1 mM)

  • Purified peroxisomal thiolase or peroxisomal lysate

  • Substrate: 3-Oxoacyl-CoA of interest (e.g., this compound) and other 3-oxoacyl-CoAs for comparison.

  • Spectrophotometer, HPLC, or LC-MS system

Procedure (Spectrophotometric):

  • Prepare the reaction mixture in a cuvette with potassium phosphate buffer and CoA solution.

  • Initiate the reaction by adding the 3-oxoacyl-CoA substrate.

  • Start the measurement by adding the peroxisomal thiolase or lysate.

  • Monitor the decrease in absorbance at a wavelength specific to the 3-oxoacyl-CoA substrate (to be determined empirically).

  • Calculate the enzyme activity from the rate of absorbance change.

Note on Substrate Handling: Very-long-chain acyl-CoAs can be challenging to work with due to their potential for low solubility and aggregation in aqueous solutions. It is recommended to prepare stock solutions in an organic solvent (e.g., ethanol) and to include a carrier protein like bovine serum albumin (BSA) in the assay buffer to maintain their solubility and availability to the enzyme.

Conclusion and Future Directions

The peroxisomal β-oxidation pathway is finely tuned to handle a diverse array of lipid molecules, with a clear preference for very-long-chain polyunsaturated fatty acids like those derived from DHA. This compound represents a key metabolic intermediate that is efficiently processed by this system.

Further research, particularly focused on obtaining specific kinetic data for the individual peroxisomal enzymes with a wider range of VLC-PUFA substrates, will be crucial for a more complete understanding of this vital metabolic pathway. Such knowledge will not only advance our fundamental understanding of lipid metabolism but also has the potential to inform the development of novel therapeutic strategies for metabolic disorders.

References

A Comparative Guide to the Validation of 3-Oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA's Role in DHA Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the intricate biochemical pathways that govern the synthesis of essential molecules like docosahexaenoic acid (DHA) is paramount. This guide provides an in-depth comparison of the primary mammalian pathway for DHA synthesis, which critically involves the intermediate 3-Oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA, against alternative biosynthetic routes found in other organisms. We will delve into the experimental evidence that validates the central role of this intermediate and provide detailed protocols for reproducing these findings.

Introduction: The Central Dogma of DHA Synthesis in Mammals - The Sprecher Pathway

Docosahexaenoic acid (DHA, 22:6n-3) is a vital long-chain omega-3 polyunsaturated fatty acid, indispensable for the proper development and function of the brain and retina.[1] While DHA can be obtained from dietary sources, its de novo synthesis in mammals from the essential fatty acid α-linolenic acid (ALA) is of significant biological interest. The canonical route for this conversion is the "Sprecher pathway," a multi-step process that culminates in the peroxisome.[2][3][4][5]

This pathway involves a series of elongation and desaturation reactions in the endoplasmic reticulum to convert ALA (18:3n-3) to tetracosahexaenoic acid (24:6n-3). This 24-carbon intermediate is then transported to the peroxisome for a single round of β-oxidation, which shortens the carbon chain by two carbons to yield DHA.[2][3][4][5] The focus of this guide, this compound, is a key intermediate in this final peroxisomal step.

Comparative Analysis of DHA Synthesis Pathways

While the Sprecher pathway is the established route in mammals, other organisms have evolved different strategies for DHA synthesis. Understanding these alternative pathways provides a valuable comparative context for appreciating the unique aspects of mammalian DHA metabolism.

The Sprecher Pathway (Mammals)

The final, critical stage of the Sprecher pathway occurs in the peroxisome and involves a single cycle of β-oxidation of 24:6n-3-CoA. This process is catalyzed by a series of enzymes, with this compound being the substrate for the final thiolytic cleavage.

The Δ4 Desaturase Pathway (Teleost Fish)

Some teleost fish possess a more direct route to DHA synthesis that bypasses the peroxisomal β-oxidation step.[6][7][8][9] This "Δ4 pathway" utilizes a Δ4 desaturase enzyme to directly convert docosapentaenoic acid (DPA, 22:5n-3) to DHA (22:6n-3).[6][7][8][9] This pathway is generally considered more efficient as it involves fewer steps.

The Anaerobic Polyketide Synthase (PKS) Pathway (Microorganisms)

A third, distinct pathway is found in various marine microorganisms, such as Schizochytrium.[2][3] This anaerobic pathway utilizes a polyketide synthase (PKS)-like enzymatic complex to synthesize DHA from acetyl-CoA and malonyl-CoA precursors without the need for oxygen-dependent desaturases.[2][3]

Logical Relationship of DHA Synthesis Pathways

cluster_Sprecher Sprecher Pathway (Mammals) cluster_PKS PKS Pathway (Microorganisms) ALA ALA EPA EPA ALA->EPA Elongation & Desaturation (ER) DPA (22:5n-3) DPA (22:5n-3) EPA->DPA (22:5n-3) Elongation & Desaturation (ER) 24:5n-3 24:5n-3 DPA (22:5n-3)->24:5n-3 Elongation & Desaturation (ER) DHA DHA DPA (22:5n-3)->DHA Δ4 Desaturase 24:6n-3 24:6n-3 24:5n-3->24:6n-3 Elongation & Desaturation (ER) 3-Oxo-docosa...pentaenoyl-CoA 3-Oxo-docosa...pentaenoyl-CoA 24:6n-3->3-Oxo-docosa...pentaenoyl-CoA Peroxisomal β-oxidation 3-Oxo-docosa...pentaenoyl-CoA->DHA Thiolytic Cleavage Acetyl-CoA + Malonyl-CoA Acetyl-CoA + Malonyl-CoA Acetyl-CoA + Malonyl-CoA->DHA PKS Enzyme Complex

Caption: Comparison of major DHA synthesis pathways.

Experimental Validation of the Sprecher Pathway and the Role of this compound

The indispensable role of the peroxisomal β-oxidation pathway, and by extension its intermediates like this compound, has been elegantly demonstrated through studies of human genetic disorders affecting peroxisomal function.

Evidence from Peroxisomal Biogenesis Disorders

Studies utilizing cultured skin fibroblasts from patients with peroxisomal biogenesis disorders, such as Zellweger syndrome, have provided compelling evidence. These patients have defects in the import of peroxisomal enzymes, leading to a dysfunctional organelle. When these cells are incubated with radiolabeled precursors of DHA, such as [1-¹⁴C]α-linolenic acid, there is a marked impairment in the synthesis of DHA. This strongly indicates that functional peroxisomes are essential for the final steps of DHA synthesis.

Evidence from Single-Enzyme Deficiencies

Further validation comes from studies of patients with deficiencies in specific enzymes of the peroxisomal β-oxidation pathway.

  • D-bifunctional protein (DBP) deficiency: DBP catalyzes the second and third steps of peroxisomal β-oxidation.[10][11][12][13] Fibroblasts from patients with DBP deficiency show a significant reduction in DHA synthesis, confirming the necessity of this enzyme and the pathway it participates in.[10][14]

  • 3-Ketoacyl-CoA Thiolase Deficiency: This enzyme catalyzes the final thiolytic cleavage of this compound to yield DHA-CoA and acetyl-CoA.[15] Deficiencies in this enzyme would directly halt the final step of DHA synthesis.

Quantitative Comparison of DHA Synthesis Pathways
PathwayOrganism(s)Key Intermediate(s)Relative EfficiencySupporting Data
Sprecher Pathway MammalsThis compoundLowerImpaired DHA synthesis in peroxisomal disorders. Accumulation of C24 precursors.[14]
Δ4 Desaturase Pathway Teleost FishDocosapentaenoic acid (DPA)HigherDirect conversion of DPA to DHA, bypassing peroxisomal steps.[6][7][8][9]
PKS Pathway MicroorganismsAcetyl-CoA, Malonyl-CoAHigh (in optimized systems)DHA production of up to 2.2 mg/g dry cell weight in recombinant E. coli.[16][17]

Experimental Workflow for Validating the Sprecher Pathway

start Start: Culture Fibroblasts (Control vs. Peroxisomal Disorder) incubation Incubate with [1-14C]α-linolenic acid start->incubation extraction Lipid Extraction (Folch Method) incubation->extraction saponification Saponification & Methylation extraction->saponification gcms Fatty Acid Methyl Ester Analysis by GC-MS saponification->gcms analysis Quantify Radiolabeled DHA and Precursors gcms->analysis conclusion Conclusion: Compare DHA synthesis in control vs. patient cells analysis->conclusion

Caption: Workflow for validating DHA synthesis pathway.

Detailed Experimental Protocols

Protocol 1: Validation of DHA Synthesis in Cultured Fibroblasts

This protocol outlines the key steps for assessing the role of peroxisomal β-oxidation in DHA synthesis using cultured fibroblasts.

1. Cell Culture:

  • Culture human skin fibroblasts from both healthy controls and patients with diagnosed peroxisomal disorders (e.g., Zellweger syndrome, D-bifunctional protein deficiency) in appropriate media (e.g., DMEM with 10% fetal bovine serum) at 37°C in a humidified 5% CO₂ incubator.

2. Radiolabeling:

  • Once cells reach ~80% confluency, replace the growth medium with a serum-free medium containing [1-¹⁴C]α-linolenic acid (specific activity ~50-60 mCi/mmol) at a final concentration of ~10 µM.

  • Incubate the cells for 24-48 hours.

3. Lipid Extraction:

  • After incubation, wash the cells with phosphate-buffered saline (PBS).

  • Harvest the cells and perform a total lipid extraction using the Folch method (chloroform:methanol, 2:1 v/v).

4. Saponification and Methylation:

  • Evaporate the solvent from the lipid extract under a stream of nitrogen.

  • Saponify the lipid residue by adding 1 M methanolic KOH and heating at 70°C for 1 hour.

  • Methylate the resulting free fatty acids by adding 14% boron trifluoride in methanol and heating at 70°C for 30 minutes.

5. Fatty Acid Methyl Ester (FAME) Analysis:

  • Extract the FAMEs with hexane.

  • Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS).[18][19][20][21]

  • Use a suitable capillary column (e.g., BPX-70) and a temperature gradient to separate the different FAMEs.[19]

  • Identify peaks by comparing retention times with known standards and by mass spectral analysis.

6. Data Analysis:

  • Quantify the amount of radiolabel in the DHA peak and in the peaks of its precursors (e.g., 24:6n-3).

  • Compare the distribution of radioactivity between the control and patient cell lines. A significant reduction in radiolabeled DHA and an accumulation of radiolabeled precursors in the patient cells validates the essential role of the peroxisomal pathway.

Conclusion and Future Directions

The evidence overwhelmingly supports the Sprecher pathway as the primary route for DHA synthesis in mammals, with this compound serving as a critical intermediate. The validation of this pathway has been significantly advanced by studying the biochemical consequences of naturally occurring genetic disorders.

In contrast, the more direct Δ4 desaturase pathway in fish and the PKS pathway in microorganisms highlight the evolutionary diversity of lipid metabolism. These alternative pathways, particularly the microbial PKS system, are of great interest for the industrial production of DHA.

Future research in this field will likely focus on the intricate regulation of the Sprecher pathway, including the mechanisms that control the flux of fatty acids between the endoplasmic reticulum and peroxisomes.[4][5][22] A deeper understanding of these regulatory processes could open new avenues for therapeutic intervention in conditions associated with impaired DHA synthesis.

References

Introduction: The Significance of 3-Oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to the Quantitative Analysis of 3-Oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA in Cellular Systems

This guide provides a comprehensive overview and practical comparison of methodologies for the quantitative analysis of this compound, a key intermediate in the peroxisomal β-oxidation of docosahexaenoic acid (DHA). Designed for researchers, scientists, and professionals in drug development, this document delves into the technical nuances of analytical approaches, emphasizing the rationale behind experimental choices to ensure data integrity and reproducibility.

This compound is a transient but vital metabolite in the metabolic pathway of DHA, an omega-3 polyunsaturated fatty acid (PUFA) crucial for cognitive function, retinal health, and the regulation of inflammatory processes.[1] The quantification of this and other related acyl-CoA species provides a direct window into the flux of long-chain fatty acid metabolism, offering insights into cellular energy homeostasis and the pathophysiology of metabolic diseases. However, the inherent instability and low cellular abundance of such polyunsaturated acyl-CoAs present significant analytical challenges.[2]

Comparative Analysis of Quantitative Methodologies

The accurate quantification of intracellular acyl-CoAs necessitates a technique with high sensitivity and specificity. While several methods have been employed for acyl-CoA analysis, their applicability to long-chain, polyunsaturated species like this compound varies significantly.

MethodPrincipleSensitivitySpecificityThroughputSuitability for Target Analyte
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.Very High (fmol-pmol)Very HighHighExcellent (Recommended)
HPLC-UV Chromatographic separation with UV absorbance detection.LowLow to ModerateModeratePoor
Fluorimetric Assays Enzymatic reactions producing a fluorescent signal.HighLowHighPoor
Spectrophotometric Assays Enzymatic reactions resulting in a colorimetric change.LowLowHighPoor

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for the quantification of this compound. Its unparalleled sensitivity and specificity, achieved through Multiple Reaction Monitoring (MRM), allow for the precise measurement of low-abundance species in complex cellular matrices.[2][3]

In contrast, older methods such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) lack the necessary sensitivity and specificity to distinguish the target analyte from other structurally similar acyl-CoAs.[4] Fluorimetric and spectrophotometric assays , while high-throughput, are generally indirect and not specific for individual acyl-CoA species, making them unsuitable for this application.[5]

The Biochemical Context: Peroxisomal β-Oxidation of DHA

Understanding the metabolic pathway of the analyte is crucial for experimental design and data interpretation. This compound is an intermediate in the peroxisomal β-oxidation of DHA. This pathway is essential for shortening very-long-chain fatty acids.[6][7]

DHA_Beta_Oxidation cluster_peroxisome Peroxisome DHA_CoA Docosahexaenoyl-CoA (22:6n-3-CoA) Enoyl_CoA trans-2-Docosahexaenoyl-CoA DHA_CoA->Enoyl_CoA Acyl-CoA Oxidase Hydroxyacyl_CoA 3-Hydroxy-docosahexaenoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Multifunctional Enzyme Oxoacyl_CoA This compound Hydroxyacyl_CoA->Oxoacyl_CoA Multifunctional Enzyme Shortened_Acyl_CoA Eicosapentaenoyl-CoA (20:5n-3-CoA) Oxoacyl_CoA->Shortened_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA Thiolase Sample_Prep_Workflow start Cultured Cells wash Wash with ice-cold PBS start->wash quench Quench metabolism with cold Acetonitrile/Methanol wash->quench scrape Scrape and collect cell lysate quench->scrape is_spike Spike with Internal Standard scrape->is_spike vortex Vortex and Centrifuge is_spike->vortex supernatant Collect Supernatant vortex->supernatant dry Evaporate to dryness under Nitrogen supernatant->dry reconstitute Reconstitute in LC-MS mobile phase dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

References

Navigating the Labyrinth of Specificity: A Comparative Guide to Cross-Reactivity in 3-Oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA Antibodies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of lipid metabolism, the precise detection of specific intermediates is paramount to unraveling complex biological pathways and developing targeted therapeutics. One such crucial, yet challenging, molecule to study is 3-Oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA, a key intermediate in the biosynthesis of docosahexaenoic acid (DHA). The development of highly specific antibodies to this molecule is fraught with challenges, primarily due to the high potential for cross-reactivity with structurally similar fatty acyl-CoA species. This guide provides a comprehensive overview of the anticipated cross-reactivity challenges, a comparative analysis of methodologies to assess antibody specificity, and a framework for the development and validation of reliable immunoassays for this elusive analyte.

The Challenge: A Landscape of Structural Analogs

This compound is a derivative of coenzyme A and a metabolite in the fatty acid elongation pathway.[1][2] Its structure, characterized by a 22-carbon chain with five cis double bonds and a keto group at the third carbon, presents a significant hurdle for antibody specificity. The primary challenge lies in the abundance of structurally related molecules within the cellular milieu that can be mistakenly recognized by an antibody.

Key potential cross-reactants include:

  • Precursors and downstream metabolites in the DHA biosynthesis pathway: This includes molecules like eicosapentaenoyl-CoA (EPA-CoA), docosapentaenoyl-CoA (DPA-CoA), and other intermediates with varying degrees of saturation and carbon chain lengths.[3][4][5][6]

  • Isomers: Positional and geometric isomers of the fatty acyl chain can present epitopes that are nearly indistinguishable from the target molecule.

  • Other fatty acyl-CoAs: The cellular pool of fatty acyl-CoAs is vast and contains numerous species that differ only subtly in chain length or the position and configuration of double bonds.

The development of antibodies that can discriminate between these subtle structural differences is a significant undertaking. As small molecules, acyl-CoAs are not immunogenic on their own and require conjugation to a larger carrier protein to elicit an immune response. The method of conjugation and the presentation of the hapten are critical factors that influence the specificity of the resulting antibodies.[7]

Comparative Analysis of Cross-Reactivity Assessment Methods

Given the absence of commercially available antibodies for this compound, researchers must consider custom antibody development. A crucial part of this process is the rigorous validation of antibody specificity. The following table compares the three most common and powerful techniques for assessing cross-reactivity.

Method Principle Advantages Disadvantages Application to this compound
Enzyme-Linked Immunosorbent Assay (ELISA) Immobilized antigen (or antibody) captures the antibody (or antigen) of interest, and a subsequent enzymatic reaction produces a detectable signal. Competitive ELISA is particularly useful for small molecules.[8][9][10]High throughput, relatively low cost, quantitative.Can be prone to matrix effects, indirect assessment of binding kinetics.Ideal for initial screening of hybridoma supernatants and for quantitative assessment of cross-reactivity with a panel of potential cross-reactants.
Western Blot (WB) Proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies.[8][11]Provides information on the molecular weight of the target, can detect multiple proteins in a complex mixture.Less quantitative than ELISA, not suitable for non-protein antigens unless conjugated to a carrier.Limited direct applicability for a small molecule like an acyl-CoA. However, it can be used to confirm the absence of cross-reactivity with carrier proteins or other protein conjugates.
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing real-time kinetic data.[12][13][14][15]Label-free, provides detailed kinetic information (association and dissociation rates), high sensitivity.Higher initial instrument cost, can be technically demanding.The gold standard for detailed characterization of antibody-antigen interactions. It can precisely quantify the binding affinity and kinetics of the antibody to the target and a wide range of potential cross-reactants.

Experimental Protocols for Cross-Reactivity Assessment

Below are detailed, step-by-step methodologies for performing competitive ELISA and Surface Plasmon Resonance to evaluate the cross-reactivity of custom-developed antibodies.

Competitive ELISA Protocol

This protocol is designed to determine the specificity of a monoclonal antibody against this compound.

Materials:

  • High-binding 96-well microplates

  • This compound conjugated to a carrier protein (e.g., BSA)

  • Custom monoclonal antibody

  • Potential cross-reactant molecules (e.g., EPA-CoA, DPA-CoA, other acyl-CoAs)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the this compound-BSA conjugate (1-10 µg/mL in coating buffer) overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites in the wells by adding 200 µL of blocking buffer and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction: In a separate plate, pre-incubate the monoclonal antibody at its optimal dilution with varying concentrations of the free this compound (standard curve) or the potential cross-reactants for 1-2 hours at room temperature.

  • Incubation: Transfer the antibody-antigen mixtures to the coated and blocked plate and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody at its optimal dilution and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding 50 µL of stop solution.

  • Read Absorbance: Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Plot the absorbance against the log of the competitor concentration. The concentration that causes 50% inhibition of the maximal signal (IC50) is determined for the target analyte and each potential cross-reactant. The percent cross-reactivity is calculated as: (% Cross-reactivity) = (IC50 of Target Analyte / IC50 of Cross-reactant) x 100.

Surface Plasmon Resonance (SPR) Protocol

This protocol outlines the procedure for analyzing the binding kinetics and affinity of the antibody to the target and potential cross-reactants.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Custom monoclonal antibody

  • This compound (analyte)

  • Potential cross-reactant molecules

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl, pH 1.5)

Procedure:

  • Antibody Immobilization: Immobilize the custom monoclonal antibody onto the surface of a sensor chip using standard amine coupling chemistry.

  • System Priming: Prime the SPR system with running buffer to establish a stable baseline.

  • Kinetic Analysis of Target Analyte: Inject a series of concentrations of this compound over the immobilized antibody surface. Monitor the association and dissociation phases in real-time.

  • Regeneration: Regenerate the sensor surface between each analyte injection using the appropriate regeneration solution to remove the bound analyte.

  • Kinetic Analysis of Cross-Reactants: Repeat step 3 and 4 for each potential cross-reactant molecule using the same concentration range as the target analyte.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) for the target analyte and each cross-reactant. A lower KD value indicates higher affinity. The specificity of the antibody is determined by comparing the KD values for the target analyte and the cross-reactants.

Visualizing the Path to Specificity

To aid in understanding the experimental workflow and the logic behind assessing cross-reactivity, the following diagrams have been generated.

Competitive_ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection p1 Coat plate with Target-BSA Conjugate p2 Wash p1->p2 p3 Block p2->p3 p4 Wash p3->p4 r1 Pre-incubate Antibody with Free Target or Cross-reactant r2 Add mixture to plate r1->r2 r3 Wash r2->r3 d1 Add HRP-conjugated Secondary Antibody d2 Wash d1->d2 d3 Add TMB Substrate d2->d3 d4 Add Stop Solution d3->d4 d5 Read Absorbance d4->d5

Caption: Workflow for Competitive ELISA to assess antibody cross-reactivity.

SPR_Workflow start Start immobilize Immobilize Antibody on Sensor Chip start->immobilize prime Prime with Running Buffer immobilize->prime inject_target Inject Target Analyte (multiple concentrations) prime->inject_target regenerate1 Regenerate Surface inject_target->regenerate1 inject_cross Inject Cross-reactant (multiple concentrations) regenerate1->inject_cross regenerate2 Regenerate Surface inject_cross->regenerate2 analyze Analyze Sensorgrams (ka, kd, KD) regenerate2->analyze end End analyze->end

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Conclusion and Future Directions

The development of specific antibodies against this compound is a challenging but essential endeavor for advancing our understanding of fatty acid metabolism. Due to the high degree of structural similarity with other metabolites, rigorous assessment of cross-reactivity is not just a validation step but a core component of the antibody development process.

This guide recommends a multi-pronged approach, beginning with a broad screening of potential antibody candidates using competitive ELISA, followed by in-depth kinetic characterization of the most promising candidates using SPR. While commercial antibodies are not currently available, several vendors offer custom antibody production services. Researchers should engage with these vendors to design an immunization and screening strategy that maximizes the chances of obtaining a highly specific antibody.

Future efforts should focus on innovative immunogen design and selection strategies to enhance the generation of antibodies that can discern the subtle structural nuances of lipid isomers. The successful development of such tools will undoubtedly accelerate research into the roles of these critical metabolic intermediates in health and disease.

References

A Comparative Guide to Quantifying Metabolic Flux Through Peroxisomal Beta-Oxidation of Docosahexaenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of methodologies for quantifying metabolic flux through the beta-oxidation of very-long-chain polyunsaturated fatty acids (VLC-PUFAs), with a specific focus on the pathway involving the intermediate 3-Oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA . As researchers in metabolic diseases, oncology, and neurodegenerative disorders increasingly recognize the pivotal role of lipid metabolism, the ability to accurately measure the rate of fatty acid catabolism—not just the static concentrations of intermediates—has become paramount.[1][2][3]

The catabolism of docosahexaenoic acid (DHA, 22:6n-3), a critical omega-3 fatty acid, begins in the peroxisome because its length and polyunsaturated nature are not suitable for direct mitochondrial processing.[4] This guide dissects and compares three primary experimental approaches to measure the flux through this pathway: Stable Isotope-Resolved Metabolomics (SIRM), Radiometric Assays, and High-Resolution Respirometry. We will explore the causality behind each experimental design, provide detailed protocols, and present data in a comparative format to empower researchers in selecting the optimal strategy for their scientific inquiries.

Section 1: The Biochemical Context: Peroxisomal Beta-Oxidation of DHA

The breakdown of DHA is a multi-step enzymatic process. After activation to DHA-CoA, it undergoes cycles of oxidation, hydration, dehydrogenation, and thiolytic cleavage. The intermediate, this compound, is a product of the third enzymatic step in one of the early cycles of DHA oxidation.[5][6] Understanding the rate of its formation and consumption provides a window into the efficiency of the entire peroxisomal beta-oxidation machinery.

DHA_Oxidation_Pathway cluster_peroxisome Peroxisome DHA_CoA DHA-CoA (22:6-CoA) Enoyl_CoA Trans-2,cis-7,10,13,16,19-Docosahexaenoyl-CoA DHA_CoA->Enoyl_CoA Acyl-CoA Oxidase Hydroxy_CoA 3-Hydroxy-docosa-7,10,13,16,19- all-cis-pentaenoyl-CoA Enoyl_CoA->Hydroxy_CoA Multifunctional Enzyme Oxo_CoA 3-Oxo-docosa-7,10,13,16,19- all-cis-pentaenoyl-CoA Hydroxy_CoA->Oxo_CoA Multifunctional Enzyme Cleavage_Products Acetyl-CoA + 20:5-CoA Oxo_CoA->Cleavage_Products Thiolase Mitochondria Mitochondrial β-Oxidation Cleavage_Products->Mitochondria

Caption: Peroxisomal beta-oxidation of DHA, highlighting the central intermediate.

Section 2: Methodological Comparison for Flux Quantification

Choosing an appropriate method to measure metabolic flux depends on the specific research question, the required level of detail, and available instrumentation. Here, we compare three distinct approaches.

Feature Stable Isotope-Resolved Metabolomics (SIRM) Radiometric Assay High-Resolution Respirometry
Principle Tracing the fate of heavy isotope-labeled fatty acids into downstream metabolites via Mass Spectrometry.[7][8]Measuring the production of radiolabeled acid-soluble metabolites (ASMs) from a radiolabeled fatty acid.[9][10]Quantifying real-time oxygen consumption rate (OCR) as a proxy for oxidative metabolism.[11]
Measurement Direct quantification of pathway intermediate turnover.Total pathway activity (rate of acetyl-CoA production).Overall cellular respiration driven by the substrate.
Specificity High; can resolve flux at the level of a single intermediate.Low; measures cumulative output of all beta-oxidation cycles.Indirect; reflects mitochondrial activity, not peroxisomal steps directly.
Sensitivity Very High; LC-MS/MS can detect femtomole quantities.[12]High; dependent on specific activity of the radiolabel.High; detects pico-moles of O2 per minute.
Key Advantage Provides the most detailed and direct measure of flux.Cost-effective, well-established, and requires less specialized equipment.High-throughput, real-time, and provides functional context (e.g., mitochondrial health).
Key Limitation Requires expensive LC-MS/MS systems and complex data analysis.[13]Use of radioactive materials; provides an integrated, non-specific flux value.Cannot distinguish peroxisomal from mitochondrial oxidation directly.
Gold Standard: Stable Isotope-Resolved Metabolomics (SIRM) with LC-MS/MS

Expertise & Experience: This is the most powerful method for directly quantifying the rate of production and consumption of a specific metabolite. By introducing a universally labeled substrate, such as U-¹³C-DHA, we can trace the path of the carbon atoms through the entire metabolic network. The rate at which labeled 3-Oxo-docosa...-CoA appears and is subsequently consumed provides a direct, unambiguous measure of the pathway's flux. This approach is essential for studies aiming to pinpoint specific enzymatic defects or regulatory bottlenecks.[14]

SIRM_Workflow cluster_workflow SIRM Experimental Workflow Start 1. Cell Culture Incubate with U-¹³C-DHA Quench 2. Rapid Quenching (e.g., liquid N2) Start->Quench Extract 3. Metabolite Extraction (e.g., Methanol/Acetonitrile) Quench->Extract Analyze 4. LC-MS/MS Analysis (MRM for Acyl-CoAs) Extract->Analyze Calculate 5. Data Analysis Mass Isotopomer Distribution Flux Calculation Analyze->Calculate Result Result: Flux Rate (nmol/mg protein/hr) Calculate->Result

Caption: Workflow for Stable Isotope-Resolved Metabolomics (SIRM).

Trustworthiness: A Self-Validating Protocol

The protocol's validity is ensured by tracking the system to an isotopic steady state, where the enrichment of labeled carbons in the target metabolite pool becomes constant over time. This confirms that the measured labeling patterns accurately reflect the metabolic flux.

Experimental Protocol: SIRM for DHA Oxidation Flux

  • Cell Seeding & Adaptation: Plate cells (e.g., HepG2 human hepatoma cells) and allow them to adhere and grow for 24-48 hours.

  • Labeling Medium: Prepare a culture medium containing U-¹³C-DHA (uniformly ¹³C-labeled) complexed to fatty-acid-free bovine serum albumin (BSA). A typical concentration is 50-100 µM.

  • Isotopic Labeling: Replace the standard medium with the labeling medium and incubate cells for a time course (e.g., 0, 2, 4, 8, 16 hours) to determine the approach to isotopic steady state.

  • Metabolite Quenching & Extraction:

    • Rapidly aspirate the medium and wash cells with ice-cold PBS.

    • Immediately add liquid nitrogen to quench all enzymatic activity.

    • Add 1 mL of ice-cold 80:20 methanol:water extraction solvent. Scrape the cells and collect the extract.

    • Vortex vigorously and centrifuge at high speed to pellet protein and debris.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.[13][15]

    • Use a C18 reversed-phase column for separation.

    • Employ a Multiple Reaction Monitoring (MRM) method in positive ion mode to specifically detect and quantify both the unlabeled (M+0) and labeled (M+22 for fully labeled DHA-CoA derivative) versions of 3-Oxo-docosa...-CoA.[12][16] The key transition for acyl-CoAs is the neutral loss of the phosphopantetheine group.[12]

  • Flux Calculation: The metabolic flux (V) is calculated from the fractional enrichment (FE) of the labeled intermediate at steady state, the total pool size of the intermediate (C), and the turnover rate constant (k).

Data Summary: Expected SIRM Results

Time Point (hr)Total 3-Oxo-...-CoA Pool (pmol/mg protein)Fractional Enrichment (M+22)
050.10.00
252.30.25
449.80.45
851.50.60
1650.90.61 (Steady State)
The Classic Approach: Radiometric Beta-Oxidation Assay

Expertise & Experience: This method provides a robust, integrated measure of the overall rate of beta-oxidation. It relies on a [1-¹⁴C]-labeled fatty acid. The label is on the first carbon, which is released as [¹⁴C]acetyl-CoA during each cycle of beta-oxidation. The subsequent metabolism of this acetyl-CoA produces acid-soluble metabolites (ASMs) that can be easily separated from the unoxidized fatty acid substrate. While it lacks the specificity of SIRM, its simplicity and cost-effectiveness make it an excellent choice for comparative studies and screening applications.[9][10]

Radiometric_Workflow cluster_workflow Radiometric Assay Workflow Start 1. Prepare Cell Homogenate or Intact Cells Incubate 2. Incubate with [1-¹⁴C]-Palmitate* Start->Incubate Terminate 3. Terminate Reaction (e.g., Perchloric Acid) Incubate->Terminate note *Note: [¹⁴C]-DHA would be ideal but is less commonly available; Palmitate is often used as a general substrate. Incubate->note Separate 4. Separate Phases Centrifuge to pellet unoxidized FA Terminate->Separate Quantify 5. Scintillation Counting of Supernatant (ASMs) Separate->Quantify Result Result: Flux Rate (nmol/mg protein/hr) Quantify->Result

Caption: Workflow for a radiometric fatty acid oxidation assay.

Trustworthiness: A Self-Validating Protocol

The protocol is validated by running parallel control reactions. A negative control containing a known inhibitor of fatty acid uptake or oxidation (e.g., etomoxir for mitochondrial CPT1) should demonstrate a significant reduction in ASM production, confirming the specificity of the signal.

Experimental Protocol: Radiometric Assay

  • Cell/Tissue Preparation: Prepare either intact primary hepatocytes or cell homogenates.[9][10]

  • Reaction Mixture: Prepare a reaction buffer containing the biological sample and [1-¹⁴C]palmitic acid (or a custom ¹⁴C-labeled VLC-PUFA if available) complexed to BSA.

  • Incubation: Incubate the mixture at 37°C for a set time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a strong acid, such as 10% perchloric acid. This also precipitates the unoxidized, long-chain fatty acid substrate.[9]

  • Separation of Metabolites: Centrifuge the samples. The supernatant contains the ¹⁴C-labeled acid-soluble metabolites (ASMs), while the pellet contains the unreacted substrate.

  • Quantification: Transfer the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculation of Flux: The rate of beta-oxidation is calculated from the disintegrations per minute (DPM) detected in the ASM fraction, the specific activity of the substrate, and normalized to the protein content of the sample and the incubation time.[9]

The Functional Readout: High-Resolution Respirometry

Expertise & Experience: This technique measures the physiological consequence of fatty acid oxidation: oxygen consumption. While peroxisomal beta-oxidation itself does not consume oxygen directly (it produces H₂O₂), its products (acetyl-CoA and shortened acyl-CoAs) are further oxidized in the mitochondria, a process tightly coupled to oxygen consumption.[4] By providing DHA as the primary fuel source to intact cells in a specialized microplate, an instrument like the Seahorse XF Analyzer can measure the oxygen consumption rate (OCR) in real time. This provides a powerful, functional readout of the cell's capacity to catabolize the supplied fatty acid.[11] It is exceptionally useful for comparing the metabolic phenotypes of different cell lines or the effects of drug treatments.

Experimental Protocol: Seahorse XF Substrate Oxidation Assay

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to form a uniform monolayer.

  • Substrate Preparation: Prepare a substrate-limited medium. Prepare DHA conjugated to BSA for injection.

  • Assay Execution:

    • Wash cells and replace the medium with a substrate-limited assay medium.

    • Load the prepared DHA-BSA conjugate into the instrument's injector port.

    • Place the plate in the Seahorse XF Analyzer and allow for temperature equilibration.

    • Measure the basal oxygen consumption rate (OCR).

    • Inject the DHA substrate and measure the subsequent increase in OCR. This increase is attributable to the oxidation of the exogenous DHA.

  • Data Analysis: The key parameter is the change in OCR upon the addition of DHA. This can be compared across different experimental conditions. Further injections of inhibitors like etomoxir (to block mitochondrial fatty acid import) can confirm that the observed OCR is indeed due to fatty acid oxidation.

Data Summary: Expected Respirometry Results

Cell TypeTreatmentBasal OCR (pmol O₂/min)DHA-driven OCR (pmol O₂/min)
Wild-TypeVehicle150.2255.8
Wild-TypeDrug X148.9180.4 (Inhibition)
KnockoutVehicle151.1155.2 (No Oxidation)

Section 3: Final Recommendations

The choice of methodology is critically dependent on the research objective.

  • For precise, mechanistic studies aiming to quantify the flux through a specific enzymatic step or identify a metabolic bottleneck within the DHA oxidation pathway, Stable Isotope-Resolved Metabolomics (SIRM) is the unequivocal gold standard. Its specificity is unmatched.

  • For comparative studies or initial screens where the goal is to assess overall changes in beta-oxidation capacity in response to genetic or pharmacological perturbations, the Radiometric Assay offers a reliable and cost-effective solution.

  • For high-throughput functional screening and to understand how DHA catabolism integrates with the cell's overall bioenergetic state, High-Resolution Respirometry provides an invaluable, real-time perspective on metabolic function.

By understanding the principles, advantages, and limitations of each approach, researchers can design robust experiments to unravel the complex regulation of VLC-PUFA metabolism and its role in health and disease.

References

A Comparative Guide to the Mitochondrial Beta-Oxidation of 3-Oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA and Canonical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a nuanced understanding of lipid metabolism is paramount. While the mitochondrial beta-oxidation of saturated fatty acids represents a canonical pathway, the catabolism of polyunsaturated fatty acids (PUFAs) introduces significant complexities. This guide provides an in-depth, objective comparison of the mitochondrial processing of a key intermediate in docosahexaenoic acid (DHA) metabolism, 3-Oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA , with the well-characterized intermediates of saturated fatty acid beta-oxidation. This comparison is supported by established biochemical principles and provides a framework for experimental validation.

Introduction: The Divergent Paths of Fatty Acid Catabolism

Mitochondrial beta-oxidation is a cornerstone of cellular energy homeostasis, systematically shortening fatty acyl-CoA molecules to produce acetyl-CoA, NADH, and FADH2. For saturated fatty acids, this process is a straightforward, cyclical four-step reaction sequence: dehydrogenation, hydration, oxidation, and thiolytic cleavage.[1][2][3] However, the presence of cis-double bonds in PUFAs, such as the highly abundant and biologically critical DHA (C22:6n-3), necessitates a more intricate enzymatic toolkit to navigate these structural hurdles.[2]

The intermediate, this compound, arises from the oxidation of docosapentaenoic acid (DPA, C22:5n-3), a retroconversion product of DHA. Its metabolism diverges significantly from that of a comparable saturated intermediate, such as 3-oxo-palmitoyl-CoA (from palmitic acid, C16:0), at the final two steps of the beta-oxidation cycle. These differences are primarily dictated by the substrate specificities of 3-hydroxyacyl-CoA dehydrogenase and 3-ketoacyl-CoA thiolase.

Comparative Analysis of Mitochondrial Beta-Oxidation Intermediates

The core distinction in the processing of saturated versus polyunsaturated acyl-CoA intermediates lies in the enzymes' ability to accommodate the rigid and spatially distinct cis-double bonds.

FeatureSaturated Intermediate (e.g., 3-Oxo-palmitoyl-CoA)Polyunsaturated Intermediate (this compound)
Precursor Fatty Acid Palmitic Acid (C16:0)Docosapentaenoic Acid (C22:5n-3)
Pathway Canonical Mitochondrial Beta-OxidationMitochondrial Beta-Oxidation with Auxiliary Enzymes
Enzymatic Steps Straightforward four-step cycleRequires isomerases and reductases in preceding cycles to handle double bonds
3-Hydroxyacyl-CoA Dehydrogenase Activity High efficiency with medium to long-chain saturated substrates.[4]Potentially lower efficiency due to the presence of multiple cis-double bonds, which may affect substrate binding and orientation within the active site. The enzyme prefers straight-chain substrates.[4]
3-Ketoacyl-CoA Thiolase Activity Efficient cleavage of the 3-ketoacyl-CoA. Mitochondrial thiolases have broad specificity for straight-chain substrates.[5][6][7]The bulky and conformationally constrained nature of the polyunsaturated acyl chain may hinder optimal positioning for thiolytic cleavage, potentially leading to reduced enzyme kinetics compared to saturated substrates of similar chain length.[5][7]
Overall Rate of Oxidation Generally rapid and efficient.The rate can be limited by the efficiency of the auxiliary enzymes in earlier steps and the final dehydrogenase and thiolase reactions.[8]

Mechanistic Insights and Experimental Rationale

The causality behind the differential processing of these intermediates is rooted in the three-dimensional structure of the enzyme active sites. The enzymes of canonical beta-oxidation have evolved to efficiently handle the flexible, linear acyl chains of saturated fatty acids. The introduction of multiple cis-double bonds in a long-chain fatty acid like DPA creates a more rigid, curved structure. This can lead to suboptimal interactions with the catalytic residues of 3-hydroxyacyl-CoA dehydrogenase and 3-ketoacyl-CoA thiolase, potentially resulting in a lower turnover rate.

To experimentally validate these differences, a direct comparative analysis of the enzymatic kinetics is essential. This involves isolating mitochondria, providing the respective substrates, and measuring the rate of product formation or substrate depletion.

Experimental Workflow: Comparative Analysis of Beta-Oxidation Intermediates

The following diagram outlines a comprehensive workflow for comparing the mitochondrial beta-oxidation of a saturated fatty acid and a polyunsaturated fatty acid.

G cluster_0 Substrate Preparation cluster_1 Mitochondrial Isolation cluster_2 In Vitro Beta-Oxidation Assay cluster_3 Analytical Quantification cluster_4 Data Analysis sub1 Synthesize/Procure This compound assay Incubate isolated mitochondria with: - Substrate 1 (PUFA intermediate) - Substrate 2 (Saturated intermediate) - Cofactors (NAD+, CoA) sub1->assay sub2 Synthesize/Procure 3-Oxo-palmitoyl-CoA (or other saturated intermediate) sub2->assay mito_iso Isolate Mitochondria from rat liver or cultured cells mito_iso->assay lcms LC-MS/MS Analysis of Acyl-CoA Intermediates assay->lcms spectro Spectrophotometric Measurement of NADH production assay->spectro kinetics Determine Kinetic Parameters (Km, Vmax) lcms->kinetics spectro->kinetics comparison Comparative Analysis of Oxidation Rates kinetics->comparison

Caption: Experimental workflow for the comparative analysis of mitochondrial beta-oxidation intermediates.

Detailed Experimental Protocol: In Vitro Mitochondrial Beta-Oxidation Assay

This protocol provides a detailed methodology for comparing the oxidation rates of this compound and a saturated 3-oxoacyl-CoA intermediate using isolated mitochondria.

1. Materials and Reagents:

  • Substrates: this compound and 3-Oxo-palmitoyl-CoA.

  • Mitochondria: Isolated from rat liver or relevant cell line.[9]

  • Cofactors: NAD+, Coenzyme A (CoA).

  • Assay Buffer: (e.g., 120 mM KCl, 5 mM KH2PO4, 2 mM MgCl2, 1 mM EGTA, 10 mM HEPES, pH 7.4).

  • LC-MS/MS System: For quantification of acyl-CoA intermediates.

  • Spectrophotometer: For measuring NADH production at 340 nm.

2. Mitochondrial Isolation:

  • Isolate mitochondria from fresh rat liver or cultured cells using differential centrifugation as described in established protocols.[9]

  • Determine mitochondrial protein concentration using a standard method (e.g., Bradford assay).

3. In Vitro Beta-Oxidation Reaction:

  • Pre-warm the assay buffer to 37°C.

  • In a microcentrifuge tube or 96-well plate, combine the following:

    • Assay Buffer

    • Isolated mitochondria (e.g., 50-100 µg protein)

    • NAD+ (e.g., 1 mM)

    • CoA (e.g., 0.1 mM)

  • Initiate the reaction by adding the substrate (either this compound or the saturated control) to a final concentration range suitable for kinetic analysis (e.g., 1-100 µM).

  • Incubate at 37°C for a defined time course (e.g., 0, 2, 5, 10, 15 minutes).

  • For spectrophotometric analysis, the reaction can be monitored in real-time in a plate reader at 340 nm to measure the rate of NADH formation.

4. Sample Quenching and Preparation for LC-MS/MS:

  • Stop the reaction at each time point by adding a quenching solution (e.g., ice-cold acetonitrile).

  • Centrifuge to pellet the protein.

  • Collect the supernatant for LC-MS/MS analysis of the remaining substrate and any newly formed acyl-CoA products.

5. LC-MS/MS Analysis:

  • Develop a sensitive and specific LC-MS/MS method for the separation and quantification of the substrates and expected products.[10]

  • Use stable isotope-labeled internal standards for accurate quantification.

6. Data Analysis:

  • Calculate the rate of substrate consumption and product formation for each substrate.

  • Determine the Michaelis-Menten kinetic parameters (Km and Vmax) for each substrate by plotting the initial reaction rates against a range of substrate concentrations.

  • Statistically compare the kinetic parameters to determine significant differences in the mitochondrial processing of the two intermediates.

Signaling Pathways and Logical Relationships

The metabolism of these fatty acid intermediates is tightly integrated with the overall energetic state of the cell. The products of beta-oxidation directly fuel the TCA cycle and oxidative phosphorylation.

G FA_sat Saturated Fatty Acyl-CoA Beta_ox_sat Canonical Beta-Oxidation FA_sat->Beta_ox_sat FA_pufa PUFA-CoA (e.g., Docosapentaenoyl-CoA) Beta_ox_pufa Modified Beta-Oxidation (with auxiliary enzymes) FA_pufa->Beta_ox_pufa Inter_sat 3-Oxoacyl-CoA (Saturated) Beta_ox_sat->Inter_sat Inter_pufa 3-Oxo-docosa-pentaenoyl-CoA Beta_ox_pufa->Inter_pufa AcetylCoA Acetyl-CoA Inter_sat->AcetylCoA NADH_FADH2 NADH / FADH2 Inter_sat->NADH_FADH2 Inter_pufa->AcetylCoA Inter_pufa->NADH_FADH2 TCA TCA Cycle AcetylCoA->TCA OxPhos Oxidative Phosphorylation NADH_FADH2->OxPhos TCA->NADH_FADH2 ATP ATP OxPhos->ATP

Caption: Integration of saturated and polyunsaturated fatty acid beta-oxidation with central energy metabolism.

Conclusion

The mitochondrial beta-oxidation of this compound presents a more complex scenario than the catabolism of its saturated counterparts. The structural constraints imposed by the multiple cis-double bonds are likely to result in altered kinetics for the final steps of the beta-oxidation spiral. The provided experimental framework offers a robust approach for researchers to quantify these differences, leading to a deeper understanding of PUFA metabolism and its implications in health and disease. This knowledge is critical for the development of therapeutic strategies targeting lipid metabolic pathways.

References

A Comparative Guide to Isotopic Labeling Strategies for Elucidating the Role of 3-Oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA in DHA Biosynthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals dedicated to understanding the intricate pathways of lipid metabolism, this guide provides a comprehensive comparison of isotopic labeling strategies to investigate the function of 3-Oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA. This pivotal intermediate resides within the peroxisomal β-oxidation pathway, a critical juncture in the biosynthesis of docosahexaenoic acid (DHA).

While direct isotopic labeling of this compound is not a commonly documented method due to synthetic challenges and commercial unavailability, its role can be effectively elucidated by tracing the metabolic fate of its precursors. This guide will compare and contrast the use of isotopically labeled precursors, such as docosahexaenoic acid (DHA) and α-linolenic acid (ALA), providing the scientific rationale behind these experimental designs and the data they yield.

The Biochemical Landscape: DHA Synthesis and the Central Role of Peroxisomal β-Oxidation

Docosahexaenoic acid (DHA, 22:6n-3) is a vital long-chain omega-3 polyunsaturated fatty acid, crucial for cognitive function and retinal development. In mammals, its synthesis from dietary precursors involves a series of elongation and desaturation reactions primarily in the endoplasmic reticulum, followed by a final, crucial step of chain-shortening via β-oxidation within the peroxisome.[1][2] This peroxisomal pathway is where this compound emerges as a key intermediate.

The conversion of a 24-carbon precursor, tetracosahexaenoic acid (C24:6n-3), to the 22-carbon DHA is not a direct retroconversion but a controlled, multi-enzyme process.[1][2][3] The key enzymes involved in this peroxisomal β-oxidation step include straight-chain acyl-CoA oxidase (SCOX), D-bifunctional protein (DBP), and 3-ketoacyl-CoA thiolase.[1]

DHA_Biosynthesis cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome ALA α-Linolenic Acid (ALA, 18:3n-3) Elongation_Desaturation Elongation & Desaturation (ELOVL, FADS enzymes) ALA->Elongation_Desaturation C24_6_n3 Tetracosahexaenoic Acid (C24:6n-3)-CoA Elongation_Desaturation->C24_6_n3 C24_6_n3_perox C24:6n-3-CoA C24_6_n3->C24_6_n3_perox Transport Beta_Oxidation β-Oxidation Cycle C24_6_n3_perox->Beta_Oxidation Three_Oxo 3-Oxo-docosa-7,10,13,16,19- all-cis-pentaenoyl-CoA Beta_Oxidation->Three_Oxo DHA_CoA Docosahexaenoyl-CoA (DHA-CoA) Three_Oxo->DHA_CoA Cellular Lipids Cellular Lipids DHA_CoA->Cellular Lipids Esterification

Figure 1: Simplified overview of the Sprecher pathway for DHA biosynthesis in mammals, highlighting the transition from the endoplasmic reticulum to the peroxisome where this compound is an intermediate.

Comparative Analysis of Isotopic Labeling Strategies

The choice of an isotopic tracer is paramount and dictates the specific metabolic questions that can be answered. Here, we compare the two principal precursor-based approaches for studying the pathway involving this compound.

Tracer Molecule Isotopic Label Advantages Disadvantages Primary Application
α-Linolenic Acid (ALA) ¹³C, ²H (D)- Traces the entire biosynthetic pathway from the initial dietary precursor.- Allows for the study of the efficiency of the complete conversion process.- Commercially available in various labeled forms.- Dilution of the label at each metabolic step can reduce signal intensity.- Does not directly probe the peroxisomal step in isolation.- Assessing overall pathway flux and identifying potential bottlenecks in the entire DHA synthesis cascade.
Docosahexaenoic Acid (DHA) ¹³C, ²H (D)- Directly investigates the retroconversion and turnover of DHA.- Higher signal intensity for DHA and its immediate metabolites.- Commercially available in various labeled forms.- Bypasses the initial elongation and desaturation steps.- Does not provide information on the efficiency of the pathway from dietary precursors.- Studying DHA uptake, incorporation into complex lipids, and its retroconversion to eicosapentaenoic acid (EPA).

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a framework for conducting isotopic labeling studies to probe the DHA biosynthetic pathway.

Protocol 1: In Vitro Tracing with ¹³C-Labeled α-Linolenic Acid in Cultured Hepatocytes

This protocol is designed to assess the complete de novo synthesis of DHA and the flux through the peroxisomal β-oxidation pathway where this compound is an intermediate.

1. Cell Culture and Labeling:

  • Culture human hepatoma cells (e.g., HepG2) to 80% confluency.

  • Replace the standard medium with a medium containing ¹³C-labeled ALA (e.g., U-¹³C₁₈-ALA) complexed to fatty acid-free bovine serum albumin (BSA).

  • Incubate for various time points (e.g., 6, 12, 24, 48 hours) to monitor the kinetics of incorporation.

2. Lipid Extraction:

  • Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Extract total lipids using a modified Bligh-Dyer method with a chloroform:methanol:water (2:2:1.8 v/v/v) solvent system.

3. Saponification and Derivatization:

  • Saponify the lipid extract to release free fatty acids.

  • Convert the fatty acids to their fatty acid methyl esters (FAMEs) using a suitable reagent like boron trifluoride in methanol. This step is crucial for subsequent GC-MS analysis.

4. GC-MS Analysis:

  • Analyze the FAMEs using a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Monitor for the mass shift corresponding to the incorporation of ¹³C atoms into DHA and its precursors. The number of incorporated ¹³C atoms will indicate that the molecule was synthesized from the labeled ALA.

Protocol1_Workflow Start Culture Hepatocytes Labeling Incubate with ¹³C-ALA Start->Labeling Extraction Lipid Extraction (Bligh-Dyer) Labeling->Extraction Derivatization Saponification & FAMEs Derivatization Extraction->Derivatization Analysis GC-MS Analysis Derivatization->Analysis End Quantify Labeled DHA & Intermediates Analysis->End

Figure 2: Workflow for in vitro isotopic labeling using ¹³C-ALA.

Protocol 2: In Vivo Tracing with Deuterated Docosahexaenoic Acid in a Rodent Model

This protocol focuses on the in vivo fate of DHA, including its potential retroconversion, which involves the reverse pathway through the peroxisome.

1. Animal Model and Tracer Administration:

  • Acclimate rodents (e.g., C57BL/6 mice) to a controlled diet.

  • Administer a single oral gavage of deuterated DHA (e.g., DHA-d5) mixed with a vehicle like corn oil.

2. Sample Collection:

  • Collect blood samples at various time points (e.g., 0, 2, 4, 8, 24 hours) post-administration.

  • At the study endpoint, harvest tissues of interest, such as the liver, brain, and adipose tissue.

3. Acyl-CoA Extraction and Analysis:

  • For direct analysis of acyl-CoA species, including the intermediates of β-oxidation, a specialized extraction protocol is required. This often involves solid-phase extraction.

  • Analyze the acyl-CoA extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique can directly measure the labeled acyl-CoA molecules without derivatization.

4. Data Interpretation:

  • Monitor for the appearance of the deuterated label in various lipid pools.

  • The detection of labeled intermediates in the peroxisomal β-oxidation pathway would provide direct evidence of DHA retroconversion.

Data Presentation and Interpretation

Quantitative data from these experiments should be presented in a clear and comparative manner.

Table 1: Representative Data from an In Vitro ¹³C-ALA Labeling Study in HepG2 Cells

Time (hours)¹³C-labeled ALA (nmol/mg protein)¹³C-labeled EPA (nmol/mg protein)¹³C-labeled DHA (nmol/mg protein)
650.2 ± 4.55.1 ± 0.80.8 ± 0.2
1245.8 ± 3.98.9 ± 1.12.5 ± 0.4
2438.1 ± 3.212.3 ± 1.55.7 ± 0.9
4825.6 ± 2.810.1 ± 1.38.2 ± 1.1

Data are presented as mean ± standard deviation.

The data in Table 1 would demonstrate the time-dependent conversion of ALA to EPA and subsequently to DHA, indicating the activity of the entire biosynthetic pathway, including the peroxisomal steps.

Conclusion: Choosing the Right Tool for the Scientific Question

The investigation of this compound's role in DHA metabolism necessitates an indirect yet powerful approach using isotopic labeling of its precursors.

  • To assess the overall efficiency and regulation of the entire DHA synthesis pathway , tracing with labeled α-linolenic acid is the method of choice. This approach provides a comprehensive view of the flux from a dietary precursor to the final product.

  • To focus on the dynamics of DHA itself, including its uptake, incorporation, and retroconversion , utilizing labeled docosahexaenoic acid as a tracer is more appropriate.

The selection between these alternatives should be guided by the specific research question. Both methodologies, when coupled with robust analytical techniques like mass spectrometry, provide invaluable insights into the complex and vital process of DHA biosynthesis. This understanding is fundamental for the development of therapeutic strategies targeting lipid metabolic disorders.

References

A Comparative Guide to the Biological Activity of 3-Oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced biological activities of metabolic intermediates is paramount. This guide provides an in-depth comparison of the potential biological activities of isomers of 3-Oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA, a key intermediate in the peroxisomal β-oxidation of docosahexaenoic acid (DHA). While direct comparative studies on these specific isomers are not extensively documented, this guide synthesizes established principles of enzyme stereospecificity and fatty acid metabolism to present a robust, hypothesis-driven comparison. We will explore the likely differences in their interactions with metabolic enzymes and their potential downstream cellular effects, supported by detailed experimental protocols to validate these hypotheses.

The Central Role of this compound in DHA Metabolism

Docosahexaenoic acid (DHA, C22:6n-3) is a critical polyunsaturated fatty acid (PUFA) involved in numerous physiological processes, particularly in the brain and retina. The formation of mature DHA involves a chain-shortening process of its precursor, tetracosahexaenoic acid (C24:6n-3), which occurs via β-oxidation within peroxisomes.[1][2][3] This pathway is not merely catabolic; it is a vital biosynthetic route.

The conversion of C24:6n-3 to C22:6n-3 is a multi-step enzymatic process. This compound is the substrate for the final thiolytic cleavage step, which yields acetyl-CoA and DHA-CoA. The enzymes responsible for the preceding steps, particularly the bifunctional proteins, exhibit stereospecificity, giving rise to the potential for different stereoisomers of the 3-hydroxyacyl-CoA precursor and, consequently, influencing the subsequent 3-oxoacyl-CoA intermediate.

DHA_Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome C24:6n-3-CoA C24:6n-3-CoA trans-2-enoyl-CoA trans-2-enoyl-CoA C24:6n-3-CoA->trans-2-enoyl-CoA Acyl-CoA Oxidase (ACOX) 3-hydroxyacyl-CoA 3-hydroxyacyl-CoA trans-2-enoyl-CoA->3-hydroxyacyl-CoA Bifunctional Protein (Hydratase activity) 3-oxoacyl-CoA 3-Oxo-docosa-7,10,13,16,19- all-cis-pentaenoyl-CoA 3-hydroxyacyl-CoA->3-oxoacyl-CoA Bifunctional Protein (Dehydrogenase activity) DHA-CoA DHA-CoA (C22:6n-3) 3-oxoacyl-CoA->DHA-CoA 3-ketoacyl-CoA Thiolase Acetyl-CoA Acetyl-CoA 3-oxoacyl-CoA->Acetyl-CoA 3-ketoacyl-CoA Thiolase C24:6n-3 Tetracosahexaenoic Acid (C24:6n-3) C24:6n-3->C24:6n-3-CoA Acyl-CoA Synthetase

Caption: Peroxisomal β-oxidation pathway for DHA synthesis.

Isomers of Interest: Stereochemistry and Geometric Configuration

The potential for isomeric variation in this compound stems from two main sources: the stereochemistry at the C-3 position (inherited from its 3-hydroxyacyl-CoA precursor) and the geometric configuration of its five double bonds.

Stereoisomers: The L- and D- Pathways

Mammalian peroxisomes contain two multifunctional enzymes (MFEs) with opposing stereospecificities: L-bifunctional protein (MFP-1 or L-PBE) and D-bifunctional protein (MFP-2 or D-PBE).[1][4]

  • L-PBE hydrates 2-trans-enoyl-CoAs to L-3-hydroxyacyl-CoAs .

  • D-PBE hydrates 2-trans-enoyl-CoAs to D-3-hydroxyacyl-CoAs .

Consequently, the dehydrogenase activity of these enzymes acts on their respective stereoisomers. This implies that two distinct stereoisomeric streams can exist in peroxisomal β-oxidation. For branched-chain fatty acids, peroxisomal β-oxidation is stereospecific, exclusively processing (2S)-isomers, necessitating a racemase for the (2R)-isomers.[5] A similar stereoselectivity is expected for the metabolism of very-long-chain PUFAs like DHA.

Geometric Isomers: The Significance of cis vs. trans

The naturally occurring isomer of the parent fatty acid has all-cis double bonds. While enzymatic isomerization is a known feature of fatty acid metabolism, particularly for PUFAs, the spontaneous or enzyme-catalyzed conversion of the double bonds in this compound to trans configurations is a hypothetical but important consideration. Trans fatty acids are geometric isomers of their cis counterparts and exhibit more linear molecular structures, akin to saturated fatty acids.[6] This structural difference has profound implications for their biological activity, including their interaction with enzymes and their incorporation into cellular membranes.[3][7][8]

Comparative Biological Activity: An Evidence-Based Hypothesis

Based on the established principles of enzyme kinetics and membrane biology, we can formulate a strong hypothesis regarding the differential biological activities of the potential isomers of this compound.

IsomerHypothesized Biological ActivityRationale
L-3-oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA Biologically Active Substrate: Likely the preferred substrate for peroxisomal 3-ketoacyl-CoA thiolase in the canonical DHA synthesis pathway.Peroxisomal enzymes often exhibit strict stereospecificity. If the primary pathway utilizes L-PBE, the resulting L-3-oxo isomer would be the cognate substrate for the subsequent thiolase.
D-3-oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA Poor Substrate/Potential Inhibitor: Expected to be a poor substrate for the thiolase, potentially acting as a competitive inhibitor of the L-isomer's metabolism.The active site of the thiolase is likely configured to bind one stereoisomer preferentially. The D-isomer may bind but not be efficiently cleaved, thus inhibiting the enzyme.
Trans Geometric Isomers Altered Enzyme Kinetics and Cellular Effects: If formed, trans isomers would likely be poorer substrates for the thiolase and could have off-target effects on membrane fluidity and cellular signaling.The rigid, linear structure of trans isomers can alter their fit within enzyme active sites and disrupt the packing of membrane phospholipids, leading to increased membrane rigidity.[3][8]

Experimental Methodologies for Comparative Analysis

To empirically validate these hypotheses, a series of well-defined experiments are necessary. This section provides detailed protocols for the synthesis of specific isomers and the assessment of their biological activity.

Experimental_Workflow cluster_synthesis Isomer Synthesis & Purification cluster_analysis Comparative Biological Activity Analysis Enantio_Synth Enantioselective Synthesis of (R)- and (S)-3-hydroxy Precursors Oxidation Oxidation to 3-oxoacyl-CoA Isomers Enantio_Synth->Oxidation Purification HPLC Purification Oxidation->Purification Enzyme_Assay In Vitro Thiolase Activity Assay Purification->Enzyme_Assay Cell_Assay Cell-Based Assays (Membrane Fluidity, Lipidomics) Purification->Cell_Assay Data_Analysis Data Analysis & Kinetic Modeling (Km, Vmax) Enzyme_Assay->Data_Analysis Cell_Assay->Data_Analysis

Caption: Experimental workflow for comparing isomer activity.

Protocol 1: Enantioselective Synthesis of 3-hydroxy-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA Precursors

The synthesis of specific stereoisomers of the 3-oxoacyl-CoA is predicated on the stereocontrolled synthesis of their 3-hydroxy precursors.

Objective: To synthesize (R)- and (S)-3-hydroxy-docosa-7,10,13,16,19-all-cis-pentaenoic acid.

Methodology: (Adapted from asymmetric synthesis methodologies for hydroxy fatty acids)[9][10]

  • Starting Material: Commercially available docosahexaenoic acid (DHA).

  • Chain Extension: Convert DHA to its corresponding acid chloride. React with a chiral auxiliary-bearing acetate enolate to introduce a two-carbon unit with controlled stereochemistry at the new C-3 position.

  • Stereoselective Reduction: Alternatively, perform a two-carbon elongation to yield the 3-keto ester, followed by a stereoselective reduction of the ketone using a chiral reducing agent (e.g., (R)- or (S)-CBS reagent) to generate the desired (R)- or (S)-3-hydroxy ester.

  • Deprotection and CoA Esterification: Remove the chiral auxiliary and any protecting groups. Activate the free fatty acid and react with Coenzyme A to form the 3-hydroxyacyl-CoA.

  • Oxidation: Enzymatically or chemically oxidize the 3-hydroxyacyl-CoA to the corresponding 3-oxoacyl-CoA.

  • Purification: Purify the final product using High-Performance Liquid Chromatography (HPLC).

  • Stereochemical Analysis: Confirm the stereochemistry of the 3-hydroxy precursors using chiral derivatization followed by LC-MS analysis.[11]

Protocol 2: In Vitro 3-Ketoacyl-CoA Thiolase Activity Assay

This assay will determine the kinetic parameters of the thiolase enzyme with each of the synthesized isomers.

Objective: To measure the Km and Vmax of a purified 3-ketoacyl-CoA thiolase for different isomers of this compound.

Methodology: (Adapted from spectrophotometric thiolase assays)[12][13][14]

  • Enzyme Source: Use a commercially available or recombinantly expressed and purified peroxisomal 3-ketoacyl-CoA thiolase.

  • Reaction Mixture: In a 96-well plate, prepare a reaction buffer containing Tris-HCl (pH 8.0), MgCl2, and Coenzyme A.

  • Substrate Addition: Add varying concentrations of the 3-oxoacyl-CoA isomer to be tested.

  • Enzyme Initiation: Initiate the reaction by adding the purified thiolase enzyme.

  • Detection: The thiolytic cleavage of the substrate releases a free thiol group on the newly formed acyl-CoA. This can be detected by including 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in the reaction, which reacts with the free thiol to produce a yellow-colored product that absorbs at 412 nm.

  • Data Acquisition: Measure the increase in absorbance at 412 nm over time using a microplate reader.

  • Kinetic Analysis: Plot the initial reaction velocities against substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 3: Cell-Based Assay for Membrane Fluidity

This assay will assess the impact of the different isomers on a key cellular property.

Objective: To determine if the incorporation of fatty acids derived from different 3-oxoacyl-CoA isomers alters cell membrane fluidity.

Methodology:

  • Cell Culture: Culture a relevant cell line (e.g., hepatocytes, neurons) in appropriate media.

  • Isomer Treatment: Supplement the culture media with the free fatty acid form of the different isomers (or their precursors, which can be taken up by the cells and activated to their CoA esters).

  • Membrane Staining: After incubation, wash the cells and stain with a fluorescent membrane probe whose emission spectrum is sensitive to the lipid environment, such as Laurdan or di-4-ANEPPDHQ.

  • Fluorescence Microscopy/Spectroscopy: Analyze the cells using fluorescence microscopy or a fluorometer. For Laurdan, a shift in the emission maximum indicates a change in membrane fluidity.

  • Quantification: Calculate a "Generalized Polarization" (GP) value from the fluorescence intensities at two different emission wavelengths. A higher GP value corresponds to lower membrane fluidity.

Data Interpretation and Expected Outcomes

The experimental data obtained from these protocols can be used to build a comprehensive comparison of the biological activities of the isomers.

ParameterL-3-oxo Isomer (all-cis)D-3-oxo Isomer (all-cis)trans Isomers
Thiolase Km Low (High Affinity)High (Low Affinity)Intermediate to High
Thiolase Vmax High (High Activity)Very Low (Poor Substrate)Low
Membrane Fluidity Maintained/IncreasedNo significant changeDecreased (Increased Rigidity)
Cellular Lipid Profile Increased DHA levelsMinimal change in DHAPotential accumulation of unusual fatty acid species

Conclusion

The biological activity of this compound is not a monolithic concept. The inherent stereospecificity of the enzymes in the peroxisomal β-oxidation pathway strongly suggests that different isomers of this key metabolic intermediate will exhibit distinct biological activities. The L-stereoisomer is hypothesized to be the primary substrate for DHA synthesis, while the D-isomer and any potential trans geometric isomers are likely to be poor substrates and may even act as metabolic inhibitors or disruptors of cellular homeostasis.

For researchers in drug development and metabolic studies, this guide provides a framework for investigating these differences. The provided protocols offer a starting point for the empirical validation of these hypotheses. A thorough understanding of the isomeric landscape of lipid metabolism is crucial for the development of targeted therapies and for accurately interpreting metabolic data.

References

A Comparative Analysis of 3-Oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA Across Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

3-Oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA is a pivotal, yet often overlooked, intermediate in the metabolism of very-long-chain polyunsaturated fatty acids. Its presence and metabolic context are dictated by the specific biochemical pathways for docosahexaenoic acid (DHA) synthesis, which diverge significantly across different domains of life. In mammals and likely other vertebrates such as fish, this 3-oxoacyl-CoA is a transient species in the peroxisomal β-oxidation pathway, specifically in the retroconversion of C24:6n-3 to the essential fatty acid DHA (C22:6n-3). In contrast, many marine microorganisms, which are primary producers of DHA, utilize an entirely different anaerobic polyketide synthase (PKS) pathway that bypasses this intermediate altogether. This guide provides a comparative analysis of the metabolic pathways governing the synthesis and potential presence of this compound in mammals, fish, and marine microbes. Furthermore, it offers detailed experimental protocols for the extraction and quantification of this and related long-chain acyl-CoA species, empowering researchers to investigate its abundance and potential functional roles in diverse biological systems.

Introduction: A Tale of Two Pathways

Docosahexaenoic acid (DHA) is a cornerstone of neural health and development in vertebrates. While the end product is conserved, the biosynthetic routes to achieve it are remarkably diverse. In vertebrates, DHA is primarily obtained from the diet or synthesized from shorter-chain omega-3 fatty acids through a series of elongation and desaturation reactions, culminating in a final chain-shortening step in the peroxisome. It is within this terminal β-oxidation cycle that this compound emerges as a key metabolic intermediate.

Conversely, many prolific microbial producers of DHA, such as the marine protist Schizochytrium, employ a more direct synthesis route known as the polyketide synthase (PKS) pathway. This pathway functions akin to a molecular assembly line, constructing the DHA molecule from acetyl-CoA units without the involvement of free fatty acid intermediates that require peroxisomal processing.

This fundamental dichotomy in biosynthetic strategies across species forms the basis of our comparative analysis. Understanding these pathways is not only crucial for comprehending the evolutionary biology of lipid metabolism but also has practical implications for biotechnology and drug development, particularly in the context of metabolic disorders and the production of omega-3 supplements.

Comparative Analysis of Metabolic Pathways

The Mammalian and Vertebrate Pathway: Peroxisomal β-Oxidation

In mammals and likely other vertebrates including teleost fish, the final step in the biosynthesis of DHA from its precursor, tetracosahexaenoic acid (C24:6n-3), occurs in the peroxisome.[1][2] This process is a modified form of fatty acid β-oxidation. The precursor C24:6n-3 is first activated to its CoA ester and then undergoes one cycle of β-oxidation to yield DHA-CoA (C22:6n-3-CoA) and acetyl-CoA.

The key enzymatic steps involving our molecule of interest are:

  • Oxidation: Tetracosahexaenoyl-CoA is oxidized by a peroxisomal acyl-CoA oxidase (ACOX) to produce 2-trans-enoyl-CoA.

  • Hydration and Dehydrogenation: A bifunctional protein then hydrates the double bond and dehydrogenates the resulting hydroxyl group to form the 3-ketoacyl-CoA intermediate: This compound .

  • Thiolytic Cleavage: Finally, a peroxisomal 3-ketoacyl-CoA thiolase cleaves this intermediate, releasing acetyl-CoA and the final product, docosahexaenoyl-CoA (DHA-CoA).[3][4][5]

This pathway underscores the essential role of peroxisomes in the metabolism of very-long-chain fatty acids.[6][7]

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome C24_6_CoA Tetracosahexaenoyl-CoA (C24:6n-3-CoA) Enoyl_CoA 2-trans-Hexacosaenoyl-CoA C24_6_CoA->Enoyl_CoA ACOX Hydroxyacyl_CoA 3-Hydroxy-docosa-pentaenoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Bifunctional Protein (Hydratase) Oxoacyl_CoA 3-Oxo-docosa-7,10,13,16,19- all-cis-pentaenoyl-CoA Hydroxyacyl_CoA->Oxoacyl_CoA Bifunctional Protein (Dehydrogenase) DHA_CoA Docosahexaenoyl-CoA (DHA-CoA) Oxoacyl_CoA->DHA_CoA Thiolase Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA

Caption: Mammalian Peroxisomal β-Oxidation of C24:6n-3 to DHA.

The Microbial Pathway: Polyketide Synthase (PKS)

In stark contrast, marine microorganisms like Schizochytrium synthesize DHA using an anaerobic polyketide synthase (PKS) pathway.[8][9][10] This system involves large, multifunctional enzyme complexes that iteratively condense malonyl-CoA units to build the fatty acid chain. The desaturation steps are integrated into this process, meaning the double bonds are introduced as the carbon chain is elongated.

Key features of the PKS pathway include:

  • No Free Intermediates: The growing acyl chain remains tethered to an acyl carrier protein (ACP) domain of the PKS enzyme complex throughout the synthesis.

  • Bypassing β-Oxidation: This pathway does not involve the cyclical degradation of a longer fatty acid precursor. Consequently, This compound is not an intermediate in this biosynthetic route.[11][12]

This fundamental difference in metabolic strategy has significant implications for the metabolic engineering of these organisms for enhanced DHA production.

Comparative Summary
Species GroupPrimary DHA Synthesis PathwayInvolvement of this compoundKey Enzymes/Complexes
Mammals Peroxisomal β-Oxidation (Chain Shortening)Yes , as a direct intermediateAcyl-CoA Oxidase, Bifunctional Protein, 3-Ketoacyl-CoA Thiolase
Teleost Fish Peroxisomal β-Oxidation (likely)Likely , as an intermediateLikely orthologs of mammalian enzymes
Schizochytrium sp. Polyketide Synthase (PKS)No PKS Enzyme Complex

Potential Functional Significance

While primarily viewed as a metabolic intermediate, the accumulation or flux of 3-oxoacyl-CoA species could have broader physiological roles. Acyl-CoAs, in general, are not just substrates for metabolism but also act as allosteric regulators of enzymes and can influence gene transcription. It is plausible that 3-oxoacyl-CoAs could have signaling functions, although this is an under-researched area.[13] Future studies could explore whether this specific intermediate has any regulatory effects on the enzymes of the peroxisomal β-oxidation pathway or other related metabolic processes.

Experimental Protocols for Quantification

The transient nature and low abundance of this compound make its detection and quantification challenging. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and specificity.[14][15]

LCMS_Workflow cluster_workflow Quantification Workflow Sample Biological Sample (Tissue, Cells) Extraction Acyl-CoA Extraction (e.g., Protein Precipitation) Sample->Extraction LC Reverse-Phase LC Separation Extraction->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Data Data Analysis (Quantification vs. Internal Standard) MS->Data

Caption: General workflow for the quantification of acyl-CoAs by LC-MS/MS.

Step-by-Step Protocol for LC-MS/MS Analysis

This protocol is a synthesis of established methods for long-chain acyl-CoA analysis and should be optimized for the specific instrumentation and biological matrix used.

1. Sample Preparation and Extraction:

  • Rationale: Rapid quenching of metabolic activity and efficient extraction are critical due to the instability of acyl-CoAs.

  • Procedure:

    • Flash-freeze the biological sample (e.g., cell pellet, tissue) in liquid nitrogen.

    • Homogenize the frozen sample in a pre-chilled extraction solution (e.g., acetonitrile/methanol/water 2:2:1 v/v/v) containing an appropriate internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA).

    • Vortex vigorously and incubate on ice to precipitate proteins.

    • Centrifuge at high speed (e.g., 16,000 x g) at 4°C.

    • Collect the supernatant and dry it under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.

2. Liquid Chromatography Separation:

  • Rationale: Reverse-phase chromatography is ideal for separating acyl-CoAs based on their chain length and degree of unsaturation.

  • Parameters:

    • Column: C18 reverse-phase column (e.g., 150 x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 5 mM ammonium acetate in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time (e.g., 20-30 minutes) to elute the long-chain acyl-CoAs.

    • Flow Rate: Typically 0.2-0.4 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 30°C).

3. Tandem Mass Spectrometry Detection:

  • Rationale: Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity for quantifying specific molecules in a complex mixture.

  • Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • The precursor ion ([M+H]⁺) for this compound should be calculated based on its exact mass.

      • A characteristic product ion is often generated from the neutral loss of the phosphopantetheine moiety (507 Da).[16] Therefore, a common transition to monitor for acyl-CoAs is [M+H]⁺ -> [M+H-507]⁺.

    • Optimization: The collision energy and other source parameters should be optimized for the specific analyte and instrument.

4. Data Analysis and Quantification:

  • Procedure:

    • Generate a calibration curve using a commercially available or synthesized standard of this compound.

    • Integrate the peak areas for the analyte and the internal standard in the biological samples.

    • Calculate the concentration of the analyte in the samples by referencing the calibration curve and correcting for the recovery of the internal standard.

Conclusion and Future Directions

The metabolic journey to docosahexaenoic acid is a fascinating example of convergent evolution, where different life forms have evolved distinct strategies to produce the same vital molecule. This compound stands at a crossroads of these pathways, present in the peroxisomal β-oxidation of vertebrates but absent in the PKS-mediated synthesis of many marine microbes. This guide provides a framework for understanding these differences and equips researchers with the necessary tools to begin quantifying this elusive intermediate.

Future research should focus on:

  • Direct Quantification: Applying the outlined LC-MS/MS methods to directly compare the levels of this compound in various species, particularly in fish and other marine vertebrates.

  • Functional Studies: Investigating the potential regulatory roles of this and other 3-oxoacyl-CoA intermediates in modulating cellular metabolism and signaling.

  • Enzyme Characterization: Detailed kinetic analysis of the 3-ketoacyl-CoA thiolases from different species to understand their substrate specificities and efficiencies in processing very-long-chain polyunsaturated acyl-CoAs.

By exploring these avenues, the scientific community can gain a more complete picture of the complex and varied world of fatty acid metabolism.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the proper handling and disposal of 3-Oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA. As a trusted partner in your research, we are committed to providing value beyond the product itself by ensuring you have the necessary information for safe laboratory practices and environmental stewardship. This guide is designed for researchers, scientists, and drug development professionals.

Understanding the Compound: Properties and Safety Considerations

Due to the absence of specific toxicological data, it is prudent to treat this compound as potentially hazardous. The Occupational Safety and Health Administration (OSHA) mandates that laboratory workers be informed about the hazards of the chemicals in their workplace.[4] Therefore, appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times during handling and disposal.

Key Properties for Consideration:

PropertyImplication for Disposal
Chemical Nature Long-chain polyunsaturated fatty acyl-CoA
Potential Hazards Combustible, biochemically active, unknown toxicity
Physical Form Typically handled in solution (e.g., buffer, organic solvent)

Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound requires a multi-step approach to ensure the safety of laboratory personnel and compliance with environmental regulations. The Environmental Protection Agency (EPA) has established guidelines for the disposal of laboratory waste that must be followed.[5]

DisposalWorkflow cluster_prep Step 1: Preparation and Assessment cluster_treatment Step 2: Inactivation/Decontamination cluster_disposal Step 3: Final Disposal start Begin Disposal Process assess_waste Assess Waste Stream (Pure compound, solution, contaminated labware) start->assess_waste inactivation_choice Choose Inactivation Method assess_waste->inactivation_choice chemical_inactivation Chemical Inactivation (for liquid waste) inactivation_choice->chemical_inactivation Liquid autoclave Autoclaving (for contaminated solid waste) inactivation_choice->autoclave Solid segregate Segregate Waste chemical_inactivation->segregate autoclave->segregate package Package and Label segregate->package dispose Dispose via Licensed Hazardous Waste Contractor package->dispose

Caption: Disposal workflow for this compound.

Step 1: Waste Assessment and Segregation

Before disposal, it is crucial to assess the waste stream containing this compound.

  • Pure Compound or Concentrated Solutions: These should be treated as chemical waste.

  • Aqueous Solutions: Dilute aqueous solutions may require pH neutralization before chemical inactivation.

  • Organic Solvent Solutions: These must be segregated as flammable chemical waste. Do not mix with aqueous or chlorinated waste streams.

  • Contaminated Labware: Pipette tips, tubes, and other disposable labware that have come into contact with the compound should be considered contaminated solid waste.

Segregate the waste at the point of generation to prevent accidental mixing of incompatible chemicals.[6][7]

Step 2: Inactivation and Decontamination

Given the biochemical activity of Coenzyme A derivatives, inactivation is a critical step to denature the molecule and reduce its potential biological impact.

For Liquid Waste (Pure Compound and Solutions): Chemical Inactivation

Chemical inactivation is a preferred method for liquid waste.[8][9] A common and effective method is to use a strong oxidizing agent or a denaturing solution.

Protocol for Chemical Inactivation:

  • Prepare a 10% bleach solution (sodium hypochlorite). This should be made fresh.

  • In a designated chemical fume hood, add the bleach solution to the liquid waste containing this compound in a 1:10 ratio (1 part waste to 10 parts bleach solution).

  • Allow the mixture to stand for at least 30 minutes to ensure complete inactivation.

  • Neutralize the pH of the resulting solution to between 6.0 and 8.0 using a suitable acid or base (e.g., sodium bisulfite for excess bleach). Check with your institution's hazardous waste guidelines for specific neutralization protocols.

  • The neutralized, inactivated solution should then be collected in a designated hazardous waste container.

For Solid Waste (Contaminated Labware): Autoclaving

Autoclaving is an effective method for decontaminating solid laboratory waste.[10][11][12]

Protocol for Autoclaving:

  • Collect all contaminated solid waste (pipette tips, microfuge tubes, gloves, etc.) in a designated, puncture-resistant autoclave bag.

  • Do not overfill the bag; it should be no more than three-quarters full to allow for steam penetration. [11]

  • Place the open bag in a secondary, leak-proof, and autoclavable container.

  • Autoclave at 121°C for a minimum of 30-60 minutes. The exact time will depend on the load size and autoclave specifications.[12][13]

  • After autoclaving, the bag can be disposed of in the regular laboratory trash, in accordance with institutional guidelines.

Step 3: Packaging, Labeling, and Final Disposal

Proper packaging and labeling are mandated by OSHA and are essential for the safe transport and disposal of chemical waste.[14]

  • Container Selection: Use a chemically compatible, leak-proof container with a secure lid for liquid waste.[6]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name ("Inactivated this compound"), the date, and any associated hazards (e.g., "Combustible").

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from general laboratory traffic.[15]

  • Disposal: Arrange for pickup and disposal through a licensed hazardous waste contractor.[16][17] Your institution's Environmental Health and Safety (EHS) office will have established procedures for this.

Emergency Procedures: Spills and Exposure

In the event of a spill or accidental exposure, immediate action is necessary.

  • Minor Spills:

    • Alert others in the area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbent material in a sealed container and dispose of it as hazardous waste.

    • Clean the spill area with a detergent solution, followed by a 10% bleach solution.

  • Major Spills:

    • Evacuate the area immediately.

    • Contact your institution's EHS or emergency response team.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.

    • In all cases of exposure, seek immediate medical attention and report the incident to your supervisor.

References

A Comprehensive Guide to the Safe Handling of 3-Oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-Oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is built upon established protocols for handling long-chain fatty acyl-CoA molecules and related biochemicals, ensuring a proactive and cautionary approach to laboratory safety.

Hazard Assessment and Precautionary Principle

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is mandatory to minimize exposure.[5] The following table outlines the recommended equipment for handling this compound.

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesChemical splash goggles conforming to ANSI Z87.1 or equivalent standards.[4]Protects eyes from accidental splashes of the compound in either solid or solution form.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.[4]Provides a barrier against skin contact. Given the unknown dermal toxicity, this is a critical safety measure.
Body Protection Laboratory CoatA standard, fully-buttoned laboratory coat.[4]Protects skin and personal clothing from contamination.
Respiratory Protection Fume HoodAll handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood.[4][5] A NIOSH-approved respirator may be necessary if aerosols could be generated outside of a fume hood.Minimizes the risk of inhaling airborne particles of the solid compound or aerosols from solutions.

Operational Plan: From Receipt to Experimentation

A systematic workflow is crucial for the safe handling of this compound.

Operational_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment Receipt_Storage Receipt & Storage (-20°C) Weighing Weighing (in fume hood) Receipt_Storage->Weighing Transport in secondary container Solubilization Solubilization (in fume hood) Weighing->Solubilization Experimentation Experimental Use Solubilization->Experimentation Decontamination Decontamination of Work Area Experimentation->Decontamination Waste_Segregation Waste Segregation Experimentation->Waste_Segregation Disposal_Plan Unused_Product Unused Product Hazardous_Waste_Container Designated Hazardous Waste Container (Labeled & Sealed) Unused_Product->Hazardous_Waste_Container Contaminated_Labware Contaminated Labware (pipette tips, tubes, etc.) Contaminated_Labware->Hazardous_Waste_Container Contaminated_PPE Contaminated PPE (gloves, etc.) Contaminated_PPE->Hazardous_Waste_Container EHS_Pickup Institutional EHS Pickup Hazardous_Waste_Container->EHS_Pickup

References

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